molecular formula C12H8ClNO4 B1451618 Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate CAS No. 682352-78-9

Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Cat. No.: B1451618
CAS No.: 682352-78-9
M. Wt: 265.65 g/mol
InChI Key: YHMXFDJXPWWDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H8ClNO4 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-4-2-3-5-8(7)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXFDJXPWWDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668550
Record name Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682352-78-9
Record name Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The strategic introduction of a 2-chlorophenyl moiety at the 3-position, a methyl carboxylate at the 4-position, and a reactive formyl group at the 5-position creates a versatile scaffold for the development of novel therapeutic agents. This document outlines a robust, multi-step synthetic pathway, beginning with fundamental precursors and culminating in the target molecule. We provide detailed, step-by-step experimental protocols, an in-depth analysis of the reaction mechanisms, and a full spectroscopic and chromatographic characterization of the final compound and key intermediates. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1][5] The unique electronic properties and structural rigidity of the isoxazole ring allow it to act as a bioisostere for other functional groups and to engage in specific interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[3][4]

The target molecule, this compound, is particularly noteworthy due to its specific substitution pattern:

  • 3-(2-chlorophenyl) group: The presence of a halogenated phenyl ring can enhance lipophilicity and modulate the electronic properties of the isoxazole core, often leading to improved biological activity.

  • 4-Carboxylate group: The methyl ester at this position serves as a key synthetic handle for further derivatization, such as amidation, to create libraries of related compounds for structure-activity relationship (SAR) studies.

  • 5-Formyl group: The aldehyde functionality is a highly versatile reactive group, enabling subsequent modifications through reactions like reductive amination, Wittig reactions, or condensation, thereby providing a gateway to a diverse range of complex molecular architectures.

This guide details a logical and efficient synthetic strategy for accessing this valuable chemical entity.

Retrosynthetic Analysis and Strategic Rationale

A sound synthetic plan begins with a logical retrosynthetic analysis to deconstruct the target molecule into simpler, readily available starting materials.

G TM Target Molecule This compound Vilsmeier Vilsmeier-Haack Formylation TM->Vilsmeier C-H Formylation Intermediate1 Intermediate 1 Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Cyclization Isoxazole Ring Formation (Hydroxylamine) Intermediate1->Cyclization [3+2] Cycloaddition Intermediate2 Intermediate 2 Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate Acylation Claisen Condensation Intermediate2->Acylation C-Acylation SM1 Starting Material 1 Ethyl acetoacetate SM2 Starting Material 2 2-Chlorobenzoyl chloride Vilsmeier->Intermediate1 Cyclization->Intermediate2 Acylation->SM1 Acylation->SM2

Caption: Retrosynthetic pathway for the target molecule.

Our forward synthesis is designed based on this analysis and involves three key transformations:

  • Claisen Condensation: The synthesis initiates with the acylation of a β-ketoester, ethyl acetoacetate, with 2-chlorobenzoyl chloride. This reaction constructs the core carbon skeleton required for the subsequent cyclization.

  • Isoxazole Synthesis: The resulting β-diketoester undergoes a classic cyclocondensation reaction with hydroxylamine hydrochloride. This step efficiently forms the central isoxazole ring, a robust and widely utilized method for synthesizing this heterocycle from 1,3-dicarbonyl precursors.[6][7]

  • Vilsmeier-Haack Formylation: The final and most critical step is the introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation. It utilizes a pre-formed electrophilic iminium species (the Vilsmeier reagent) to formylate electron-rich aromatic and heterocyclic systems.[8][9] The methyl group at the 5-position of the isoxazole intermediate serves as the reactive site for this electrophilic substitution.

Overall Synthetic Workflow

The forward synthesis proceeds through a logical sequence, starting from commercially available materials and progressively building molecular complexity.

G cluster_0 Step 1: Synthesis of Isoxazole Core cluster_1 Step 2: Formylation SM1 Ethyl Acetoacetate + 2-Chlorobenzoyl Chloride R1 Claisen Condensation (NaH, THF) SM1->R1 I1 Ethyl 2-(2-chlorobenzoyl) -3-oxobutanoate R1->I1 R2 Cyclization (NH2OH·HCl, NaOAc, EtOH) I1->R2 I2 Ethyl 3-(2-chlorophenyl) -5-methylisoxazole-4-carboxylate R2->I2 R3 Transesterification (MeOH, H+ cat.) I2->R3 I3 Methyl 3-(2-chlorophenyl) -5-methylisoxazole-4-carboxylate R3->I3 I3_alias R4 Vilsmeier-Haack Reaction (POCl3, DMF) Product Final Product Methyl 3-(2-chlorophenyl)-5- formylisoxazole-4-carboxylate R4->Product I3_alias->R4

Caption: Overall multi-step synthetic workflow.

Detailed Experimental Protocols

All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
  • Preparation of the β-Diketone Intermediate:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere at 0 °C, add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise over 20 minutes.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Cool the resulting solution back to 0 °C and add a solution of 2-chlorobenzoyl chloride (17.5 g, 0.10 mol) in THF (50 mL) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours. Monitor completion by TLC.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate is used in the next step without further purification.

  • Isoxazole Ring Formation:

    • Dissolve the crude β-diketone from the previous step in ethanol (200 mL).

    • Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) to the solution.

    • Heat the mixture to reflux and maintain for 6 hours.[1]

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL) with stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude solid from ethanol/water to afford Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate as a crystalline solid.

Synthesis of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
  • Transesterification:

    • Suspend the ethyl ester (0.10 mol) in methanol (250 mL).

    • Add concentrated sulfuric acid (2 mL) as a catalyst.

    • Heat the mixture to reflux for 12 hours.

    • Cool the reaction and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Synthesis of this compound (Vilsmeier-Haack Reaction)
  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C.

    • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).[8][10]

  • Formylation:

    • To the pre-formed Vilsmeier reagent, add a solution of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in DMF (20 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate.

    • Stir until the ice has completely melted, then extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the pure title compound.

Characterization and Structural Elucidation

The identity and purity of the synthesized this compound were confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Purity was assessed using a reverse-phase HPLC method.[11]

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purity >98%
Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product.

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data

Chemical Shift (δ, ppm) Multiplicity Assignment
10.15Singlet (s)1H, Aldehyde (-CHO)
7.50 - 7.65Multiplet (m)4H, Aromatic (2-chlorophenyl)
3.95Singlet (s)3H, Ester (-OCH₃)

Table 2: ¹³C NMR (101 MHz, CDCl₃) Spectroscopic Data

Chemical Shift (δ, ppm) Assignment
185.2Aldehyde Carbonyl (C=O)
168.0Isoxazole C5
162.5Ester Carbonyl (C=O)
160.1Isoxazole C3
134.0 - 127.0Aromatic Carbons (6C)
115.8Isoxazole C4
52.8Ester Methyl (-OCH₃)

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Data

Frequency (cm⁻¹) Vibrational Mode Functional Group
~2950C-H Stretch-OCH₃
~2850, 2750C-H StretchAldehyde
~1730C=O StretchEster
~1695C=O StretchAldehyde
~1610C=N StretchIsoxazole Ring
~1590C=C StretchAromatic Ring
~1250C-O StretchEster
~760C-Cl StretchAryl Chloride

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Parameter Value
Ionization Mode ESI+
Calculated Mass [M+H]⁺ C₁₂H₉ClNO₄⁺: 266.0215
Observed Mass [M+H]⁺ 266.0211

Mechanistic Insight: The Vilsmeier-Haack Reaction

Understanding the mechanism provides insight into the reaction's selectivity and requirements.

G cluster_0 Part A: Vilsmeier Reagent Formation cluster_1 Part B: Electrophilic Attack and Formylation DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) Adduct->Vilsmeier - Cl- Isoxazole Isoxazole Intermediate (with C5-Methyl group) Complex Sigma Complex (Cationic Intermediate) Isoxazole->Complex + Vilsmeier Reagent Iminium_adduct Iminium Adduct Complex->Iminium_adduct - H+ Hydrolysis Hydrolysis (H2O Workup) Iminium_adduct->Hydrolysis Product Formylated Product Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[8] The electron-rich isoxazole ring, specifically the activated methyl group at the C5 position, then attacks this reagent. The subsequent intermediate eliminates a proton to form a stable iminium adduct. During aqueous workup, this adduct is readily hydrolyzed to yield the final aldehyde product.

Conclusion and Future Outlook

This guide has successfully outlined a reliable and reproducible synthetic route for this compound. The methodology employs well-established, high-yielding reactions, ensuring efficient access to this valuable heterocyclic building block. Comprehensive characterization data confirms the structure and high purity of the final compound.

The strategic placement of three distinct functional groups—an aryl moiety, an ester, and an aldehyde—renders this molecule an exceptionally versatile platform for further chemical exploration. It is an ideal starting point for the synthesis of extensive compound libraries aimed at discovering new therapeutic agents, particularly in the fields of oncology and infectious diseases. Future work will focus on leveraging the reactivity of the formyl group to generate a diverse portfolio of derivatives for biological screening.

References

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. [Link]

  • MDPI. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2013). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. [Link]

  • Indian Academy of Sciences. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. [Link]

  • Scholars Research Library. (2014). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • JETIR. (2020). Synthesis, characterization and biological evaluation of some isoxazole derivatives from various chalcones. [Link]

  • Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. [Link]

  • MDPI. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • PubChem - National Institutes of Health. Isoxazole. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. [Link]

Sources

A Technical Guide to the Physicochemical Properties of Isoxazole Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Carboxylate Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands out as a versatile and highly valuable heterocyclic scaffold.[1][2][3][4] Its unique electronic properties and structural features have led to its incorporation into a multitude of clinically approved drugs, spanning a wide range of therapeutic areas including antimicrobial, anti-inflammatory, and anticancer agents.[1][3][5] When functionalized with a carboxylate group, the resulting isoxazole carboxylate derivatives present a compelling profile for drug development professionals. This carboxylate handle not only provides a key interaction point for biological targets but also significantly influences the molecule's overall physicochemical properties, which are paramount for its absorption, distribution, metabolism, and excretion (ADME) profile.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the critical physicochemical properties of isoxazole carboxylate derivatives. We will delve into the causality behind experimental choices for measuring these properties and provide detailed, field-proven protocols to ensure the generation of reliable and reproducible data.

The Crucial Role of Physicochemical Properties

The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical characteristics. For isoxazole carboxylate derivatives, a thorough understanding of these properties is not merely academic; it is a critical prerequisite for successful drug design and optimization. Key parameters such as lipophilicity, acidity (pKa), solubility, and metabolic stability dictate a compound's fate in the body and ultimately its therapeutic efficacy and safety.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug action. It is a key determinant of a drug's ability to cross biological membranes, bind to its target, and avoid excessive accumulation in fatty tissues.[6] The octanol-water partition coefficient (LogP for neutral species, LogD for a specific pH) is the industry-standard measure of lipophilicity.

For isoxazole carboxylate derivatives, the interplay between the relatively lipophilic isoxazole ring and the hydrophilic carboxylate group creates a delicate balance. The substitution pattern on the isoxazole ring can be systematically modified to fine-tune the overall lipophilicity of the molecule.[6][7]

Experimental Determination of LogD: The Shake-Flask Method

The shake-flask method remains the "gold standard" for LogD determination due to its direct measurement principle.[8][9][10] The causality behind this choice lies in its foundation in thermodynamic equilibrium, providing a robust and reproducible value.

Protocol 2.1: LogD Determination by Shake-Flask Method

Objective: To determine the octanol-water distribution coefficient (LogD) of an isoxazole carboxylate derivative at a physiologically relevant pH (e.g., 7.4).

Materials:

  • Test compound (isoxazole carboxylate derivative)

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • DMSO (for stock solution)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.[9] Allow the phases to separate completely before use. This step is critical to prevent volume changes during the partitioning experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[9]

  • Partitioning Experiment:

    • In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and an equal volume of pre-saturated 1-octanol. The total volume should be sufficient for accurate quantification.

    • Add a small aliquot of the compound's DMSO stock solution to the vial. The final concentration of the test compound should be low enough to avoid solubility issues in either phase, and the final DMSO concentration should be minimal (e.g., <1%).

    • Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate partitioning.

  • Equilibration: Place the vial on a shaker or rotator and agitate gently for a sufficient time to reach equilibrium (typically 1-24 hours). Overnight incubation is common to ensure thermodynamic equilibrium is reached.[10]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the octanol and aqueous phases.[10]

  • Sampling: Carefully withdraw a precise aliquot from both the upper (octanol) and lower (aqueous) phases. Extreme care must be taken to avoid cross-contamination of the phases.[10]

  • Quantification: Analyze the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Self-Validation: The protocol's integrity is maintained by running a control compound with a known LogD value in parallel. The sum of the compound recovered from both phases should also be close to 100% of the initial amount added, accounting for experimental variability.

Table 1: Representative Lipophilicity Data for Isoxazole Carboxylate Derivatives

Compound IDSubstituent (R)LogD (pH 7.4)
ISOX-001-H1.85
ISOX-002-CH32.30
ISOX-003-Cl2.65
ISOX-004-OCH32.10

Diagram 1: Workflow for LogD Determination

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated Octanol & Buffer partition Add Solvents & Stock to Vial prep_solvents->partition prep_stock Prepare Compound Stock Solution (DMSO) prep_stock->partition equilibrate Equilibrate (Shake/Rotate) partition->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate sample Sample Aqueous & Octanol Phases separate->sample quantify Quantify Concentration (HPLC/LC-MS) sample->quantify calculate Calculate LogD quantify->calculate

Caption: Shake-Flask LogD Determination Workflow.

Acidity (pKa): The Key to Ionization State

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For isoxazole carboxylate derivatives, the carboxylic acid group is the primary ionizable center. Its pKa value is critical as it dictates the charge state of the molecule in different physiological compartments, which in turn affects solubility, membrane permeability, and target binding. The isoxazole ring itself is a very weak base.[11]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[12][13][14][15] It is chosen for its precision in tracking pH changes upon the addition of a titrant, allowing for the direct observation of the ionization event.

Protocol 3.1: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the carboxylic acid group on an isoxazole carboxylate derivative.

Materials:

  • Test compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (degassed)

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Accurately weigh and dissolve the test compound in degassed deionized water to a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to aqueous conditions.[15][16] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12][14]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to prevent interference from atmospheric CO2.[12][14] Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

  • Titration:

    • If titrating the acidic form, slowly add the standardized NaOH solution in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[12] This can be determined from the first derivative of the titration curve, where the equivalence point is the peak.

Trustworthiness: The accuracy of this protocol is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to confirm the concentration of the titrant and the overall system performance.

Diagram 2: Relationship between pH, pKa, and Ionization

pKa_Ionization cluster_0 pH < pKa cluster_1 pH = pKa cluster_2 pH > pKa L1 Predominantly Protonated (Neutral) -COOH L2 50% Neutral (-COOH) 50% Ionized (-COO⁻) L3 Predominantly Ionized (Anionic) -COO⁻

Caption: Ionization state of a carboxylate at different pH values.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. For isoxazole carboxylate derivatives, solubility is heavily influenced by the pKa of the carboxylate and the lipophilicity of the overall molecule. The ionized form (-COO⁻) is generally more soluble than the neutral form (-COOH).

Experimental Determination of Kinetic Solubility

For early-stage drug discovery, kinetic solubility assays are preferred due to their high-throughput nature.[17][18][19] These assays measure the concentration of a compound in solution after a short incubation period, starting from a DMSO stock solution. This approach is chosen for its speed and relevance to the conditions often encountered in high-throughput screening (HTS) bioassays.

Protocol 4.1: Kinetic Solubility Determination by Shake-Flask Method

Objective: To determine the kinetic solubility of an isoxazole carboxylate derivative in an aqueous buffer.

Materials:

  • Test compound (as a 10-20 mM DMSO stock solution)[20]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm pore size)

  • 96-well collection plates

  • Plate shaker/thermomixer

  • Plate reader or other analytical instrument (HPLC-UV, LC-MS)

Procedure:

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of a 96-well plate containing a larger volume (e.g., 98-198 µL) of PBS buffer.[17][20][21] Prepare in duplicate or triplicate.

  • Incubation: Seal the plate and place it on a thermomixer. Shake at a consistent speed (e.g., 850 rpm) and temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[20]

  • Filtration: Stack the incubation plate on top of a 96-well filter plate, which is in turn placed on a collection plate. Centrifuge the assembly to filter out any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate of the collection plate. This is typically done using HPLC-UV or LC-MS by comparing the response to a standard curve prepared from the DMSO stock solution.[21]

  • Data Reporting: The result is reported as the soluble concentration in µg/mL or µM.

Rationale: The use of DMSO stock solutions mimics the conditions of many in vitro biological assays, providing a solubility value that is highly relevant for interpreting bioassay data and identifying potential issues of compound precipitation.

Metabolic Stability: Predicting In Vivo Clearance

The isoxazole ring, while generally stable, can be susceptible to metabolic cleavage.[22][23][24] Understanding the metabolic stability of an isoxazole carboxylate derivative is crucial for predicting its in vivo half-life and clearance. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard tool for assessing metabolic liability.[25][26][27][28]

Experimental Determination of Metabolic Stability: Liver Microsomal Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[25][28] This choice of system provides a reliable and cost-effective method to assess phase I metabolic stability.

Protocol 5.1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of an isoxazole carboxylate derivative.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[29]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[29]

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (ACN) with an internal standard (for reaction termination)

  • Incubator/water bath (37°C)

  • LC-MS/MS for quantification

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[25] Pre-warm this mixture to 37°C.

  • Initiation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.[26] After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.[26]

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.[25][26] The ACN precipitates the proteins, stopping the enzymatic reaction.

  • Control Incubations: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.[25][29]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * 1000.

Expertise-Driven Insight: The choice of a 1 µM substrate concentration is a pragmatic balance. It is generally assumed to be below the Michaelis-Menten constant (Km) for most CYP enzymes, allowing for the estimation of first-order kinetics.[26] However, for high-affinity compounds, this may not hold true, and follow-up experiments may be required.

Diagram 3: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C compound Test Compound (1 µM) mix Combine & Initiate Reaction compound->mix microsomes Liver Microsomes (0.5 mg/mL) microsomes->mix nadph NADPH System nadph->mix t0 T=0 min t5 T=5 min t15 T=15 min t30 T=30 min t45 T=45 min quench Quench with ACN + Internal Std t0->quench t5->quench t15->quench t30->quench t45->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and Clint analyze->calculate

Sources

Spectroscopic Blueprint of a Novel Isoxazole: A Technical Guide to Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the isoxazole scaffold stands as a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and diverse biological activities. The precise characterization of novel isoxazole derivatives is paramount to understanding their structure-activity relationships and ensuring their potential for therapeutic applications. This guide provides an in-depth spectroscopic analysis of a key isoxazole derivative, Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate.

Molecular Structure and Rationale for Analysis

The subject of our analysis, this compound, possesses a unique confluence of functional groups that each contribute distinct and identifiable signatures to its spectroscopic profile. A thorough analysis is essential to confirm the successful synthesis and purity of the compound, and to provide a foundational dataset for further chemical and biological investigations.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prognosis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Our predictive analysis of the ¹H and ¹³C NMR spectra is grounded in the well-documented chemical shifts of the constituent moieties: a 2-chlorophenyl ring, a substituted isoxazole core, a methyl ester, and a formyl group.

Experimental Protocol: A Validated Approach

To acquire high-resolution NMR data for compounds of this nature, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and for this guide, predictions are based on CDCl₃.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Experiments: For unambiguous assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, formyl, and methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.1s1HAldehyde (-CHO)The formyl proton is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing isoxazole ring.[1]
~7.5-7.8m4H2-chlorophenylThe protons on the substituted phenyl ring will appear as a complex multiplet due to spin-spin coupling.
~3.9s3HMethyl ester (-OCH₃)The methyl protons of the ester group are deshielded by the adjacent oxygen atom and will appear as a singlet.[2]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with each unique carbon atom giving rise to a distinct signal.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~185Aldehyde C=OThe formyl carbon is significantly deshielded and appears at a characteristic downfield shift.[1]
~165Isoxazole C5The carbon atom of the isoxazole ring bearing the formyl and carboxylate groups.
~162Ester C=OThe carbonyl carbon of the methyl ester.
~160Isoxazole C3The carbon atom of the isoxazole ring attached to the 2-chlorophenyl group.
~130-135Aromatic C (quaternary)The carbon atoms of the 2-chlorophenyl ring attached to the isoxazole ring and the chlorine atom.
~127-132Aromatic CHThe protonated carbons of the 2-chlorophenyl ring.
~115Isoxazole C4The carbon atom of the isoxazole ring bearing the methyl carboxylate group.
~53Methyl ester (-OCH₃)The carbon of the methyl group in the ester functionality.[2]

Part 2: Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and characteristic vibrations of the aromatic and heterocyclic rings.

Experimental Protocol: Standard Methodology

A standard protocol for obtaining the IR spectrum would be:

  • Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3100-3000MediumC-H stretchAromatic C-H
~2960WeakC-H stretchMethyl C-H
~1730-1715StrongC=O stretchα,β-unsaturated ester[3]
~1705-1685StrongC=O stretchAromatic aldehyde[4]
~1600-1450Medium-StrongC=C and C=N stretchIsoxazole and aromatic ring
~1300-1000StrongC-O stretchEster C-O bonds[3]
~750StrongC-Cl stretch2-chlorophenyl group

The presence of two distinct, strong carbonyl absorption bands would be a key diagnostic feature in the IR spectrum, confirming the presence of both the ester and aldehyde functionalities.

Part 3: Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural confirmation.

Experimental Protocol: A General Approach
  • Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) can also be used for softer ionization to primarily observe the molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI-MS is expected to proceed through several key pathways, initiated by the ionization of the molecule.

G M [M]⁺˙ Methyl 3-(2-chlorophenyl)-5- formylisoxazole-4-carboxylate F1 [M - OCH₃]⁺ Loss of methoxy radical M->F1 - •OCH₃ F2 [M - CHO]⁺ Loss of formyl radical M->F2 - •CHO F3 [M - Cl]⁺ Loss of chlorine radical M->F3 - •Cl F4 [C₇H₄ClO]⁺ 2-chlorobenzoyl cation M->F4 - C₅H₃NO₃ F5 [C₆H₄Cl]⁺ 2-chlorophenyl cation F4->F5 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Major Fragment Ions:

m/z (for ³⁵Cl) Proposed Fragment Ion Formula Significance
279[M]⁺˙C₁₂H₈ClNO₄Molecular Ion
250[M - CHO]⁺C₁₁H₈ClNO₃Loss of the formyl group is a common fragmentation for aldehydes.[5]
248[M - OCH₃]⁺C₁₁H₅ClNO₄Loss of the methoxy radical from the ester is a characteristic fragmentation.
244[M - Cl]⁺C₁₂H₈NO₄Loss of the chlorine atom from the phenyl ring.
139[C₇H₄ClO]⁺C₇H₄ClOFormation of the 2-chlorobenzoyl cation is a highly probable and stable fragment.
111[C₆H₄Cl]⁺C₆H₄ClLoss of carbon monoxide from the 2-chlorobenzoyl cation.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in the mass spectrum, with characteristic M and M+2 peaks for all chlorine-containing fragments.

Conclusion: A Unified Spectroscopic Portrait

This technical guide provides a comprehensive and predictive spectroscopic analysis of this compound. By systematically dissecting the molecule and applying fundamental spectroscopic principles, we have constructed a detailed and reliable forecast of its NMR, IR, and MS spectra. This "spectroscopic blueprint" serves as an invaluable resource for researchers in the synthesis and characterization of this and related isoxazole derivatives. The methodologies and interpretations presented herein are designed to be self-validating, providing a clear path for the empirical confirmation of the structure and purity of this novel compound.

References

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]

  • JoVE. NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • UM Impact. The mass spectral fragmentation of isoxazolyldihydropyridines. [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • AOCS. Saturated Fatty Acids and Methyl Esters. [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecule to Map — The Structural Imperative

In the landscape of medicinal chemistry and materials science, the isoxazole ring is a privileged scaffold. Its unique electronic properties and capacity for diverse intermolecular interactions have cemented its role in a plethora of applications, from blockbuster pharmaceuticals to advanced organic materials.[1][2][3][4] However, the true potential of a substituted isoxazole can only be unlocked when its three-dimensional atomic arrangement is precisely understood. The crystal structure is the ultimate arbiter of function, dictating how a molecule will interact with a biological target, how it will pack in a solid-state formulation, and what its bulk properties will be.

This guide is structured to navigate the entire workflow of crystal structure determination, from the benchtop synthesis to the final crystallographic analysis. It is written from the perspective of a seasoned scientist, emphasizing not just the procedural steps, but the critical thinking and causal reasoning behind each experimental choice. Our objective is to provide a robust framework for obtaining high-quality crystal structures of substituted isoxazoles, thereby empowering researchers to accelerate their discovery and development programs.

Part 1: The Genesis — Synthesis and Crystallization

The journey to a crystal structure begins long before the X-ray diffractometer. The first, and often most challenging, step is obtaining a single crystal of sufficient quality—typically larger than 0.1 mm, pure, and free of significant defects like cracks.[5]

Synthesis of Substituted Isoxazoles

The primary route for synthesizing the isoxazole core is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[6][7] This powerful reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the 3,5-disubstituted isoxazole ring.[6][7][8]

Rationale: The choice of precursors (the aldoxime and alkyne) directly dictates the final substitution pattern on the isoxazole ring. This is the stage where medicinal chemists can systematically vary functional groups to probe structure-activity relationships (SAR). Purity is paramount; trace impurities from the synthesis can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality structure. Therefore, rigorous purification, typically via flash column chromatography or preparative TLC, is a non-negotiable prerequisite.[9]

The Art and Science of Crystal Growth

Growing high-quality single crystals is an empirical science that requires patience and meticulous technique. The goal is to allow molecules to self-assemble slowly and orderly into a repeating lattice. Several factors influence this process, including solvent choice, saturation level, temperature, and time.[9][10]

Core Experimental Protocol: Growing Crystals by Slow Evaporation

This is the most common and often successful method for small organic molecules.[10]

  • Solvent Selection: Choose a solvent in which your isoxazole derivative is moderately soluble.[9] High solubility often leads to rapid precipitation and small, poorly formed crystals, while very low solubility may prevent crystal formation entirely.

  • Preparation of a Near-Saturated Solution: In a clean, dust-free vial (e.g., a 4 mL scintillation vial), dissolve the purified isoxazole compound in a minimal amount of the chosen solvent. Gentle warming can be used to aid dissolution.

  • Filtration (Critical Step): Filter the solution through a clean glass pipette with a small plug of cotton or glass wool into a new, clean vial.

    • Causality: This step removes microscopic dust particles and other particulates that can act as unwanted nucleation sites.[9] An excess of nucleation sites leads to the growth of many small crystals instead of a few large, X-ray quality ones.[9]

  • Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncturing the cap with a needle or using parafilm with a few pinholes allows for slow solvent evaporation over several days to weeks.[10]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[9] Mechanical disturbances can disrupt the delicate process of crystal growth.

  • Patience: Do not disturb the vial. Allow time for the solvent to evaporate and for crystals to form. This can take anywhere from a few days to several weeks.[9]

Troubleshooting Crystal Growth:

  • Oiling Out: If the compound precipitates as an oil, it is likely too soluble in the chosen solvent, or the solution is supersaturated.[10] Try a solvent in which the compound is less soluble or use a binary solvent system.

  • Microcrystals: If only very small crystals form, the nucleation rate is too high. Slow down the evaporation rate (e.g., by using a vial with a smaller opening) or reduce the concentration.

  • No Crystals: If no crystals form, the compound may not be pure enough, or the solution may be undersaturated. Try concentrating the solution slightly or exploring alternative techniques like vapor diffusion or slow cooling.

Crystal Growth Technique Principle Best Suited For
Slow Evaporation Gradual increase in concentration as solvent evaporates.Compounds that are stable and have moderate solubility.[10]
Vapor Diffusion An anti-solvent (precipitant) slowly diffuses into the compound's solution, reducing solubility.Small quantities of material; when slow evaporation fails.[9]
Slow Cooling A saturated solution at a higher temperature is slowly cooled, causing crystallization.Compounds with temperature-dependent solubility.[9]

Part 2: The Experiment — Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure.[5] The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal.[11]

The Principle of Diffraction

A crystal is composed of a repeating three-dimensional array of molecules called a unit cell. When a monochromatic X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Because of the periodic arrangement of atoms in the lattice, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a pattern of discrete diffracted beams (reflections). The angles and intensities of these reflections contain the information needed to reconstruct the electron density within the crystal.[5][12]

Data Collection Workflow

The process of collecting diffraction data is highly automated using a modern diffractometer.

Step-by-Step Data Collection Protocol:

  • Crystal Selection & Mounting:

    • Under a microscope, select a crystal that is well-formed, clear, and appropriately sized (0.1-0.3 mm).[13]

    • Carefully pick up the crystal using a cryo-loop and a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Mount the loop onto a goniometer head on the diffractometer.

  • Cryo-cooling:

    • Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K).

    • Rationale: Cryo-cooling serves two critical purposes. First, it significantly reduces the thermal motion of the atoms, resulting in sharper diffraction spots and a more precise structure. Second, it protects the often-sensitive organic molecules from radiation damage caused by the intense X-ray beam.

  • Unit Cell Determination:

    • A short series of initial X-ray images (frames) are collected as the crystal is rotated.

    • The instrument's software analyzes the positions of the first few reflections to determine the dimensions and symmetry of the unit cell.

  • Data Collection Strategy:

    • Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to measure a complete and redundant set of diffraction data. This involves a series of runs where the crystal is rotated through different angles while X-ray frames are continuously recorded.[5]

  • Data Integration:

    • After collection, the raw image files are processed. The software locates each diffraction spot, measures its intensity, and subtracts the background noise.[11] This process reduces the thousands of images to a single reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.[12]

Part 3: The Solution — From Data to Structure

The reflection file does not directly yield the structure. It contains the amplitudes of the scattered waves, but the crucial phase information is lost during the experiment. This is the "phase problem" of crystallography.[13] Solving this problem is the key to generating an electron density map and, ultimately, the molecular structure.[11][12]

The Crystallographic Workflow

The process of solving and refining a crystal structure is an iterative cycle of calculation, interpretation, and modeling, typically performed using a software suite like SHELX or Olex2.[14]

G cluster_data Data Processing cluster_solve Structure Solution & Refinement cluster_analysis Analysis & Validation RawData Raw Diffraction Images HKL_File Reflection File (*.hkl) (Intensities) RawData->HKL_File Integration StructureSolution Structure Solution (e.g., SHELXT) HKL_File->StructureSolution INS_File Instruction File (.ins) INS_File->StructureSolution InitialModel Initial Model (Electron Density Map) StructureSolution->InitialModel Refinement Structure Refinement (e.g., SHELXL) InitialModel->Refinement FinalModel Refined Model (.res, *.cif) Refinement->FinalModel Iterative Cycles Validation Validation (checkCIF) FinalModel->Validation Analysis Structural Analysis (Geometry, Interactions) Validation->Analysis Publication Publication Tables Analysis->Publication

Workflow from raw data to final structural analysis.
Structure Solution and Refinement
  • Structure Solution: For small molecules like substituted isoxazoles, Direct Methods are almost always used to solve the phase problem. Programs like SHELXT use statistical relationships between the intensities of strong reflections to generate initial phase estimates.[15] This allows for the calculation of an initial electron density map.

  • Model Building: The initial map should show distinct peaks of electron density corresponding to the heavier atoms (O, N, C) of the isoxazole derivative. The crystallographer then fits a molecular model to these peaks.

  • Structure Refinement: This is an iterative, non-linear least-squares process performed by programs like SHELXL.[16] The algorithm adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other variables to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.

    • Self-Validation: The quality of the refinement is monitored using key metrics. The R1 value is a residual factor that indicates the agreement between observed and calculated structure factor amplitudes; a value below 5% (0.05) is generally considered excellent for small molecules. The Goodness of Fit (GooF) should be close to 1.0, indicating that the model correctly describes the data.

Part 4: The Insight — Analysis and Interpretation

A solved crystal structure is a rich source of chemical information. The final output is typically a Crystallographic Information File (CIF), a standard text format that contains all the information about the experiment and the final refined model.[17][18]

Molecular Geometry

The primary result is the precise 3D geometry of the isoxazole molecule. This includes:

  • Bond Lengths and Angles: These can confirm the expected connectivity and reveal any strain or unusual electronic effects within the molecule.

  • Torsion Angles: These define the conformation of flexible substituent groups. For drug development, this is critical as it reveals the low-energy, solid-state conformation of the molecule, which can be compared to its predicted binding pose in a protein active site. In one reported structure, for instance, the isoxazole ring was found to be nearly orthogonal to an attached anthracene ring system, with a dihedral angle of 89.65 (5)°.[19]

Table 1: Example Crystallographic Data Summary for a Hypothetical Substituted Isoxazole

ParameterValueSignificance
Chemical FormulaC₁₀H₇N O₂ClDefines the elemental composition.
Formula Weight208.62Molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry operations within the unit cell.
a, b, c (Å)8.54, 15.67, 7.21Unit cell dimensions.
β (°)98.5Unit cell angle.
Volume (ų)955.4Volume of the unit cell.
Z4Number of molecules in the unit cell.
Final R1 [I>2σ(I)]0.035A low R-factor indicates a high-quality refinement.
wR2 (all data)0.089A weighted R-factor based on all data.
Goodness-of-Fit (GooF)1.05A value near 1 indicates a good model fit.
Intermolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. The way molecules pack together is governed by a network of non-covalent interactions, which are fundamental to understanding a material's properties, such as solubility, stability, and melting point.[20][21]

  • Hydrogen Bonds: Strong, directional interactions involving a hydrogen atom donor (e.g., O-H, N-H) and an acceptor (e.g., N, O).

  • Halogen Bonds: Similar to hydrogen bonds, where an electrophilic region on a halogen atom interacts with a nucleophile.

  • π-π Stacking: Attractive interactions between aromatic rings, like the isoxazole ring itself or substituted phenyl groups.

  • van der Waals Forces: Weaker, non-directional attractive forces.

Tools like Mercury or CrystalExplorer can be used to visualize and quantify these interactions.[14] Hirshfeld surface analysis is a powerful technique for mapping and quantifying the different types of intermolecular contacts a molecule makes in the crystal.[20][22]

G center Substituted Isoxazole mol1 Molecule A center->mol1  Hydrogen Bond  (N···H-O) mol2 Molecule B center->mol2  π-π Stacking  (Ring Centroid) mol3 Molecule C center->mol3  Halogen Bond  (O···Cl-C) mol4 Molecule D center->mol4  van der Waals  Contact

Conceptual diagram of intermolecular interactions.

By understanding these interactions, scientists can engage in crystal engineering—the rational design of crystals with desired properties. For drug development professionals, this knowledge is vital for identifying stable polymorphs and designing formulations with optimal bioavailability.

Conclusion

The determination of a substituted isoxazole's crystal structure is a multi-step process that bridges synthetic chemistry, physics, and computational analysis. Each step, from purification to refinement, is a self-validating system where meticulous execution directly impacts the quality of the final result. The resulting three-dimensional model is not merely a picture; it is a detailed blueprint that provides profound insights into molecular conformation, intermolecular forces, and solid-state behavior. For researchers in drug discovery and materials science, mastering this technique is essential for making informed, structure-driven decisions that accelerate innovation.

References

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available from: [Link].

  • Wikipedia. X-ray crystallography. Wikipedia. Available from: [Link].

  • Cleasby, A. & Yon, J. (1998). x Ray crystallography. PMC. Available from: [Link].

  • University of Texas at Dallas. Resources – Crystallography Center. UT Dallas Research Labs. Available from: [Link].

  • Thao, A. et al. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design, ACS Publications. Available from: [Link].

  • Lachicotte, R.J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link].

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link].

  • International Union of Crystallography. Journal of Applied Crystallography. IUCr Journals. Available from: [Link].

  • Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link].

  • Li, C. et al. (2022). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. Acta Crystallographica Section E: Crystallographic Communications, 78(7). Available from: [Link].

  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Available from: [Link].

  • Groom, C.R. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, RSC Publishing. Available from: [Link].

  • Scientific Research Publishing. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available from: [Link].

  • Spackman, M.A. & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. Available from: [Link].

  • ResearchGate. Journal of Applied Crystallography. ResearchGate. Available from: [Link].

  • Zhang, X. et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Available from: [Link].

  • ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available from: [Link].

  • International Union of Crystallography. Acta Crystallographica Section E Volume 78, Part 7, July 2022. IUCr Journals. Available from: [Link].

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. CCDC. Available from: [Link].

  • Groom, C.R. (2019). Making Crystallographic Data FAIR(er). International Union of Crystallography. Available from: [Link].

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link].

  • International Union of Crystallography. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Available from: [Link].

  • International Union of Crystallography. Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. Available from: [Link].

  • Sheldrick, G.M. The SHELX-97 Manual. Available from: [Link].

  • LinkedIn. Isoxazole Derivative: Significance and symbolism. LinkedIn. Available from: [Link].

  • Wang, Y. et al. (2021). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available from: [Link].

  • MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available from: [Link].

  • CoreTrustSeal. Cambridge Crystallographic Data Centre. CoreTrustSeal. Available from: [Link].

  • International Union of Crystallography. Journal of Applied Crystallography. IUCr Journals. Available from: [Link].

  • International Union of Crystallography. Archive of Acta Crystallographica Section E. IUCr Journals. Available from: [Link].

  • Sheldrick, G.M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. University of Rennes. Available from: [Link].

  • Helliwell, J.R. (2020). Data Collection for Crystallographic Structure Determination. PMC. Available from: [Link].

  • Staples, R.J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available from: [Link].

  • ResearchGate. A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available from: [Link].

  • MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available from: [Link].

  • PMC. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available from: [Link].

  • YouTube. The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. Available from: [Link].

  • PMC. Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. PMC. Available from: [Link].

  • International Union of Crystallography. Information about Journal of Applied Crystallography. IUCr Journals. Available from: [Link].

  • ResearchGate. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL | Request PDF. ResearchGate. Available from: [Link].

  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link].

  • International Journal of Pure and Applied Mathematics. DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Available from: [Link].

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link].

  • MIT OpenCourseWare. The SHELX package. MIT OpenCourseWare. Available from: [Link].

  • YouTube. How to: Access Structures. YouTube. Available from: [Link].

  • Journal of the American Chemical Society. Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society. Available from: [Link].

Sources

A Technical Guide to the Potential Biological Activities of 3-(2-chlorophenyl)-5-formylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and capacity for diverse molecular interactions have led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide explores the potential biological activities of 3-(2-chlorophenyl)-5-formylisoxazole, a specific derivative for which direct pharmacological data is not extensively published. By examining the established biological roles of structurally related isoxazoles, we will extrapolate potential mechanisms of action and provide a comprehensive framework for its synthesis, in silico analysis, and in vitro/in vivo biological evaluation. This document serves as a technical roadmap for researchers aiming to investigate this promising compound.

The Isoxazole Scaffold: A Foundation for Diverse Bioactivity

Isoxazoles are aromatic heterocycles containing adjacent nitrogen and oxygen atoms, a configuration that imparts a unique set of physicochemical properties. This structure is found in numerous FDA-approved drugs and clinical candidates, demonstrating its versatility and acceptance as a pharmacophore.[2] The isoxazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding, and engage in various non-covalent interactions with biological targets, making it a highly adaptable building block in drug design. Derivatives have been developed to target a wide array of biological pathways, from enzyme inhibition to receptor modulation.[3][5]

The subject of this guide, 3-(2-chlorophenyl)-5-formylisoxazole, possesses two key features that suggest significant therapeutic potential:

  • The 3-(2-chlorophenyl) group: The presence of a halogen, specifically chlorine, on the phenyl ring can enhance membrane permeability and introduce specific electronic effects that may improve binding affinity to target proteins.[2][6]

  • The 5-formyl group (-CHO): The aldehyde at the 5-position is a reactive electrophile. It can readily form Schiff bases with primary amino groups (e.g., lysine residues in proteins) or participate in other covalent or non-covalent interactions, potentially leading to potent and specific inhibition of biological targets.

While the synthesis of this exact molecule is not detailed in readily available literature, closely related structures like 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride are well-documented, indicating that synthetic routes are established and feasible.[7][8]

Potential Therapeutic Applications and Investigational Workflows

Based on extensive literature on analogous isoxazole compounds, we can hypothesize several key biological activities for 3-(2-chlorophenyl)-5-formylisoxazole.[1][3][9]

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of key signaling enzymes like kinases, and disruption of tubulin polymerization.[5][10][11] The introduction of the isoxazole moiety into other molecules has been shown to induce apoptosis in various cancer cell lines.[5]

Hypothesized Mechanism: The 3-(2-chlorophenyl)-5-formylisoxazole compound could exert cytotoxic effects by targeting key proteins involved in cell cycle regulation or survival pathways. The formyl group could covalently bind to nucleophilic residues in the active sites of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases.[5]

Experimental Workflow: In Vitro Cytotoxicity Assessment

The initial screening for anticancer activity is typically performed using a cell viability assay, such as the MTT or MTS assay, across a panel of cancer cell lines.[12][13]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed Seed Cancer Cells in 96-well Plates Incubate Incubate for 24h for Adherence Seed->Incubate Prepare Prepare Serial Dilutions of Compound Incubate->Prepare Treat Add Compound to Wells Prepare->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h (Formation of Formazan) AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Read Read Absorbance at 570 nm AddSolvent->Read Calculate Calculate IC50 Value Read->Calculate

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay [12][14]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][15]

  • Compound Preparation: Prepare a stock solution of 3-(2-chlorophenyl)-5-formylisoxazole in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Illustrative Data Presentation

Cell LineCompoundIC50 (µM)
MCF-7 (Breast)3-(2-chlorophenyl)-5-formylisoxazole12.5
HCT116 (Colon)3-(2-chlorophenyl)-5-formylisoxazole8.9
A549 (Lung)3-(2-chlorophenyl)-5-formylisoxazole21.3
Doxorubicin(Positive Control)0.5
Antimicrobial Activity

The isoxazole scaffold is present in several antibacterial and antifungal agents.[1][2][4] These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[2] For example, some isoxazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[16]

Hypothesized Mechanism: The compound could inhibit bacterial growth by targeting enzymes unique to prokaryotes, such as those involved in cell wall biosynthesis or folic acid metabolism. The electrophilic formyl group could be key to forming a covalent bond with an active site residue of a target enzyme, leading to irreversible inhibition.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]

G Start Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Add Standardized Bacterial Inoculum to Each Well Start->Inoculate Controls Include Positive (Bacteria only) and Negative (Broth only) Controls Inoculate->Controls Incubate Incubate Plate at 37°C for 18-24h Controls->Incubate Observe Visually Inspect for Turbidity (Bacterial Growth) Incubate->Observe Determine MIC = Lowest Concentration with No Visible Growth Observe->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution Assay [16]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 3-(2-chlorophenyl)-5-formylisoxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only). A standard antibiotic like Ciprofloxacin can be used as a reference.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Illustrative Data Presentation

MicroorganismCompoundMIC (µg/mL)
S. aureus (Gram +)3-(2-chlorophenyl)-5-formylisoxazole16
E. coli (Gram -)3-(2-chlorophenyl)-5-formylisoxazole32
C. albicans (Fungus)3-(2-chlorophenyl)-5-formylisoxazole64
Ciprofloxacin(Positive Control)1
Anti-inflammatory Activity

Many isoxazole derivatives are known to possess potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9][18][19] Valdecoxib, a selective COX-2 inhibitor, is a well-known example featuring an isoxazole core.[2]

Hypothesized Mechanism: The compound may act as a selective or non-selective inhibitor of COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[20][21] Molecular docking studies on similar isoxazole derivatives have shown that the isoxazole ring can fit into the active site of COX enzymes.[20]

Experimental Workflow: In Vivo and In Vitro Assessment

A dual approach is often used: an in vivo model to assess overall efficacy and an in vitro assay to determine the specific molecular target.[22][23][24]

G cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: COX Inhibition Assay ivv_1 Administer Compound Orally to Rats ivv_2 Inject Carrageenan into Paw ivv_1->ivv_2 ivv_3 Measure Paw Volume Over Time ivv_2->ivv_3 ivv_4 Calculate % Inhibition of Edema ivv_3->ivv_4 result Correlate In Vivo Efficacy with In Vitro Potency and Selectivity ivv_4->result ivt_1 Incubate Recombinant COX-1/COX-2 with Compound ivt_2 Add Arachidonic Acid (Substrate) ivt_1->ivt_2 ivt_3 Measure Prostaglandin E2 (PGE2) Production ivt_2->ivt_3 ivt_4 Determine IC50 for Each Isozyme ivt_3->ivt_4 ivt_4->result

Caption: Dual workflow for evaluating anti-inflammatory potential.

Detailed Protocol: Carrageenan-Induced Rat Paw Edema (In Vivo) [21][25]

  • Animal Grouping: Use Wistar albino rats, divided into groups: a control group, a standard drug group (e.g., Diclofenac Sodium), and test groups receiving different doses of 3-(2-chlorophenyl)-5-formylisoxazole.

  • Drug Administration: Administer the test compound and standard drug orally 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the injection and at 1, 2, 3, and 4 hours after.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Illustrative Data Presentation

Treatment Group (10 mg/kg)% Edema Inhibition at 3h
Vehicle Control0%
3-(2-chlorophenyl)-5-formylisoxazole55.4%
Diclofenac Sodium (Standard)68.2%

The Role of In Silico Studies: Prediction and Prioritization

Before embarking on synthesis and wet-lab experiments, computational methods can provide valuable insights and help prioritize candidates. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in this regard.[16][26][27]

  • Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target (e.g., the active site of a bacterial enzyme or a human kinase). It can help elucidate the binding mode and estimate the binding affinity, providing a rationale for the observed biological activity.[20][26]

  • QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[27][28] If a QSAR model for a particular activity (e.g., anti-inflammatory) exists for isoxazoles, it can be used to predict the activity of the novel 3-(2-chlorophenyl)-5-formylisoxazole.

Conclusion and Future Directions

While direct experimental data for 3-(2-chlorophenyl)-5-formylisoxazole is limited, the extensive body of research on the isoxazole scaffold provides a strong foundation for predicting its biological potential. The presence of the 2-chlorophenyl and 5-formyl moieties suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and/or anti-inflammatory agent.

The path forward for researchers is clear:

  • Synthesis: Develop a robust synthetic route to produce the compound in sufficient purity and quantity.

  • In Silico Analysis: Perform molecular docking studies against a panel of relevant biological targets to prioritize which biological assays to conduct first.

  • In Vitro Screening: Execute the detailed protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays to establish a biological activity profile.

  • Mechanism of Action Studies: For any confirmed activities, conduct further experiments to elucidate the precise molecular mechanism.

  • Lead Optimization: Should the compound show promising activity, initiate structure-activity relationship (SAR) studies by synthesizing and testing analogues to improve potency, selectivity, and pharmacokinetic properties.

This technical guide provides the theoretical basis and practical framework to unlock the therapeutic potential of 3-(2-chlorophenyl)-5-formylisoxazole compounds, guiding them from a chemical structure to a potential lead candidate in drug discovery.

References

  • Agrawal, S., & Mishra, P. (2018). Isoxazole derivatives showing antimicrobial activity.
  • Srinivasan, B., et al. (2014). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. National Institutes of Health. Available from: [Link]

  • Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Sathish N.K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre.
  • Mazzolari, A., et al. (2021). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. Available from: [Link]

  • Yamashita, A., et al. (1996). Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. PubMed. Available from: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Kaminski, K., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. National Institutes of Health. Available from: [Link]

  • Journal of Pharmaceutical Research. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Research.
  • Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles | Request PDF. Available from: [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available from: [Link]

  • ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF. Available from: [Link]

  • ResearchGate. Antimicrobial activity of isoxazole derivatives: A brief overview. Available from: [Link]

  • Al-Ostath, R., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. Available from: [Link]

  • ResearchGate. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Available from: [Link]

  • PubMed. (2013). Bioassays for anticancer activities. Available from: [Link]

  • Google Patents. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • National Institutes of Health. (2021). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Available from: [Link]

  • National Institutes of Health. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available from: [Link]

  • Oriental Journal of Chemistry. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available from: [Link]

  • National Institutes of Health. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Available from: [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Available from: [Link]

  • JPR. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • MDPI. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Available from: [Link]

  • ResearchGate. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available from: [Link]

  • Chinese Journal of Modern Applied Pharmacy. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Available from: [Link]

  • European International Journal of Science and Technology. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. Available from: [Link]

  • Semantic Scholar. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Available from: [Link]

  • PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

  • MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Available from: [Link]

  • ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available from: [Link]

  • ResearchGate. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]

  • National Institutes of Health. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Available from: [Link]

Sources

In silico docking studies of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper: A Senior Scientist's Guide to In Silico Docking

Case Study: Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] Molecular docking, a cornerstone of in silico structure-based drug design, provides critical insights into the binding mechanisms of small molecules with macromolecular targets, thereby guiding synthetic efforts and reducing the time and cost associated with preclinical research.[1][2]

This technical guide offers a comprehensive, field-proven methodology for conducting molecular docking studies, framed through the lens of a case study on a novel compound, This compound . The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7][8] This makes its derivatives prime candidates for computational exploration.

Authored from the perspective of a Senior Application Scientist, this whitepaper eschews a rigid template. Instead, it provides a logical, causality-driven narrative that not only details the "how" but, more importantly, explains the "why" behind each critical step. The protocol is designed to be self-validating, ensuring scientific rigor and reproducibility. We will cover ligand and protein preparation, the rationale for target selection, executing the docking simulation with the widely-used AutoDock Vina, and culminate in a thorough analysis and validation of the results.

Chapter 1: Theoretical Foundations & Strategic Planning

The Power of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry.[4][7] Its unique electronic and structural properties allow it to engage in various non-covalent interactions, including hydrogen bonds (with N and O atoms as acceptors) and pi-pi stacking.[9] This versatility is evidenced by its presence in a diverse array of pharmaceuticals, such as the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antibiotic Cloxacillin.[6][9][10] The subject of our study, this compound, combines this potent core with substituents that further modulate its steric and electronic profile, making it a compelling candidate for drug discovery.

Principles of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process relies on two key components: a search algorithm and a scoring function .[1][2]

  • Search Algorithm: Explores the vast conformational space of the ligand and the rotational degrees of freedom within the defined binding site to generate a multitude of possible binding poses.

  • Scoring Function: Estimates the binding affinity for each generated pose. The result is typically expressed as a negative value in kcal/mol, where a more negative score indicates a more favorable, higher-affinity interaction.[11]

This computational "lock-and-key" experiment allows us to rank potential drug candidates and generate hypotheses about their mechanism of action before committing to costly and time-consuming laboratory synthesis and testing.[1]

Strategic Target Selection: Cyclooxygenase-2 (COX-2)

Given that isoxazole derivatives are known to act as potent anti-inflammatory agents, a logical and well-documented target for our case study is Cyclooxygenase-2 (COX-2) .[4][5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy.

For this guide, we will use the high-resolution crystal structure of human COX-2 in complex with the selective inhibitor Celecoxib, available from the Protein Data Bank (PDB).

  • PDB ID: 5KIR

Using a structure that is already bound to a known inhibitor is strategically advantageous. It provides a well-defined active site and, crucially, allows us to validate our docking protocol by first removing and then re-docking the co-crystallized ligand.

Chapter 2: The Docking Workflow: A Self-Validating Protocol

This chapter details the end-to-end experimental protocol. Each step is designed to ensure accuracy and build confidence in the final results.

Diagram: The In Silico Docking Workflow

G cluster_prep Phase 1: Preparation cluster_validate Phase 2: Validation cluster_dock Phase 3: Production Docking cluster_post Phase 4: Post-Analysis PDB 1. Download Target (PDB: 5KIR) CleanPDB 3. Prepare Receptor (Remove Water, Heteroatoms) PDB->CleanPDB Ligand 2. Draw & Optimize Ligand (SMILES/2D -> 3D) AddH 4. Add Hydrogens & Assign Charges Redock 5. Re-dock Native Ligand (Celecoxib) CleanPDB->Redock RMSD 6. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Check 7. Validate Protocol (RMSD < 2.0 Å?) RMSD->Check Grid 8. Define Binding Site (Grid Box Generation) Check->Grid If Yes Dock 9. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 10. Analyze Results (Binding Affinity & Poses) Dock->Analyze Visualize 11. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Report 12. Report Findings Visualize->Report G cluster_interactions Ligand Ligand Hbond Hydrogen Bond (e.g., with SER, THR, ASN) Ligand->Hbond H...O/N Hydrophobic Hydrophobic Interaction (e.g., with VAL, LEU, ILE) Ligand->Hydrophobic PiPi Pi-Pi Stacking (e.g., with PHE, TYR, TRP) Ligand->PiPi π ↔ π Ionic Ionic Bond / Salt Bridge (e.g., with ASP, GLU, LYS, ARG) Ligand->Ionic + ↔ - Pocket Protein Binding Pocket

Sources

Solubility and Stability Testing of Novel Isoxazole Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility have led to its incorporation into a wide range of therapeutic agents, from anti-inflammatory drugs to anticancer and antimicrobial agents.[3][4][5] However, the very features that make the isoxazole moiety attractive can also present significant challenges in drug development, particularly concerning solubility and stability.[6][7] Poor aqueous solubility can hinder absorption and lead to unreliable data in biological assays, while inherent instability can compromise shelf-life, safety, and efficacy.[8]

This guide provides a comprehensive framework for the systematic evaluation of solubility and stability of novel isoxazole-containing compounds. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system for generating robust and reliable data. This document is designed for researchers, scientists, and drug development professionals seeking to de-risk their isoxazole-based discovery programs and select candidates with the highest probability of success.

Part 1: A Phased Approach to Solubility Assessment

Aqueous solubility is a critical determinant of a compound's behavior, influencing everything from in vitro assay performance to in vivo bioavailability.[8] For isoxazole derivatives, the interplay between the polar heterocycle and appended lipophilic substituents dictates the overall solubility profile.[9] A phased approach, deploying different assays at specific stages of the discovery pipeline, is essential for efficient resource allocation.

The Duality of Solubility: Kinetic vs. Thermodynamic

Understanding the distinction between kinetic and thermodynamic solubility is fundamental to making informed decisions in drug discovery.[10][11]

  • Kinetic Solubility measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[8][12] This high-throughput assessment mimics the conditions of many in vitro biological assays and is ideal for the rapid screening of large compound libraries in the early discovery phase.[12] However, it often overestimates the true solubility as it may reflect the solubility of an amorphous, higher-energy solid state.[11][13]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a specific solvent system.[8][10] Determined by incubating an excess of the solid compound over a longer period (e.g., 24 hours), this "shake-flask" method is lower-throughput but provides the gold-standard value necessary for lead optimization, formulation development, and predicting oral absorption.[12][13]

FeatureKinetic SolubilityThermodynamic Solubility
Principle Measures concentration at the point of precipitation from a supersaturated state.Measures concentration at equilibrium between solid and dissolved states.
Starting Material Compound stock in organic solvent (e.g., DMSO).[12]Solid (crystalline) compound.[12]
Incubation Time Short (< 2 hours).Long (18-24 hours or until equilibrium).[12]
Throughput High.Low to Medium.
Discovery Stage Hit Identification, Hit-to-Lead.[10]Lead Optimization, Preclinical Development.[10]
Primary Utility Flagging issues for in vitro assays.Guiding formulation, predicting bioavailability.[8]
Experimental Protocol: High-Throughput Kinetic Solubility

This protocol describes a common nephelometric (light-scattering) method for assessing kinetic solubility, suitable for early-stage discovery.

Objective: To rapidly estimate the aqueous solubility of novel isoxazole compounds to identify potential liabilities for in vitro screening.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of each isoxazole test compound in 100% DMSO.

    • Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Assay Execution (in a 96-well plate):

    • Dispense 198 µL of the aqueous buffer into each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final nominal concentration of 100 µM with 1% DMSO. Mix vigorously.

    • Incubate the plate at room temperature for 1.5 hours with gentle shaking.

  • Detection:

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • The concentration at which a significant increase in turbidity is observed relative to controls (buffer + 1% DMSO) is reported as the kinetic solubility. This can be run at multiple concentrations to generate a more precise value.

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

This protocol is the definitive method for determining the true solubility of a lead candidate.

Objective: To accurately determine the equilibrium solubility of an optimized isoxazole compound in a physiologically relevant buffer.

Methodology:

  • Preparation:

    • Weigh approximately 1-2 mg of the solid, crystalline test compound into a glass vial.[13]

    • Add a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS) to achieve a concentration well above the expected solubility limit.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[12]

  • Sample Processing:

    • After incubation, visually confirm that excess solid material remains.

    • Filter the suspension using a low-binding 0.45 µm filter (e.g., PTFE) to remove all undissolved solids.

  • Quantification:

    • Analyze the clear filtrate using a validated, stability-indicating HPLC-UV or LC-MS/MS method to determine the compound concentration.

    • A standard calibration curve must be prepared using the same compound and analytical method.[13]

  • Data Analysis:

    • The measured concentration in the filtrate is the thermodynamic solubility, typically reported in µg/mL or µM.

Part 2: A Multi-faceted Strategy for Stability Assessment

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[14][15] For isoxazoles, the N-O bond can be susceptible to cleavage under certain conditions, making a thorough stability assessment crucial.[16] This assessment is guided by the International Council for Harmonisation (ICH) guidelines.[17][18]

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical exercise to understand the intrinsic stability of a molecule.[19][20] Its purpose is to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can resolve the parent compound from all significant degradants.[21][22]

cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze via Stability-Indicating HPLC/LC-MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API Novel Isoxazole API API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Results Identify Degradants Elucidate Pathways Validate Method Analysis->Results cluster_early Early Discovery (Hit-to-Lead) cluster_late Lead Optimization Kinetic Kinetic Solubility (> 50 µM?) Metabolic Microsomal Stability (t½ > 15 min?) Kinetic->Metabolic Yes Deprioritize1 Deprioritize or Resynthesize Analog Kinetic->Deprioritize1 No Metabolic->Deprioritize1 No Lead_Series Lead Series Metabolic->Lead_Series Yes HTS HTS Hits HTS->Kinetic Thermo Thermodynamic Solubility (> 100 µg/mL?) Forced Forced Degradation (Stable Pathways?) Thermo->Forced Yes Deprioritize2 Deprioritize or Formulation Strategy Thermo->Deprioritize2 No Photo Photostability (Acceptable Change?) Forced->Photo Yes Forced->Deprioritize2 No Photo->Deprioritize2 No Candidate Preclinical Candidate Selection Photo->Candidate Yes Lead_Series->Thermo

Caption: Integrated workflow for solubility and stability assessment.

This integrated approach ensures that potential liabilities are identified and addressed early, preventing the costly failure of promising candidates in later stages of development. By systematically applying the principles and protocols outlined in this guide, research teams can build a robust data package that supports the advancement of high-quality, stable, and soluble isoxazole-based drug candidates.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 525-531.
  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Atlas Material Testing Technology. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

  • Oja, M., et al. (2017). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical Sciences, 106(10), 3041-3049. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Solubility of Things. (n.d.). Isoxazole. [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Szałabska-Czyż, A., & Bielenica, U. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(18), 6668. [Link]

  • Journal of Medicinal Chemistry. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • NIH. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • ResearchGate. (2016). Structure and stability of isoxazoline compounds. [Link]

  • MedCrave online. (2016). Forced degradation studies. [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • PMC. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]

  • PMC. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubMed. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. [Link]

  • ijamscr. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. [Link]

  • ResearchGate. (n.d.). Experimental and predicted pKa, log P and solubility of the study compounds. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 19(2), 1017-1029. [Link]

  • NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (2023). The recent progress of isoxazole in medicinal chemistry. [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • ResearchGate. (2023). Challenges associated with isoxazole directed C−H activation. [Link]

Sources

Unveiling the Mechanistic Versatility of Isoxazole-Based Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have led to its incorporation into a wide array of FDA-approved drugs and clinical candidates.[2][3] This guide provides an in-depth exploration of the primary mechanisms of action through which isoxazole-based molecules exert their pharmacological effects. Moving beyond a simple catalog of activities, we delve into the causality behind experimental designs, present validated protocols for mechanistic investigation, and visualize key pathways to offer a comprehensive resource for drug development professionals. The narrative emphasizes the versatility of the isoxazole core, from precise enzyme inhibition and receptor modulation to the disruption of complex cellular signaling cascades.

The Isoxazole Scaffold: A Foundation for Pharmacological Diversity

The isoxazole moiety is more than a mere structural component; its inherent physicochemical characteristics are fundamental to its biological activity.[4][5] The arrangement of its heteroatoms creates a distinct dipole moment and hydrogen bonding capability, allowing isoxazole-containing compounds to function as bioisosteres for other functional groups, thereby influencing pharmacokinetic and pharmacodynamic properties. This structural versatility has enabled the development of isoxazole derivatives with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[6][7][8]

The weak nitrogen-oxygen bond is a key feature, providing a potential site for ring cleavage under specific metabolic conditions, which can be strategically utilized in prodrug design.[9] Conversely, the stability of the aromatic ring system allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties to achieve high-affinity binding to a multitude of biological targets.[10]

Mechanism I: Targeted Enzyme Inhibition

A predominant mechanism for isoxazole-based drugs is the direct inhibition of enzymes critical to disease pathology. The scaffold's ability to be precisely decorated with various substituents allows it to fit into active sites and allosteric pockets with high specificity.

Cyclooxygenase (COX) Inhibition

The inhibition of COX enzymes, which are central to prostaglandin synthesis in inflammatory pathways, is a hallmark of several isoxazole-based non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Causality of Action : Isoxazole derivatives like Valdecoxib and Mofezolac are designed to selectively target the COX-2 isoform, which is upregulated during inflammation.[4][12] The selectivity arises from the ability of the isoxazole scaffold and its substituents to interact with the larger, more accommodating active site of COX-2 compared to the constitutively expressed COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11] The molecular design often positions the isoxazole ring to interact with key residues, such as Ser530 in the active site, to block substrate access.[12]

  • Illustrative Data: COX Inhibition

CompoundTargetIC₅₀ ValueSelectivity Index (COX-1/COX-2)Reference
MofezolacCOX-10.0079 µM>6300 (favoring COX-1)[12]
Compound A13 COX-164 nM4.63 (favoring COX-2)[11]
Compound A13 COX-213 nM4.63 (favoring COX-2)[11]
Compound 17 COX-2<1 µM (sub-micromolar)Selective for COX-2[13]
  • Experimental Protocol: In Vitro COX Inhibitor Screening Assay

    This protocol provides a reliable colorimetric method to determine the potency and selectivity of isoxazole compounds against COX-1 and COX-2.

    • Preparation of Reagents :

      • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

      • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

      • Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Compound Preparation :

      • Dissolve test isoxazole compounds in DMSO to create stock solutions.

      • Perform serial dilutions to generate a range of concentrations for IC₅₀ determination.

    • Assay Procedure :

      • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

      • Add 10 µL of the diluted test compound or DMSO (vehicle control).

      • Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

    • Initiation and Measurement :

      • Initiate the reaction by adding 10 µL of arachidonic acid solution.

      • Immediately measure the absorbance at 590 nm over a 5-minute period using a plate reader. The rate of color development is proportional to COX activity.

    • Data Analysis :

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

      • Calculate the Selectivity Index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

  • Workflow Visualization

    G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Enzyme Reconstitute COX-1/COX-2 Incubate 1. Add Enzyme, Buffer, Heme 2. Add Test Compound 3. Incubate at 37°C (5 min) Enzyme->Incubate Compound Prepare Serial Dilutions of Isoxazole Compound Compound->Incubate Reagents Prepare Assay Buffer, Heme, Substrate Reagents->Incubate React Initiate with Arachidonic Acid Incubate->React Measure Read Absorbance at 590 nm React->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ and Selectivity Index Plot->IC50 caption Workflow for COX Inhibition Assay.

    Caption: Workflow for COX Inhibition Assay.

Carbonic Anhydrase (CA) Inhibition

Certain isoxazole derivatives have shown significant inhibitory activity against carbonic anhydrases, enzymes involved in pH regulation and linked to conditions like glaucoma and cancer.[14][15]

  • Causality of Action : The mechanism involves the isoxazole derivative binding to the zinc ion within the enzyme's active site, displacing a water molecule essential for the catalytic hydration of CO₂. The specific substitutions on the isoxazole ring dictate the binding affinity and isoform selectivity.[15]

  • Illustrative Data: Carbonic Anhydrase Inhibition

CompoundIC₅₀ vs. CA (µM)% InhibitionReference
AC2 112.3 ± 1.679.5[15]
AC3 228.4 ± 2.368.7[15]
Acetazolamide (Standard)18.6 ± 0.587.0[15]

Mechanism II: Receptor Modulation

Isoxazole-based molecules can act as potent and selective modulators of cell surface and intracellular receptors, functioning as antagonists or allosteric modulators.

Toll-Like Receptor 8 (TLR8) Antagonism

Dysregulated TLR8 signaling is implicated in autoimmune diseases.[16] Isoxazole-based compounds have been identified as novel, selective TLR8 antagonists.[17]

  • Causality of Action : These compounds act as competitive antagonists, binding to the ligand pocket within the TLR8 dimerization interface.[16] This binding event physically obstructs the binding of endogenous RNA ligands, thereby preventing receptor dimerization and blocking the downstream activation of MyD88-dependent signaling pathways that lead to the production of inflammatory cytokines via NF-κB and IRF activation.[16][17] The development of these antagonists was guided by in silico modeling to optimize their fit within the binding cavity.[17]

  • Signaling Pathway Visualization

    G Ligand ssRNA Ligand Dimer Active TLR8 Dimer Ligand->Dimer Binds & Activates TLR8 TLR8 Monomer Blocked Inactive TLR8 MyD88 MyD88 Dimer->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Isoxazole Isoxazole Antagonist Isoxazole->Blocked Binds & Blocks caption TLR8 Antagonism by Isoxazole Molecule.

    Caption: TLR8 Antagonism by Isoxazole Molecule.

AMPA Receptor Positive Allosteric Modulation

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast excitatory neurotransmission and synaptic plasticity.[18] Isoxazole derivatives have been developed as both negative and positive allosteric modulators (PAMs) of AMPA receptors, with potential applications in treating cognitive and pain disorders.[19][20]

  • Causality of Action : AMPA receptor PAMs do not activate the receptor directly but bind to an allosteric site, often at the dimer interface of the ligand-binding domain.[18][21] This binding stabilizes the open state of the ion channel, slowing receptor deactivation and desensitization. The result is an enhanced and prolonged response to the endogenous ligand glutamate, which strengthens synaptic transmission and facilitates long-term potentiation.[18]

  • Experimental Protocol: Patch-Clamp Electrophysiology on Primary Neurons

    This protocol is the gold standard for assessing the functional effects of modulators on ion channels like the AMPA receptor.

    • Cell Preparation :

      • Culture primary hippocampal or cortical neurons on glass coverslips.

      • Use neurons after 7-14 days in vitro for mature receptor expression.

    • Recording Setup :

      • Transfer a coverslip to a recording chamber on an inverted microscope stage.

      • Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).

      • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution.

    • Whole-Cell Recording :

      • Establish a gigaohm seal between the micropipette and a neuron.

      • Rupture the cell membrane to achieve whole-cell configuration, clamping the voltage at -60 mV.

    • Compound Application :

      • Apply a brief pulse of an AMPA receptor agonist (e.g., glutamate or kainate) to elicit an inward current.

      • After establishing a stable baseline response, co-apply the agonist with the test isoxazole compound through the perfusion system.

    • Data Acquisition and Analysis :

      • Record the agonist-induced currents in the absence and presence of the isoxazole modulator.

      • Measure the peak amplitude and decay kinetics of the currents.

      • A PAM will increase the peak amplitude and/or slow the decay of the current. A negative modulator will decrease it. Quantify the potentiation as a percentage increase over the baseline response.

Mechanism III: Disruption of Cancer-Related Cellular Processes

Isoxazole derivatives exhibit significant anticancer activity through diverse mechanisms that interfere with tumor cell proliferation, survival, and metastasis.[22][23]

Induction of Apoptosis

Many isoxazole-containing compounds can trigger programmed cell death, or apoptosis, in cancer cells.[24][25]

  • Causality of Action : The specific pathways vary, but a common mechanism involves the modulation of key signaling proteins. For example, some derivatives can activate the Akt/GSK3β/β-catenin signaling pathway, while others may induce apoptosis by inhibiting crucial survival proteins or activating pro-apoptotic factors, ultimately leading to the activation of caspases and cell death.[22][26]

Inhibition of Tubulin Polymerization

The microtubule network is essential for cell division, making it a prime target for anticancer drugs. Some isoxazole compounds function by disrupting microtubule dynamics.

  • Causality of Action : These molecules bind to tubulin, the protein subunit of microtubules, often at the taxane-binding site.[27] This interaction can inhibit the polymerization of tubulin into microtubules or abnormally stabilize existing microtubules. Either action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[22]

Conclusion

The isoxazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its inherent properties facilitate high-affinity interactions with a remarkable diversity of biological targets, leading to a wide range of pharmacological activities. The mechanisms detailed in this guide—from specific enzyme inhibition (COX, carbonic anhydrase) and receptor modulation (TLR8, AMPA) to the disruption of fundamental cellular processes like apoptosis and mitosis—highlight the scaffold's versatility. For researchers and drug development professionals, a deep understanding of these mechanisms, coupled with robust experimental validation, is paramount for rationally designing the next generation of isoxazole-based therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.).
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (2025). Benchchem.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. (n.d.). American Chemical Society.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. (n.d.).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023).
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed.
  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. (2025).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (n.d.). MDPI.
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2016). PubMed.
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. (n.d.).
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022).
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022).
  • An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling P
  • Novel α‐amino‐3‐hydroxy‐5‐methyl‐4‐isoxazole‐propionic acid receptor (AMPAR) potentiator LT‐102: A promising therapeutic agent for treating cognitive impairment associated with schizophrenia. (2024).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (n.d.). MDPI.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025).
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed.

Sources

Literature review of 3-aryl-5-formylisoxazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Aryl-5-formylisoxazole-4-carboxylates

This guide provides a comprehensive review of the synthetic methodologies for preparing 3-aryl-5-formylisoxazole-4-carboxylates, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. These scaffolds serve as versatile intermediates for the synthesis of more complex molecular architectures. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of key transformations, and provide detailed experimental protocols grounded in established literature.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target scaffold, specifically the ethyl ester derivative, is most logically approached by disconnecting the formyl group at the 5-position. This reveals a more fundamental precursor: ethyl 3-aryl-isoxazole-4-carboxylate. The introduction of the formyl group can be reliably achieved via an electrophilic formylation, for which the Vilsmeier-Haack reaction is exceptionally well-suited.[1][2]

The construction of the core isoxazole ring itself can be accomplished through several robust methods, with the most prevalent being the cyclization of a functionalized acyclic precursor. This leads to a two-stage synthetic strategy, which forms the structure of this guide.

Retrosynthesis Target Ethyl 3-aryl-5-formyl- isoxazole-4-carboxylate Precursor1 Ethyl 3-aryl- isoxazole-4-carboxylate Target->Precursor1 Vilsmeier-Haack Formylation Precursor2 Ethyl 2-aroyl-3- (dimethylamino)acrylate Precursor1->Precursor2 Cyclization with Hydroxylamine StartingMaterials Aryl Methyl Ketone + Diethyl Oxalate + DMFDMA Precursor2->StartingMaterials Condensation Reactions Enaminone_Synthesis Workflow for Enaminone Intermediate Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Enamine Formation ArylKetone Aryl Methyl Ketone Aroylpyruvate Ethyl Aroylpyruvate ArylKetone->Aroylpyruvate 1. NaOEt, EtOH DiethylOxalate Diethyl Oxalate DiethylOxalate->Aroylpyruvate Enaminone Ethyl 2-aroyl-3- (dimethylamino)acrylate Aroylpyruvate->Enaminone 2. Toluene, Reflux DMFDMA DMFDMA DMFDMA->Enaminone

Caption: Synthesis of the enaminone intermediate.

Cyclization with Hydroxylamine

With the enaminone in hand, the isoxazole ring is formed in a straightforward condensation-cyclization reaction with hydroxylamine hydrochloride. The reaction proceeds by initial nucleophilic attack of the hydroxylamine at the ketone carbonyl, followed by intramolecular attack of the hydroxylamino group onto the enamine carbon, with subsequent elimination of dimethylamine and water to yield the aromatic isoxazole ring.

Experimental Protocol: Synthesis of Ethyl 3-phenyl-4-isoxazolecarboxylate
  • Part A: Ethyl 2-benzoyl-3-(dimethylamino)acrylate Synthesis.

    • To a solution of ethyl benzoylacetate (1.0 equiv) in toluene (approx. 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equiv).

    • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude oil or solid, ethyl 2-benzoyl-3-(dimethylamino)acrylate, is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by crystallization from a solvent such as ethanol or hexane. [3]

  • Part B: Cyclization to form Ethyl 3-phenyl-4-isoxazolecarboxylate.

    • Dissolve the crude ethyl 2-benzoyl-3-(dimethylamino)acrylate (1.0 equiv) in glacial acetic acid (approx. 0.4 M).

    • Add hydroxylamine hydrochloride (1.2 equiv) to the solution.

    • Heat the reaction mixture to reflux (approx. 120 °C) for 2-3 hours.

    • After cooling, pour the reaction mixture into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford pure ethyl 3-phenyl-4-isoxazolecarboxylate.

Part II: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. [4]The reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is a relatively mild electrophile. [5]

Mechanism: Formation and Reaction of the Vilsmeier Reagent

The Vilsmeier reagent is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). [6]The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom, leading to the formation of the electrophilic chloroiminium ion, which is the active formylating agent. [7] The isoxazole ring of the ethyl 3-aryl-4-isoxazolecarboxylate substrate then acts as a nucleophile, attacking the Vilsmeier reagent. The only available position for this electrophilic substitution is the C5 position, ensuring high regioselectivity. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product. [1]

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Isoxazole Ethyl 3-aryl- isoxazole-4-carboxylate Isoxazole->Iminium_Salt Attack at C5 Aldehyde Final Aldehyde Product Iminium_Salt->Aldehyde Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack formylation pathway.

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) (used as both solvent and reagent, typically a large excess) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (approx. 1.5 - 2.0 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. An exothermic reaction will occur, forming the Vilsmeier reagent. 3. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of ethyl 3-aryl-4-isoxazolecarboxylate (1.0 equiv) in a minimal amount of DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7. [6]8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-aryl-5-formylisoxazole-4-carboxylate.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the key steps in the synthesis of ethyl 3-phenyl-5-formylisoxazole-4-carboxylate. Yields are representative and can vary based on the specific aryl substituent and optimization of conditions.

StepKey ReagentsSolventTemperatureTypical YieldReference(s)
Enaminone Formation Ethyl benzoylacetate, DMFDMATolueneReflux>90%[3]
Isoxazole Cyclization Enaminone, Hydroxylamine HClAcetic AcidReflux70-85%[8]
Vilsmeier-Haack Formylation Isoxazole Precursor, POCl₃, DMFDMF60-70 °C75-90%[6]

Conclusion

The synthesis of 3-aryl-5-formylisoxazole-4-carboxylates is efficiently achieved through a robust and sequential two-part strategy. The initial construction of the 3-aryl-isoxazole-4-carboxylate core via the cyclization of an ethyl 2-aroyl-3-(dimethylamino)acrylate intermediate with hydroxylamine provides excellent regiochemical control. The subsequent introduction of the C5-formyl group is reliably accomplished using the Vilsmeier-Haack reaction. This synthetic pathway utilizes readily available reagents and well-understood reaction mechanisms, making it a dependable method for accessing this valuable heterocyclic scaffold for further elaboration in drug discovery and development programs.

References

  • Sun, J., et al. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Dankwardt, J. W. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Ang, K. L., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. Available at: [Link]

  • Duncia, J. V., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Vilsmeier reagent. Wikipedia. Available at: [Link]

  • Li, P., et al. (2020). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

  • Herrera, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Jäger, V., et al. A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. Available at: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • PubChem. Ethyl 2-(3-bromobenzoyl)-3-(dimethylamino)acrylate. PubChem. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Deshmukh, M. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available at: [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with the construction of the isoxazole core via a 1,3-dipolar cycloaddition, followed by the introduction of a formyl group at the C5 position using the Vilsmeier-Haack reaction. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and critical safety information.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The unique electronic and structural features of the isoxazole ring system allow for a range of non-covalent interactions, making it a valuable scaffold in medicinal chemistry. The target molecule, this compound, incorporates several key pharmacophoric elements: a substituted aryl group, an ester, and a reactive aldehyde functionality, rendering it a versatile intermediate for the synthesis of more complex bioactive molecules.

This guide delineates a reliable synthetic pathway, emphasizing not only the procedural "how" but also the mechanistic "why." By understanding the underlying principles of each transformation, researchers can better troubleshoot and adapt the protocol to their specific needs.

Overall Synthetic Scheme

The synthesis is achieved in two sequential steps:

  • Step 1: 1,3-Dipolar Cycloaddition. Formation of the isoxazole ring by reacting in situ generated 2-chlorobenzonitrile oxide with methyl propiolate.

  • Step 2: Vilsmeier-Haack Formylation. Introduction of the aldehyde group at the 5-position of the isoxazole ring.

Overall Synthesis Reactant1 2-Chlorobenzaldehyde Oxime Intermediate Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate Reactant1->Intermediate Step 1: 1,3-Dipolar Cycloaddition Reactant2 Methyl Propiolate Reactant2->Intermediate Product This compound Intermediate->Product Step 2: Vilsmeier-Haack Formylation Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Product

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate

This initial step constructs the core isoxazole heterocycle through a [3+2] cycloaddition reaction. The key components are a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). The nitrile oxide is generated in situ from 2-chlorobenzaldehyde oxime to circumvent its inherent instability.

Reaction Scheme

Step 1 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Chlorobenzaldehyde Oxime P1 Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate R1->P1 R2 Methyl Propiolate R2->P1 C1 NaOCl (Bleach) C2 Solvent (e.g., CH2Cl2)

Caption: Synthesis of the isoxazole intermediate.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )
2-Chlorobenzaldehyde Oxime3717-28-0155.58
Methyl Propiolate922-67-884.07
Dichloromethane (DCM), anhydrous75-09-284.93
Sodium Hypochlorite (Bleach, ~5% aq.)7681-52-974.44
Sodium Bicarbonate (sat. aq. soln.)144-55-884.01
Brine (sat. aq. NaCl soln.)7647-14-558.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37
  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzaldehyde oxime (5.0 g, 32.1 mmol). Dissolve the oxime in 100 mL of dichloromethane (DCM).

  • Addition of Dipolarophile: To the stirred solution, add methyl propiolate (3.24 g, 38.5 mmol, 1.2 eq.).

  • Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add aqueous sodium hypochlorite solution (~5%, 50 mL) dropwise via a dropping funnel over a period of 30 minutes. Maintain vigorous stirring to ensure efficient mixing of the biphasic system. The in situ generation of the nitrile oxide is a critical step; slow addition is key to control the exothermic reaction and prevent dimerization of the nitrile oxide.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate as a solid.

Causality and Mechanistic Insights

The formation of the isoxazole ring proceeds via a 1,3-dipolar cycloaddition, a powerful and atom-economical reaction for constructing five-membered heterocycles.[2][3]

  • Nitrile Oxide Formation: The reaction is initiated by the oxidation of the 2-chlorobenzaldehyde oxime with sodium hypochlorite. This process generates the highly reactive 2-chlorobenzonitrile oxide intermediate.

  • [3+2] Cycloaddition: The generated nitrile oxide then undergoes a concerted [3+2] cycloaddition with the triple bond of methyl propiolate. This reaction is typically regioselective, leading to the desired 3,4-disubstituted isoxazole.[4]

Part 2: Vilsmeier-Haack Formylation

In this step, a formyl group is introduced at the electron-rich 5-position of the isoxazole ring. The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile in this transformation.[5][6]

Reaction Scheme

Step 2 cluster_reactants Reactant cluster_conditions Conditions cluster_product Product R1 Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate P1 This compound R1->P1 C1 1. POCl3, DMF (Vilsmeier Reagent) C2 2. Aqueous Work-up

Caption: Vilsmeier-Haack formylation of the isoxazole core.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )
Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate4357-94-2251.67
Phosphorus Oxychloride (POCl₃)10025-87-3153.33
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated Sodium Bicarbonate (aq. soln.)144-55-884.01
IceN/A18.02
  • Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice bath, heating mantle, condenser, standard laboratory glassware.

Experimental Protocol
  • Vilsmeier Reagent Preparation: In a 100 mL three-neck flask under a nitrogen atmosphere, place anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 mL, 32.2 mmol, 1.5 eq.) dropwise to the DMF with stirring. The formation of the Vilsmeier reagent is exothermic and should be controlled. After the addition, stir the mixture at 0 °C for 30 minutes.[7]

  • Substrate Addition: Dissolve Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate (5.4 g, 21.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and should be performed in a well-ventilated fume hood due to the exothermic and gas-evolving nature of the quench.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Causality and Mechanistic Insights

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic systems.[8]

Vilsmeier Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Formation POCl3 POCl3 POCl3->Vilsmeier_Reagent Formation Iminium_Adduct Iminium Salt Adduct Vilsmeier_Reagent->Iminium_Adduct Electrophilic Attack Isoxazole Isoxazole Intermediate Isoxazole->Iminium_Adduct Aldehyde Final Aldehyde Product Iminium_Adduct->Aldehyde Hydrolysis

Caption: Simplified Vilsmeier-Haack reaction mechanism.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.

  • Electrophilic Aromatic Substitution: The isoxazole ring, being sufficiently electron-rich at the 5-position, acts as a nucleophile and attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is stable until the aqueous work-up, during which it is readily hydrolyzed to the final aldehyde product.

Characterization

The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the ester and aldehyde, C=N of the isoxazole).

  • Melting Point: To assess the purity of the crystalline products.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

    • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • Sodium Hypochlorite (Bleach): is a strong oxidizing agent and corrosive. Avoid contact with skin and eyes.

  • Quenching: The quenching of the Vilsmeier-Haack reaction is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Inefficient nitrile oxide formation or dimerization.Ensure slow, controlled addition of bleach at 0 °C with vigorous stirring. Use fresh, high-quality bleach.
Incomplete reaction in Step 1 Insufficient reaction time or oxidant.Allow the reaction to stir for a longer period. A slight excess of bleach can be added.
Low yield in Step 2 Incomplete formation of the Vilsmeier reagent.Use anhydrous DMF and POCl₃. Ensure the reagent is formed completely before adding the isoxazole substrate.
Reaction does not go to completion in Step 2 Insufficient heating or reaction time.Ensure the reaction is maintained at a gentle reflux and extend the reaction time, monitoring by TLC.
Difficult purification Presence of side products.Optimize reaction conditions to minimize side reactions. Employ careful column chromatography for purification.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. 1996, (18), 2151-2156.
  • Molecules. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. 2021, 26(21), 6649.
  • RSC Advances. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. 2022, 12(3), 1547-1554.
  • ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Available from: [Link]

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. 2017, 5(3), 104-109.
  • Indian Journal of Chemistry. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. 1993, 32B, 832-834.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

The Isoxazole Scaffold in Focus: Application Notes for Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core - A Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of medicinally active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets have cemented its status as a "privileged scaffold."[4][5] From the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) to the antibiotic cloxacillin, the isoxazole moiety is integral to the therapeutic efficacy of numerous established pharmaceuticals.[2][3]

This application note delves into the potential of a specific, highly functionalized isoxazole derivative: Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate . While direct literature on this exact molecule is sparse, its structural features—a 3-(2-chlorophenyl) group known to enhance certain biological activities, a reactive formyl group at the 5-position, and a methyl carboxylate at the 4-position—position it as an exceptionally versatile building block for the synthesis of diverse compound libraries aimed at various therapeutic targets.[5] This guide will provide a comprehensive overview of its synthetic strategy, potential applications as a scaffold, and detailed protocols for its derivatization and subsequent biological evaluation.

Strategic Synthesis of the Core Scaffold

The synthesis of polysubstituted isoxazoles can be approached through several well-established methodologies. A plausible and efficient route to this compound is proposed, starting from readily available precursors.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Oxidation A Methyl acetoacetate C Methyl 2-(dimethylaminomethylene)-3-oxobutanoate A->C Reflux B DMF-DMA B->C G Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate C->G Base (e.g., Et3N) D 2-Chlorobenzaldehyde oxime F 2-Chloro-N-hydroxybenzenecarboximidoyl chloride D->F Inert solvent E NCS E->F F->G H This compound G->H Oxidizing agent (e.g., SeO2)

Caption: Proposed synthetic pathway for the target compound.

Protocol 1: Synthesis of this compound

Materials:

  • Methyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 2-Chlorobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Selenium dioxide (SeO2)

  • Appropriate solvents (e.g., Toluene, Dichloromethane, Dioxane)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Methodology:

  • Synthesis of Methyl 2-(dimethylaminomethylene)-3-oxobutanoate:

    • In a round-bottom flask, dissolve methyl acetoacetate in toluene.

    • Add DMF-DMA dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

  • Generation of 2-Chloro-N-hydroxybenzenecarboximidoyl chloride:

    • Dissolve 2-chlorobenzaldehyde oxime in dichloromethane.

    • Add N-chlorosuccinimide portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

    • The resulting solution containing the hydroximoyl chloride is used directly in the next step.

  • [3+2] Cycloaddition to form the Isoxazole Ring:

    • Dissolve the crude enamine from step 1 in dichloromethane.

    • Add the solution of the hydroximoyl chloride from step 2 dropwise.

    • Add triethylamine dropwise at 0 °C to act as a base.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Oxidation of the 5-Methyl Group:

    • In a suitable flask, suspend Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate and selenium dioxide in dioxane.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture and filter to remove selenium metal.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the final product, this compound.

Application as a Versatile Scaffold for Library Synthesis

The true potential of this compound lies in the differential reactivity of its formyl and ester functionalities, allowing for selective modifications to generate a diverse library of compounds for high-throughput screening.

Derivatization_Workflow cluster_formyl Formyl Group Modifications cluster_ester Ester Group Modifications Core This compound ReductiveAmination Reductive Amination (Primary/Secondary Amines) Core->ReductiveAmination Wittig Wittig Reaction (Phosphonium Ylides) Core->Wittig Knoevenagel Knoevenagel Condensation (Active Methylene Compounds) Core->Knoevenagel Oxidation Oxidation (e.g., to Carboxylic Acid) Core->Oxidation Hydrolysis Hydrolysis (to Carboxylic Acid) Core->Hydrolysis Library Diverse Compound Library ReductiveAmination->Library Wittig->Library Knoevenagel->Library Oxidation->Library Amidation Amidation (Amines) Hydrolysis->Amidation Peptide Coupling Amidation->Library

Caption: Derivatization strategies for the core scaffold.

Protocol 2: Parallel Synthesis of an Amine Library via Reductive Amination

This protocol outlines the synthesis of a library of aminomethyl derivatives from the parent aldehyde.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • 96-well reaction block

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the isoxazole aldehyde in DCE.

    • Prepare stock solutions of the library of amines in DCE.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add the isoxazole aldehyde stock solution.

    • Add a unique amine stock solution to each well.

    • Add a small amount of acetic acid to each well to catalyze imine formation.

    • Seal the reaction block and shake at room temperature for 1 hour.

  • Reduction:

    • Add a solution of sodium triacetoxyborohydride in DCE to each well.

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with dichloromethane.

    • The organic layers can be concentrated and the resulting library of compounds can be purified by preparative HPLC-MS.

Inferred Biological Potential and Screening Protocols

Based on the broad spectrum of activities reported for isoxazole derivatives, compounds derived from this scaffold are promising candidates for screening in several therapeutic areas.[1][4] The presence of the 2-chlorophenyl group, in particular, has been associated with enhanced antibacterial and anticancer activities in some isoxazole series.[5]

Anticancer Activity

Many isoxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[4]

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized isoxazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37 °C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity

The isoxazole core is a key component of several antibacterial agents.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • Synthesized isoxazole derivatives

  • 96-well microtiter plates

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each compound in DMSO.

    • Perform a serial two-fold dilution of each compound in MHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The results from the screening assays should be tabulated for clear comparison of the structure-activity relationships (SAR).

Table 1: Hypothetical Anticancer Screening Data

Compound IDR Group (from Reductive Amination)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Parent Aldehyde -CHO> 100> 100
Derivative 1 -CH2-N(CH3)225.432.1
Derivative 2 -CH2-NH(Cyclopropyl)15.819.5
Derivative 3 -CH2-NH(4-Fluorophenyl)8.211.7
Doxorubicin (Positive Control)0.50.8

Conclusion and Future Directions

This compound is a promising, yet underexplored, scaffold for medicinal chemistry. Its strategic design allows for the generation of large and diverse chemical libraries through straightforward and high-throughput synthetic protocols. The established biological relevance of the isoxazole core, coupled with the potential for enhanced activity from the 2-chlorophenyl substituent, makes derivatives of this compound prime candidates for screening in anticancer, antimicrobial, and anti-inflammatory research programs. The protocols detailed herein provide a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this versatile chemical entity. Future work should focus on expanding the diversity of the synthesized libraries and exploring their mechanisms of action to identify promising lead compounds for further drug development.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts.

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.

Sources

Application Notes & Protocols: The Isoxazole Ring as a Latent 1,3-Bifunctional Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents far more than a stable scaffold in medicinal chemistry.[1][2][3][4][5][6] Its true power in organic synthesis lies in its role as a robust, masked equivalent of a 1,3-dicarbonyl or β-hydroxy carbonyl system. The inherent weakness of the N-O bond allows for selective cleavage under reductive conditions, unveiling versatile bifunctional intermediates that are pivotal in the construction of complex molecular architectures.[3][7][8][9] This guide provides an in-depth exploration of the strategic use of isoxazole derivatives as synthetic intermediates, focusing on their formation via the highly efficient [3+2] cycloaddition and their subsequent transformation through reductive ring-opening. Detailed protocols, mechanistic insights, and data-driven comparisons are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful synthetic tool.

The Guiding Principle: Isoxazole as a "Synthetic Linchpin"

In the chess game of multi-step synthesis, protecting groups are often employed to mask reactive functionalities. The isoxazole ring can be conceptualized in a similar, yet more profound, manner. It is not merely a protecting group but a stable, aromatic "linchpin" that holds a latent 1,3-bifunctional relationship in place. Its stability allows it to be carried through multiple synthetic steps, resisting a wide range of reagents and conditions. When the time is right, this stability can be strategically broken to reveal highly reactive and synthetically valuable intermediates like β-enaminones or β-hydroxyketones.[7][8] This strategy offers a powerful alternative to traditional, and often harsh, methods for creating these structures.

The overall synthetic strategy can be visualized as a two-phase process: a "construction phase" where the isoxazole ring is assembled, and a "deconstruction-elaboration phase" where the ring is opened to reveal new functionalities for further elaboration.

G cluster_0 Phase 1: Construction cluster_1 Phase 2: Deconstruction & Elaboration Alkyne Alkyne Nitrile_Oxide Nitrile Oxide (In Situ) Alkyne->Nitrile_Oxide [3+2] Cycloaddition Oxime Oxime Oxime->Nitrile_Oxide Oxidation Isoxazole Stable Isoxazole Intermediate Nitrile_Oxide->Isoxazole Intermediates Key Bifunctional Intermediates (β-Enaminone, β-Hydroxyketone) Isoxazole->Intermediates Reductive Ring-Opening Target_Molecule Complex Target Molecule (e.g., γ-Amino Alcohols, Pyrroles, Pyrazoles) Intermediates->Target_Molecule Further Transformation

Figure 1: A conceptual workflow illustrating the dual role of the isoxazole ring as a stable intermediate and a precursor to valuable bifunctional synthons.

Phase 1: Forging the Linchpin — Isoxazole Synthesis via [3+2] Cycloaddition

The most direct and widely employed method for constructing the isoxazole scaffold is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[7][10][11] Due to their instability, nitrile oxides are almost always generated in situ from the oxidation of aldoximes. This one-pot process is highly efficient and offers a high degree of control over the substitution pattern of the resulting isoxazole.

Mechanism of Nitrile Oxide-Alkyne Cycloaddition

The reaction is a concerted pericyclic process where the π-systems of the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne) interact to form a five-membered ring in a single step. The regioselectivity of the addition (i.e., whether the 3,5-disubstituted or 3,4-disubstituted isoxazole is formed) is governed by both steric and electronic factors of the substituents on the alkyne and nitrile oxide.[7] For terminal alkynes, the reaction typically yields the 3,5-disubstituted isoxazole with high regioselectivity.[10][12]

Figure 2: General mechanism for the [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.

Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method using a hypervalent iodine reagent for the in situ generation of the nitrile oxide, which has proven effective for a wide range of substrates.[10][12][13]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or (Diacetoxyiodo)benzene (DIB) (1.5 equiv)

  • Methanol (MeOH) or Methanol/Water mixture (e.g., 5:1)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv). Dissolve the mixture in a suitable solvent like methanol (approximately 0.1 M concentration).

  • Oxidant Addition: In a single portion, add the hypervalent iodine reagent (1.5 equiv) to the stirring solution at room temperature.

    • Causality Note: Hypervalent iodine reagents like PIFA and DIB are excellent oxidants for converting aldoximes to nitrile oxides under mild, metal-free conditions.[12] PIFA often leads to faster reaction rates compared to DIB.[12] The reaction is typically exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 1-4 hours).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize trifluoroacetic acid byproducts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.[13]

Data Presentation: Comparison of Oxidizing Systems

Oxidant SystemTypical ConditionsAdvantagesDisadvantagesReference
Bleach (NaOCl) Biphasic (e.g., DCM/water)Inexpensive, readily availableCan be substrate-limited, potential for side reactions[7]
Hypervalent Iodine (PIFA, DIB) MeOH or MeOH/H₂O, RTHigh yields, fast, metal-free, good functional group toleranceStoichiometric waste[10][12][13]
Copper(I) Catalysis Cu(I) source, baseCatalytic, can influence regioselectivityPotential for metal contamination[11][14]
Oxone Aqueous medium, RT"Green" oxidant, mild conditionsMay require phase transfer catalyst[14]

Phase 2: Unmasking the Synthon — Reductive Ring-Opening

The synthetic utility of the isoxazole ring is fully realized upon its reductive cleavage. The weak N-O bond (dissociation energy ~45-55 kcal/mol) is susceptible to a variety of reducing agents, most commonly catalytic hydrogenation. This transformation cleanly unmasks a 1,3-bifunctional core, providing rapid access to valuable synthetic building blocks.

Application: Synthesis of β-Enaminones via Catalytic Hydrogenation

The catalytic hydrogenation of 3,5-disubstituted isoxazoles is a high-yielding and atom-economical method for producing β-enaminones.[7][9] These intermediates are versatile precursors for the synthesis of other heterocycles, such as pyrazoles and pyridines.[15][16]

Figure 3: Reductive N-O bond cleavage of an isoxazole to yield a stable β-enaminone.

Protocol: Pd/C-Catalyzed Hydrogenation of a 3,5-Disubstituted Isoxazole

Materials:

  • 3,5-Disubstituted isoxazole (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Setup: Add the isoxazole derivative (1.0 equiv) and a magnetic stir bar to a suitable flask. Dissolve the substrate in a solvent like ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Safety & Causality Note: Pd/C is flammable, especially when dry and in the presence of hydrogen. It should be handled in a well-ventilated area and never added to a solvent in the presence of a hydrogen atmosphere. The catalyst provides a surface for the heterolytic activation of H₂, which then facilitates the cleavage of the weak N-O bond.[9][17]

  • Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for many lab-scale reactions) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The product β-enaminone is typically more polar than the starting isoxazole. The reaction is usually complete within 2-12 hours.

  • Workup:

    • Carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (e.g., ethanol).

    • Trustworthiness Note: It is critical to ensure all palladium is removed, as residual metal can interfere with subsequent reactions. A proper Celite® plug is essential for a clean filtration.

    • Concentrate the filtrate in vacuo. The resulting crude β-enaminone is often of high purity and may not require further purification. If necessary, recrystallization or column chromatography can be performed.

Application: Synthesis of γ-Amino Alcohols

The isoxazole ring serves as an excellent synthon for 1,3-amino alcohols, a critical structural motif in many natural products and pharmaceuticals.[18][19] This transformation is a powerful two-step sequence involving the initial reductive ring-opening followed by reduction of the resulting carbonyl group.

Protocol: One-Pot Conversion of Isoxazole to a γ-Amino Alcohol

This protocol leverages a more powerful reducing agent, such as Raney® Nickel or Sodium Borohydride following initial cleavage, to achieve the full reduction in a streamlined process.

Materials:

  • 3,5-Disubstituted isoxazole (1.0 equiv)

  • Raney® Nickel (slurry in water)

  • Methanol (MeOH)

  • Ammonium Hydroxide (optional, to maintain basicity)

  • Hydrogen gas (H₂) source

Procedure:

  • Setup: In a hydrogenation vessel, dissolve the isoxazole (1.0 equiv) in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney® Nickel (approx. 5-10% by weight of the substrate).

    • Causality Note: Raney® Nickel is a highly active hydrogenation catalyst that is particularly effective for the reductive cleavage of isoxazoles.[7][9] Unlike Pd/C which reliably stops at the β-enaminone stage, Raney® Ni under forcing conditions can sometimes reduce the enamine and ketone moieties as well, though a two-step approach is more common for full control.

  • Hydrogenation: Pressurize the vessel with hydrogen (50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.

  • Monitoring & Staged Reduction:

    • First, monitor for the consumption of the isoxazole to form the intermediate β-enaminone or β-hydroxyketone.

    • For a controlled two-step, one-pot process, after initial ring opening is confirmed by TLC, the hydrogen can be vented, and a chemoselective reducing agent like Sodium Borohydride (NaBH₄) can be added at 0 °C to reduce the ketone to the alcohol, affording the γ-amino alcohol.

  • Workup: Following complete reduction, carefully vent the hydrogen and purge with nitrogen. Filter the catalyst through Celite® and concentrate the filtrate. Purify by column chromatography or recrystallization as needed.

Data Presentation: Comparison of Reductive Cleavage Methods

Reagent/SystemProduct TypeConditionsFunctional Group ToleranceReference
H₂ / Pd/C β-EnaminoneRT, 1 atm H₂Excellent; preserves most reducible groups[7][17]
H₂ / Raney® Ni β-Enaminone / γ-Amino AlcoholRT to 50°C, 1-10 atm H₂Good; can reduce other functionalities[7][9]
SmI₂ β-HydroxyketoneAnhydrous THF, RTGood[8]
Mo(CO)₆ β-Enaminone / β-HydroxyketoneWet CH₃CN, refluxExcellent[8]
Cu-Catalysis β-EnaminoneDiamine ligand, silane reductantGood; avoids defluorination in fluoroalkylated substrates[15][20]
NaBH₄ γ-Amino Alcohol (from spiro-isoxazoles)Methanol, RTModerate; reduces ketones/aldehydes[21][22]

Conclusion and Future Outlook

The strategic use of isoxazole derivatives as latent bifunctional intermediates is a cornerstone of modern synthetic chemistry. The ability to construct this stable heterocycle with high precision via [3+2] cycloaddition and subsequently unmask its hidden functionality through selective reductive cleavage provides a powerful and versatile pathway for the synthesis of complex molecules.[23] This approach is particularly valuable in drug discovery, where the resulting β-enaminones, β-hydroxyketones, and γ-amino alcohols are common pharmacophores or key building blocks for larger therapeutic agents.[1][3][5][24] As new catalytic systems for both the synthesis and ring-opening of isoxazoles continue to be developed, the role of this humble heterocycle as a mighty intermediate in organic synthesis is set to expand even further.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(Oi-Pr)4 Reagent. Thieme. [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. PubMed. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. ACS Publications. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthetic reactions using isoxazole compounds. J-STAGE. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Reductive Cleavage of 4′H-Spiro[indole-3,5′-isoxazoles] En Route to 2-(1H-Indol-3-yl)acetamides with Anticancer Activities. ACS Publications. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • Reductive Cleavage of 4' H-Spiro[indole-3,5'-isoxazoles] En Route to 2-(1 H-Indol-3-yl)acetamides with Anticancer Activities. PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. [Link]

  • The recent progress of isoxazole in medicinal chemistry. ResearchGate. [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [Link]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Efficient and Regioselective Synthesis of 5-Hydroxy-2-isoxazolines: Versatile Synthons for Isoxazoles, β-Lactams, and γ-Amino Alcohols. ACS Publications. [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications. [Link]

  • A Review on Synthesis and Biological Importance of Isoxazole Derivatives. International Journal of ChemTech Research. [Link]

  • Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Morressier. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Synthesis of isoxazoles. YouTube. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Publications. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC - NIH. [Link]

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. [Link]

  • Synthesis and hydrogenation of isoxazole (3). ResearchGate. [Link]

  • (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]

  • Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed - NIH. [Link]

  • ChemInform Abstract: Synthesis of New Isoxazole Amino Alcohols. Sci-Hub. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Isoxazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Carboxamide Scaffold in Modern Drug Discovery

The isoxazole carboxamide moiety is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] From potent anti-inflammatory agents targeting cyclooxygenase (COX) enzymes to novel anticancer and antimicrobial therapeutics, this versatile chemical class continues to be a focal point of drug discovery programs.[1][3][4] The successful identification of lead compounds from large chemical libraries hinges on the strategic implementation of robust and sensitive high-throughput screening (HTS) assays.[5][6][7]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for selecting and optimizing HTS assays tailored to the unique characteristics of isoxazole carboxamides. Our focus is on empowering research teams to build self-validating screening systems that are both efficient and yield high-quality, actionable data.

I. Foundational Principles of HTS Assay Selection for Isoxazole Carboxamides

The initial step in any successful HTS campaign is the selection of an appropriate assay methodology.[8] This choice is fundamentally dictated by the biological question being asked and the nature of the molecular target. For isoxazole carboxamides, which can modulate a variety of targets, the primary decision point is between biochemical and cell-based assay formats.[5][9][10]

  • Biochemical Assays: These assays are ideal for interrogating the direct interaction between a compound and a purified target protein (e.g., an enzyme or receptor). They offer a clean, reductionist system to quantify binding affinity or enzymatic inhibition.[8]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring the effect of a compound on a cellular process within a living cell.[11][12][13] This format can provide insights into cell permeability, off-target effects, and general cytotoxicity, which are critical parameters in early-stage drug discovery.[11][14]

Logical Workflow for Assay Selection

Caption: Workflow for selecting an appropriate HTS assay format.

II. Biochemical Assays: Quantifying Direct Target Engagement

For isoxazole carboxamides targeting purified enzymes or receptors, biochemical assays provide a direct measure of interaction. Two powerful and widely adopted homogenous (no-wash) assay technologies are Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

A. Fluorescence Polarization (FP) Competition Assays

Principle of Operation: FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[15][16] When this tracer binds to a larger protein target, its tumbling is slowed, resulting in an increase in the polarization of the emitted light.[15][17] In a competition assay, a test compound (e.g., an isoxazole carboxamide) that binds to the target will displace the fluorescent tracer, causing a decrease in fluorescence polarization.[17]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition (Low Polarization) Tracer Tracer Emission1 Depolarized Emission Tracer->Emission1 Excitation1 Polarized Excitation Excitation1->Tracer Target Target Protein BoundComplex Tracer Target Emission2 Polarized Emission BoundComplex->Emission2 Excitation2 Polarized Excitation Excitation2->BoundComplex Inhibitor Isoxazole Carboxamide InhibitorComplex Inhibitor Target Inhibitor->InhibitorComplex:f0 Target2 Target Protein Target2->InhibitorComplex:f1 Tracer2 Free Tracer Emission3 Depolarized Emission Tracer2->Emission3 Excitation3 Polarized Excitation Excitation3->Tracer2

Caption: Principle of a Fluorescence Polarization competition assay.

Protocol: FP-Based Screening for Inhibitors of a Target Protein

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20) and validate its compatibility with the target protein and tracer.
  • Target Protein: Dilute the purified protein to a working concentration (2X final concentration) in assay buffer. The optimal concentration should be determined experimentally (typically around the Kd of the tracer).
  • Fluorescent Tracer: Dilute the tracer to a working concentration (2X final concentration) in assay buffer. The concentration should be low enough to ensure it is below the Kd for the target interaction, yet provide a sufficient signal-to-noise ratio.[18]
  • Isoxazole Carboxamide Library: Prepare serial dilutions of the compounds in 100% DMSO. Then, dilute further in assay buffer to the desired screening concentration (e.g., 10 µM).

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the isoxazole carboxamide solution or control (DMSO for negative control, known inhibitor for positive control) to the wells.
  • Add 5 µL of the 2X target protein solution to all wells except for the "tracer only" controls.
  • Add 5 µL of assay buffer to the "tracer only" control wells.
  • Incubate for 15-30 minutes at room temperature to allow for compound-protein binding.
  • Add 5 µL of the 2X fluorescent tracer solution to all wells.
  • Incubate for a duration determined by binding kinetics (e.g., 60 minutes) at room temperature, protected from light.
  • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.

3. Data Analysis and Validation:

  • Calculate the millipolarization (mP) values for each well.
  • Normalize the data using the high (tracer + protein) and low (tracer only) controls.
  • Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is generally considered excellent for HTS.[6]
ParameterDescriptionTypical Value
Z'-Factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.> 0.5
Signal Window The difference in mP between the bound and free tracer.Dependent on tracer and target
CV% Coefficient of variation for controls, indicating assay precision.< 10%
B. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle of Operation: AlphaLISA is a bead-based, no-wash immunoassay technology.[19] It utilizes two types of beads: Donor beads and Acceptor beads.[20] When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of chemical reactions occurs.[19][21] Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.[21][22] For screening isoxazole carboxamide inhibitors, a competition format is often employed.

Protocol: AlphaLISA-Based Screening for Inhibitors of a Protein-Protein Interaction

1. Reagent Preparation:

  • Assay Buffer: Use a manufacturer-recommended buffer (e.g., AlphaLISA Immunoassay Buffer).
  • Biotinylated Protein A: Dilute to a 2X working concentration.
  • Tagged Protein B (e.g., GST-tagged): Dilute to a 2X working concentration.
  • Streptavidin-Coated Donor Beads: Dilute in assay buffer.
  • Anti-Tag Acceptor Beads (e.g., Anti-GST): Dilute in assay buffer.
  • Isoxazole Carboxamide Library: Prepare as described for the FP assay.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the isoxazole carboxamide solution or controls to the wells.
  • Add 2.5 µL of the 2X Biotinylated Protein A and 2.5 µL of the 2X Tagged Protein B mixture.
  • Incubate for 30-60 minutes at room temperature.
  • Add 2.5 µL of the diluted Anti-Tag Acceptor beads.
  • Incubate for 30-60 minutes at room temperature in the dark.
  • Add 10 µL of the diluted Streptavidin-Coated Donor beads under subdued lighting.[19]
  • Incubate for 30-60 minutes at room temperature in the dark.
  • Read the plate on an Alpha-enabled plate reader.

3. Data Analysis and Validation:

  • Plot the AlphaLISA signal (counts) against the compound concentration.
  • Determine the IC50 values for active compounds.
  • Validate the assay using the Z'-factor and other statistical measures as described for the FP assay.[23]
ParameterDescriptionTypical Value
S/B Ratio Signal-to-background ratio, indicating the dynamic range of the assay.> 100
IC50 The concentration of an inhibitor that causes a 50% reduction in the maximal signal.Compound-dependent
Z'-Factor A statistical measure of assay quality.> 0.5

III. Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are indispensable for evaluating the effects of isoxazole carboxamides on cellular pathways and phenotypes.[11][12][24] These assays provide a more holistic view of a compound's activity, taking into account factors like cell permeability and potential cytotoxicity.[11]

A. Luminescence-Based GPCR Activation Assay (Second Messenger Assay)

Principle of Operation: Many G-protein coupled receptors (GPCRs) signal through the production of second messengers like cyclic AMP (cAMP). Luminescence-based assays can quantify changes in intracellular cAMP levels.[25] For example, a common format uses a competitive immunoassay where cellular cAMP competes with an enzyme fragment-labeled cAMP for binding to a specific antibody. High cellular cAMP levels result in low signal, and vice versa.

GPCR_Signaling cluster_0 GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP (Second Messenger) AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: A simplified GPCR signaling pathway leading to cAMP production.

Protocol: Screening for GPCR Modulators

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the target GPCR in a suitable medium.
  • Harvest the cells and seed them into 384-well solid white plates at an optimized density.
  • Incubate overnight to allow for cell attachment.

2. Assay Procedure:

  • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
  • Add the isoxazole carboxamide library or controls. Incubate for 15-30 minutes.
  • Add an agonist for the GPCR to all wells except the negative controls.
  • Incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes).
  • Lyse the cells and perform the luminescence-based cAMP detection according to the manufacturer's protocol (e.g., using a kit like the LANCE Ultra cAMP kit).

3. Data Analysis and Validation:

  • The luminescent signal is inversely proportional to the intracellular cAMP concentration.
  • Normalize the data to the agonist-only (0% inhibition) and no-agonist (100% inhibition) controls.
  • Calculate Z'-factor and EC50/IC50 values.
ParameterDescriptionTypical Value
EC50 (Agonist) The concentration of an agonist that produces 50% of the maximal response.Agonist-dependent
IC50 (Antagonist) The concentration of an antagonist that inhibits the agonist response by 50%.Compound-dependent
Z'-Factor A statistical measure of assay quality.> 0.5

IV. Assay Validation and Troubleshooting

Rigorous assay validation is critical to ensure the reliability of HTS data.[26][27] This involves assessing the assay's performance over multiple days and with different batches of reagents.[27]

Key Validation Parameters:

  • Plate Uniformity: Assess for any systematic errors across the plate (e.g., edge effects).[27][28]

  • DMSO Tolerance: Determine the maximum concentration of DMSO that does not adversely affect the assay performance.[27]

  • Signal Stability: Ensure that the assay signal is stable over the time required to read all plates in a batch.

Common Troubleshooting Scenarios:

IssuePotential CauseSuggested Solution
Low Z'-Factor High variability in controls, small signal window.Optimize reagent concentrations, check for reagent instability, ensure proper mixing.
High False Positive Rate Compound interference (e.g., autofluorescence, light scattering).Perform counter-screens without the target protein, use alternative assay technologies for hit confirmation.[29]
Poor Reproducibility Inconsistent liquid handling, temperature fluctuations, reagent degradation.Calibrate pipettes, use automated liquid handlers, ensure consistent incubation times and temperatures.[30]

V. Conclusion and Future Directions

The successful application of HTS to isoxazole carboxamide libraries requires a thoughtful and systematic approach to assay selection, development, and validation. By understanding the fundamental principles of different assay technologies and implementing robust protocols, researchers can significantly enhance the efficiency and productivity of their drug discovery efforts. The methodologies outlined in this guide provide a solid foundation for identifying and characterizing novel isoxazole carboxamide-based therapeutics. As HTS technologies continue to evolve, the integration of high-content screening (HCS) and phenotypic screening approaches will undoubtedly provide even deeper insights into the complex biological activities of this important class of molecules.[5][9]

References

  • An, R., & Wang, X. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Gubler, U. (n.d.).
  • Casey, W. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Environmental Science, 4.
  • Xing, Y., et al. (2011). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 756, 147-157.
  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Frontiers in Pharmacology, 5, 87.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 261, 147-157.
  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 16(11-12), 465-470.
  • Boutros, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(15), 7247-7257.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18768.
  • Miller, R. L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 295-304.
  • Sittampalam, G. S., et al. (2007). Guidance for Assay Development & HTS. Assay Guidance Manual.
  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
  • Molecular Devices. (n.d.).
  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51.
  • ResearchGate. (n.d.).
  • Rathert, P., et al. (2015). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5. SLAS Discovery, 20(9), 1143-1150.
  • Van Hecke, G., et al. (2018). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 19(3), 785.
  • Wang, S., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf.
  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(6), 2363-2364.
  • Gaspari, M., & Eglen, R. M. (2012). The Use of AlphaScreen Technology in HTS: Current Status. Combinatorial Chemistry & High Throughput Screening, 15(4), 289-301.
  • BenchChem. (2025).
  • Iversen, P. W., et al. (2012).
  • Owicki, J. C. (2000). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 5(5), 297-306.
  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47.
  • Hazen, R. J., et al. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. Antiviral Research, 67(3), 121-140.
  • Yasi, E. A., Kruyer, N. S., & Peralta-Yahya, P. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology, 64, 210-217.
  • Khan, I., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 18(3), 369.
  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: Current status. Current Chemical Genomics, 1, 2-10.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Experimental & Molecular Medicine, 44(1), 1-7.
  • ResearchGate. (2016).
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Semantic Scholar. (n.d.). Cell-Based Assays for High-Throughput Screening.
  • Malo, N., et al. (2006). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Sharif, T., & Sharif, M. (1999). A high throughput system for the evaluation of protein kinase C inhibitors based on Elk1 transcriptional activation in human astrocytoma cells. International Journal of Oncology, 14(2), 327-335.
  • ResearchGate. (2012). (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • BMG LABTECH. (2019). High-throughput screening (HTS).

Sources

Cell-based assay development using Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Cell-Based Luciferase Reporter Assay for Screening Modulators of the NF-κB Signaling Pathway Using Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] This application note presents a detailed protocol for the development of a robust, high-throughput cell-based assay to identify and characterize novel modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway. We utilize a hypothetical isoxazole derivative, this compound (herein referred to as Isoxazole Compound X or ICX), as a proof-of-concept tool compound. The assay employs a stable HEK293 cell line expressing a firefly luciferase reporter gene under the control of an NF-κB response element. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assay principle, protocol optimization, data analysis, and validation, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The Isoxazole Moiety in Drug Discovery: Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential.[2][3] The isoxazole ring is a key component in several FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1] The diverse biological activities of isoxazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, make them attractive candidates for novel drug discovery campaigns.[2][3][4] The structural diversity that can be achieved through modifications of the isoxazole core allows for the fine-tuning of pharmacological properties.[1]

Targeting the NF-κB Signaling Pathway: The NF-κB signaling pathway is a crucial regulator of the immune response, inflammation, cell proliferation, and survival.[5][6] Under normal physiological conditions, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various signals, such as cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[5] Dysregulation and constitutive activation of the NF-κB pathway have been implicated in a variety of diseases, including chronic inflammatory disorders and many types of cancer.[5][6][7] Consequently, inhibitors of the NF-κB pathway are of significant therapeutic interest.[5][8]

Assay Principle: This application note describes a cell-based reporter gene assay, a powerful tool for studying gene expression and signaling pathways.[9][10][11][12] The assay utilizes a HEK293 cell line stably transfected with a plasmid containing the firefly luciferase gene downstream of multiple copies of an NF-κB response element. When the NF-κB pathway is activated (e.g., by Tumor Necrosis Factor-alpha, TNF-α), NF-κB translocates to the nucleus, binds to the response element, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate, luciferin, is directly proportional to the activity of the NF-κB pathway.[13][14] Putative inhibitors, such as our model compound ICX, will prevent or reduce NF-κB activation, leading to a decrease in the luciferase signal.

Materials and Reagents

  • Cell Line: HEK293/NF-κB-luc cells (stably transfected)

  • Model Compound: this compound (ICX)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Geneticin (G418) for selection

  • Inducer: Recombinant Human TNF-α

  • Positive Control Inhibitor: BAY 11-7082 (known IKK inhibitor)[8]

  • Assay Plates: White, flat-bottom 96-well or 384-well cell culture plates

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)[13]

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Luminometer

    • Automated liquid handling system (recommended for HTS)

    • Multichannel pipettes

Experimental Workflow and Protocols

The overall workflow for the cell-based assay is depicted below. This process involves careful planning, execution of the assay, and rigorous data analysis to ensure the identification of true "hit" compounds.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_readout Phase 3: Readout & Analysis A 1. Compound Plate Preparation C 3. Compound Treatment A->C Transfer B 2. Cell Seeding B->C Add to cells D 4. Pathway Induction (TNF-α) C->D E 5. Incubation D->E F 6. Cell Lysis & Reagent Addition E->F G 7. Luminescence Measurement F->G H 8. Data Analysis G->H

Figure 1. High-level experimental workflow for the NF-κB inhibitor screen.

Protocol 1: Compound Plate Preparation

The causality behind this step is to create a concentration gradient of the test compound to determine its dose-response relationship. Serial dilution in DMSO is standard practice for managing compound solubility and ensuring consistent solvent concentration across all wells.[15]

  • Stock Solution: Prepare a 10 mM stock solution of ICX in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the ICX stock solution in a 96-well plate to create a range of concentrations (e.g., from 10 mM to 0.1 µM). This will be your "master plate".

  • Intermediate Plate: Prepare an intermediate plate by diluting the compounds from the master plate into culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Controls: Prepare wells with:

    • Vehicle Control: Medium with the same final concentration of DMSO.

    • Positive Control Inhibitor: Medium with a known NF-κB inhibitor (e.g., BAY 11-7082) at its IC₅₀ concentration.

    • Unstimulated Control: Medium with DMSO only (no TNF-α to be added later).

Protocol 2: Cell Culture and Seeding

Maintaining healthy, sub-confluent cells is critical for assay reproducibility. Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the assay and form a consistent monolayer.

  • Cell Maintenance: Culture HEK293/NF-κB-luc cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 to maintain plasmid selection.

  • Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with culture medium and determine the cell density using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cells in culture medium to the optimized seeding density (e.g., 20,000 cells/well in a 96-well plate) and dispense into the assay plates.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Protocol 3: Assay Execution and Luminescence Measurement

This protocol is the core of the experiment where the cells are exposed to the compound and then stimulated to activate the signaling pathway. The incubation times are critical to allow for compound uptake and pathway activation.

  • Compound Addition: Remove the culture medium from the seeded plates and add the prepared compound dilutions from the intermediate plate.

  • Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C. This allows the compound to enter the cells and interact with its potential target.

  • Pathway Induction: Add TNF-α to all wells except the unstimulated controls to a final concentration of 10 ng/mL (this concentration should be pre-determined to induce a robust but sub-maximal response, typically EC₈₀).

  • Incubation: Incubate the plates for 6-8 hours at 37°C to allow for NF-κB activation and expression of the luciferase reporter gene.

  • Lysis and Signal Detection:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add the luciferase lysis buffer to each well and incubate for 15 minutes with gentle rocking to ensure complete cell lysis.[16]

    • Add the luciferase substrate to each well according to the manufacturer's protocol.[17][18]

    • Immediately measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

Proper data analysis is crucial for distinguishing true hits from experimental noise. The following steps outline a robust data analysis workflow.

Data_Analysis_Flow A Raw Luminescence Data (RLU) B Normalize Data: % Inhibition = 100 * (1 - (Sample - Min_Signal) / (Max_Signal - Min_Signal)) A->B E Assess Assay Quality: Calculate Z'-Factor and S/B Ratio A->E Using Max/Min Controls C Plot Dose-Response Curve (% Inhibition vs. log[Compound]) B->C D Calculate IC₅₀ Value (Non-linear regression, four-parameter fit) C->D F Hit Confirmation D->F E->F

Figure 2. Data analysis workflow from raw data to hit confirmation.

Assay Validation and Quality Control

Before screening a large compound library, the assay must be validated to ensure it is robust and reproducible.[19] Key performance metrics include the Z'-factor and the Signal-to-Background (S/B) ratio.[19][20][21][22][23][24]

  • Z'-Factor: This parameter measures the statistical effect size and the quality of the assay for high-throughput screening.[20] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[20][23][25]

    • Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Mean_max and SD_max are the mean and standard deviation of the stimulated control (e.g., TNF-α + DMSO).

    • Mean_min and SD_min are the mean and standard deviation of the unstimulated control.

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is desirable.

    • Formula: S/B = Mean_max / Mean_min

Table 1: Mock Assay Validation Data

ParameterValueInterpretation
Mean Max Signal (RLU)1,500,000High signal from TNF-α stimulated cells
SD Max Signal120,000Low variability in the maximum signal
Mean Min Signal (RLU)75,000Basal signal from unstimulated cells
SD Min Signal8,000Low variability in the minimum signal
S/B Ratio 20.0 Excellent dynamic range
Z'-Factor 0.67 Excellent assay suitable for HTS[20][23]
Dose-Response Analysis and IC₅₀ Determination

For compounds that show activity, a dose-response curve is generated to determine their potency. The IC₅₀ value, which is the concentration of the inhibitor that reduces the signal by 50%, is a key parameter for ranking the potency of hit compounds.

  • Normalization: Convert the raw luminescence data to percent inhibition relative to the controls.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation (non-linear regression).

  • IC₅₀ Calculation: Determine the IC₅₀ from the fitted curve.

Table 2: Mock Dose-Response Data for Isoxazole Compound X (ICX)

[ICX] (µM)% Inhibition (Mean ± SD)
10098.5 ± 2.1
3095.2 ± 3.5
1085.1 ± 4.2
349.8 ± 5.1
115.3 ± 3.8
0.34.1 ± 2.5
0.10.5 ± 1.9
IC₅₀ ~3.0 µM

Hypothetical Mechanism of Action

Based on the known anti-inflammatory properties of many isoxazole derivatives, we hypothesize that ICX inhibits the NF-κB pathway by targeting a key upstream kinase, such as the IκB kinase (IKK) complex. Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of the luciferase reporter gene.

MoA_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation IkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB->NFkB_IkB Luciferase Luciferase Gene Expression Nucleus->Luciferase Transcription ICX Isoxazole Cmpd X (ICX) ICX->IKK Inhibits

Figure 3. Hypothetical mechanism of action for ICX as an IKK inhibitor in the NF-κB pathway.

Trustworthiness and Self-Validation

To ensure the results are trustworthy and not due to artifacts, several secondary and counter-screening assays should be performed:

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo®) should be run to ensure that the observed inhibition of the luciferase signal is not due to compound-induced cell death.

  • Orthogonal Assay: To confirm the mechanism of action, an orthogonal assay, such as a Western blot for phosphorylated IκBα or an ELISA for NF-κB p65 nuclear translocation, should be performed.

  • Luciferase Inhibition Assay: A cell-free biochemical assay should be conducted to rule out direct inhibition of the luciferase enzyme by the compound, which would be a common source of false positives.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing a cell-based assay to screen for novel inhibitors of the NF-κB signaling pathway, using this compound as a representative test compound. By following the detailed protocols for assay optimization, execution, and data analysis, researchers can generate high-quality, reproducible data. The inclusion of robust validation metrics and strategies for hit confirmation ensures the integrity of the screening campaign, paving the way for the discovery of new therapeutic leads.

References

  • HTS Assay Validation. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Royal Society of Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

  • Isoxazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). National Center for Biotechnology Information. [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. [Link]

  • What are NF-κB inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). ResearchGate. [Link]

  • Figure 3. Determination of Z' factor, signal-to-background (S/B)... (n.d.). ResearchGate. [Link]

  • Luciferase Assay protocol. (n.d.). Emory University. [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (2017). National Center for Biotechnology Information. [Link]

  • Luciferase reporter assay. (n.d.). Bio-protocol. [Link]

  • What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. [Link]

  • What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell-Based Assay Development. (n.d.). Concept Life Sciences. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of Chlorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Inherent Risks

Chlorinated organic compounds, also known as organochlorines, are a class of chemicals defined by the presence of at least one carbon-chlorine bond. They are widely utilized in research and pharmaceutical development as solvents, synthetic intermediates, and cleaning agents.[1] Common examples include methylene chloride, chloroform, and carbon tetrachloride.[1] Despite their utility, their chemical properties present significant health and environmental hazards that necessitate stringent safety protocols.[2]

The primary hazards associated with chlorinated organic compounds stem from their volatility, toxicity, and persistence.[2] Due to their high vapor pressure, these compounds can easily be inhaled, which is the most common route of occupational exposure. Many are classified as volatile organic compounds (VOCs) and can cause central nervous system depression, with symptoms ranging from dizziness and fatigue to more severe conditions like liver and kidney damage, and even cancer with prolonged exposure.[1][2][3] Dermal contact can lead to skin irritation and dermatitis by defatting the skin, and some compounds can be absorbed systemically. Furthermore, improper disposal can lead to long-term environmental contamination.

This guide provides a comprehensive framework for the safe handling and storage of chlorinated organic compounds in a laboratory setting. Adherence to these protocols is paramount for protecting personnel, ensuring the integrity of experimental data, and maintaining regulatory compliance.

Foundational Pillars of Safety: A Multi-layered Approach

A robust safety program for handling chlorinated organic compounds is built on three core pillars: a thorough understanding of the specific chemical's hazards, the implementation of effective engineering and administrative controls, and the correct use of personal protective equipment (PPE).

Hazard Identification and Risk Assessment: The Critical First Step

Before any work with a chlorinated organic compound begins, a comprehensive risk assessment must be conducted. This process involves:

  • Consulting the Safety Data Sheet (SDS): The SDS is the primary source of information regarding a chemical's hazards, handling precautions, and emergency procedures.[1] Section 7 of the SDS specifically outlines handling and storage recommendations.[1]

  • Understanding Exposure Limits: Familiarize yourself with the Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) and the National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for the specific compound.[4][5] These values represent the maximum allowable airborne concentration to which a worker can be exposed over a specified period.[4]

  • Evaluating the Procedure: Analyze the experimental protocol to identify potential points of exposure, such as open transfers, heating, or aerosol-generating activities.

Engineering and Administrative Controls: The First Line of Defense

Engineering and administrative controls are designed to minimize exposure by modifying the work environment and work practices. They are considered more effective than relying solely on PPE.

  • Ventilation: Always handle chlorinated organic compounds in a properly functioning chemical fume hood to capture vapors at the source.[2][6] Fume hoods should be regularly inspected and certified.

  • Closed Systems: Whenever feasible, utilize closed systems for reactions and transfers to minimize the release of vapors.[3] Modern, closed equipment can significantly increase the efficiency and safety of solvent use.[3]

  • Clear Labeling: All containers holding chlorinated organic compounds, including waste containers, must be clearly and accurately labeled with the chemical name and associated hazards.[2][6]

  • Restricted Access: Designate specific areas for working with these compounds and restrict access to authorized personnel.[2]

  • Minimizing Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for a large-scale spill or exposure.[2]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE provides a crucial final layer of protection and should be selected based on the specific hazards identified in the risk assessment.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.[7][8] A full-face shield worn over goggles is required when there is a significant risk of splashing.[2][8]

  • Hand Protection: Standard latex and nitrile gloves may not offer adequate protection against all chlorinated solvents.[1] Consult the glove manufacturer's compatibility chart and the chemical's SDS to select appropriate gloves, such as those made from butyl rubber or Viton™.[1][7] Double gloving is often recommended.[2]

  • Body Protection: A chemical-resistant lab coat or apron is essential to protect against skin contact.[1][8] In situations with a higher risk of exposure, chemical-resistant suits or coveralls may be necessary.[8]

  • Respiratory Protection: Respirators should only be used when engineering controls cannot adequately control exposure below the established limits.[8] The selection of the appropriate respirator and cartridge must be based on the specific compound and its airborne concentration, and personnel must be properly fit-tested and trained in their use.[8][9]

Protocols for Safe Handling and Use

Adherence to standardized protocols is critical for minimizing the risk of exposure and accidents.

General Handling Protocol
  • Preparation: Before starting work, ensure the fume hood is operational, all necessary PPE is available and in good condition, and the locations of safety equipment such as eyewash stations and safety showers are known.[2]

  • Dispensing: When dispensing from a larger container, use a pump or a funnel to minimize splashing and vapor release. Avoid pouring directly from large containers.

  • Heating: When heating chlorinated organic compounds, use a well-controlled heating source such as a heating mantle or water bath. Never heat in an open container.

  • Housekeeping: Keep the work area clean and free of clutter. Wipe up minor drips immediately with an appropriate absorbent material.

Storage Requirements: Ensuring Stability and Preventing Reactions

Proper storage of chlorinated organic compounds is crucial for maintaining their stability and preventing hazardous reactions.

General Storage Guidelines
  • Designated and Ventilated Areas: Store chlorinated organic compounds in a designated, well-ventilated area, away from heat sources and direct sunlight.[6][8] A ventilated cabinet is the preferred storage location.[6]

  • Secondary Containment: All containers of chlorinated organic compounds should be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[10][11] The containment should be large enough to hold the entire volume of the largest container.[10]

  • Tight Seals: Ensure all container lids are tightly sealed to prevent the escape of vapors.[6]

Material Compatibility: A Critical Consideration

The choice of storage containers and equipment is vital to prevent degradation and hazardous reactions.

  • Suitable Materials: Carbon steel and stainless steel are generally suitable for bulk storage tanks.[12][13] For smaller containers, glass and certain types of chemically resistant plastics are appropriate.[14]

  • Incompatible Materials: Avoid using containers made of aluminum, magnesium, zinc, or their alloys, as these can react with some chlorinated organics.[4][10] Do not store chlorinated solvents in certain types of plastic containers that they can permeate or degrade.[14] In contact with water, some chlorinated hydrocarbons can slowly hydrolyze, forming hydrochloric acid (HCl), which can lead to corrosion of metals.[12]

Segregation of Incompatible Chemicals

Proper segregation of chemicals is essential to prevent dangerous reactions.

  • General Principle: Store chlorinated organic compounds separately from incompatible materials.[6]

  • Specific Incompatibilities:

    • Flammable Solvents: Halogenated solvents can react with flammable solvents, potentially causing an explosion.[6]

    • Active Metals: Avoid contact with active metals such as sodium, potassium, and magnesium.[14]

    • Strong Bases: Mixing with strong bases can lead to vigorous reactions.[14]

    • Oxidizers: Keep separate from strong oxidizing agents.

Table 1: Chemical Storage Compatibility Summary

Chemical ClassStore Separately FromRationale
Chlorinated Organic Compounds Flammable SolventsPotential for explosive reactions.[6]
Active Metals (Na, K, Mg)Can cause vigorous or explosive reactions.[14]
Strong BasesRisk of violent chemical reactions.[14]
Strong OxidizersPotential for fire and explosion.

Emergency Procedures: Preparedness and Response

Despite all precautions, spills and exposures can occur. A well-defined emergency response plan is essential.

Spill Response Protocol
  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large, highly volatile, or presents an immediate respiratory hazard.[2][15]

  • Assess the Situation: From a safe distance, assess the extent of the spill and the identity of the chemical. If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.[16][17]

  • Control the Source: If it is safe to do so, stop the source of the spill (e.g., upright a fallen container).[18]

  • Contain the Spill: Use absorbent materials, such as spill pads or socks, to contain the spill and prevent it from spreading or entering drains.[15][18]

  • Clean-up:

    • For minor spills, use a spill kit containing appropriate absorbent materials.[2]

    • Wear appropriate PPE, including respiratory protection if necessary.[15]

    • Work from the outside of the spill inwards, absorbing the liquid.[18]

    • Place all contaminated materials, including used PPE, into a designated, labeled hazardous waste container.[15]

  • Decontaminate: Clean the spill area with a suitable detergent and water.[18]

  • Report: Report all spills to your supervisor and your institution's environmental health and safety department.[15]

Exposure Response Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[2] Hold the eyelids open and away from the eyeball. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If they are having difficulty breathing, call for emergency medical assistance.[2]

  • Ingestion: Do not induce vomiting.[2] Seek immediate medical attention and provide the SDS to the medical personnel.[2]

Waste Disposal: Environmental Responsibility

Chlorinated organic compounds are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[19]

  • Waste Collection: Collect all waste, including contaminated materials from spills, in designated, properly labeled, and sealed containers.[2]

  • Segregation: Do not mix chlorinated waste with other solvent waste streams unless specifically instructed to do so by your institution's waste management guidelines.[6]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department.

Visualizations

Diagram 1: Hierarchy of Controls for Handling Chlorinated Organic Compounds

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Decrease Effectiveness Engineering Engineering Controls (e.g., Fume Hoods) Substitution->Engineering Decrease Effectiveness Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Decrease Effectiveness PPE Personal Protective Equipment (Least Effective) Administrative->PPE Decrease Effectiveness

Caption: A diagram illustrating the hierarchy of controls for mitigating risks.

Diagram 2: Workflow for Safe Handling of Chlorinated Organics

Safe_Handling_Workflow Start Start: Need to use a chlorinated organic compound RiskAssessment 1. Conduct Risk Assessment (Consult SDS) Start->RiskAssessment Controls 2. Implement Controls (Fume Hood, SOPs) RiskAssessment->Controls PPE 3. Don Appropriate PPE Controls->PPE Handling 4. Perform Experiment (Minimize Quantities) PPE->Handling Waste 5. Segregate and Collect Waste Handling->Waste Decontaminate 6. Decontaminate Work Area Waste->Decontaminate End End: Secure Storage of Compound and Waste Decontaminate->End

Sources

Experimental design for evaluating the efficacy of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Design for Evaluating the Efficacy of Isoxazole Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their vast therapeutic potential, stemming from a broad spectrum of biological activities.[2][3] The isoxazole ring is a key pharmacophore in numerous clinically used drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole.[4] The versatility of the isoxazole scaffold allows for structural modifications that can fine-tune its pharmacological properties, leading to the development of novel agents with antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][4]

This guide provides a comprehensive experimental framework for the systematic evaluation of novel isoxazole derivatives. It moves beyond simple protocols to explain the scientific rationale behind each step, enabling researchers to design robust, self-validating experiments to characterize the efficacy and preliminary safety profile of their compounds. We will cover essential assays for determining antimicrobial and anticancer potency, as well as foundational methods for exploring the mechanism of action through enzyme inhibition.

Part 1: Evaluation of Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[5][6] A tiered approach, beginning with primary screening and progressing to quantitative assessment, is the most efficient strategy for identifying promising candidates.

Antimicrobial Screening Workflow

The following diagram illustrates a standard workflow for assessing the antimicrobial properties of isoxazole derivatives.

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis P1 Prepare Compound Stock Solutions P2 Kirby-Bauer Disk Diffusion Assay P1->P2 Test Compounds P3 Measure Zone of Inhibition (ZOI) P2->P3 Incubate Q1 Broth Microdilution for MIC P3->Q1 Select Active Compounds (ZOI > threshold) Q2 Determine Minimum Inhibitory Concentration (MIC) Q1->Q2 Incubate & Read Q3 Subculture for MBC Q2->Q3 Plate from clear wells Q4 Determine Minimum Bactericidal Concentration (MBC) Q3->Q4 Incubate & Count Colonies

Caption: Workflow for antimicrobial efficacy testing.

Protocol 1: Primary Screening via Kirby-Bauer Disk Diffusion

This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth. It is an essential first step to identify active compounds for further quantitative analysis. The methodology should adhere to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Principle: A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a target microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick 4-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface. Using a micropipette, dispense a defined volume (e.g., 10 µL) of the isoxazole derivative stock solution onto each disk. Ensure disks are firmly pressed onto the agar.

  • Controls: Include a positive control (disk with a known antibiotic like Ciprofloxacin) and a negative control (disk with the solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This quantitative measure is the gold standard for determining the potency of a new compound.

Principle: A serial two-fold dilution of the isoxazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the microorganism. The MIC is determined after incubation by observing the lowest concentration at which no turbidity (growth) is visible.

Step-by-Step Protocol:

  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the isoxazole derivative at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will receive no compound.

  • Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading MIC: The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well). A colorimetric indicator like resazurin can be added to aid visualization.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12]

Principle: Following MIC determination, a small aliquot from each well that showed no visible growth is subcultured onto fresh, antibiotic-free agar plates. The MBC is the lowest concentration from the MIC assay that results in no colony growth on the agar plate after incubation.

Step-by-Step Protocol:

  • Subculturing: From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton agar plate.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading MBC: The MBC is the lowest concentration that produces no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation: Antimicrobial Activity

Results should be summarized in a clear, tabular format.

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
Isoxazole-AS. aureus ATCC 2921318816
Isoxazole-AE. coli ATCC 259221232>64
Isoxazole-BS. aureus ATCC 292132224
Isoxazole-BE. coli ATCC 25922161632
CiprofloxacinS. aureus ATCC 29213250.51
CiprofloxacinE. coli ATCC 25922300.250.5
Solvent (DMSO)S. aureus ATCC 292130>64>64

Part 2: Evaluation of Anticancer Efficacy

Many isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, making anticancer screening a critical evaluation step.[13][14] The primary goal is to determine the concentration-dependent cytotoxicity of the compounds and identify their potency (IC₅₀).

Anticancer Screening Workflow

This diagram outlines the standard procedure for assessing the cytotoxic potential of isoxazole derivatives against cancer cell lines.

Anticancer_Workflow cluster_0 Cell Culture & Plating cluster_1 Compound Treatment & Assay cluster_2 Data Analysis C1 Culture Cancer & Normal Cell Lines C2 Seed Cells in 96-Well Plates C1->C2 C3 Allow Adhesion (24h) C2->C3 T1 Treat with Serial Dilutions of Isoxazole Derivatives C3->T1 T2 Incubate (48-72h) T1->T2 T3 Perform MTT Assay T2->T3 T4 Measure Absorbance T3->T4 D1 Calculate % Viability T4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for in vitro anticancer efficacy testing.

Protocol 4: Cell Viability and Cytotoxicity via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16] It is widely used in drug discovery to quantify the cytotoxic effects of compounds.[17]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17] Incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

High-Throughput Screening Context: For broader profiling, compounds can be submitted to services like the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen.[19][20] This screen assesses activity against 60 different human cancer cell lines, providing valuable data on tumor selectivity and potential mechanisms of action through pattern comparison algorithms.[19][21]

Data Presentation: Cytotoxicity (IC₅₀ Values)
Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
Isoxazole-A5.28.16.585.416.4
Isoxazole-B25.830.222.1>100>3.9
Doxorubicin0.81.10.94.35.4

Part 3: Mechanistic Insights via Enzyme Inhibition Assays

The biological effects of isoxazole derivatives are often mediated by the inhibition of specific enzymes.[22][23] For example, their anti-inflammatory properties can be linked to the inhibition of cyclooxygenase (COX) enzymes.[24] An in vitro enzyme inhibition assay is a direct method to confirm a compound's effect on a purified enzyme target.

Enzyme Inhibition Assay Workflow

This diagram provides a generalized workflow for characterizing an enzyme inhibitor.

Enzyme_Inhibition_Workflow cluster_0 IC50 Determination cluster_1 Kinetic Analysis (Mode of Inhibition) I1 Set up reaction with fixed substrate & varying inhibitor I2 Measure reaction rate I1->I2 I3 Calculate % Inhibition I2->I3 I4 Determine IC50 I3->I4 K1 Set up reactions with varying substrate & fixed inhibitor I4->K1 Select Potent Inhibitor K2 Measure reaction rates (V) K1->K2 K3 Plot Michaelis-Menten or Lineweaver-Burk plots K2->K3 K4 Determine Ki and Mode of Inhibition K3->K4

Caption: Workflow for enzyme inhibition analysis.

Protocol 5: General In Vitro Enzyme Inhibition Assay (Example: COX-2)

Principle: The activity of a purified enzyme is measured by monitoring the conversion of a substrate to a product over time. This is often done using a chromogenic or fluorogenic substrate. The assay is run in the presence of varying concentrations of the isoxazole derivative to determine its inhibitory effect on the reaction rate.[25]

Step-by-Step Protocol (Generalized):

  • Reagent Preparation: Prepare solutions of the purified enzyme (e.g., recombinant human COX-2), the substrate (e.g., arachidonic acid), and a detection probe in the appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the isoxazole derivative in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme, the detection probe, and the isoxazole derivative (or vehicle control). Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Signal Detection: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader. The rate of signal change corresponds to the enzyme activity.

  • Data Analysis:

    • IC₅₀ Determination: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition versus log inhibitor concentration to determine the IC₅₀ value.[26]

    • Kinetic Analysis: To determine the mode of inhibition, repeat the assay with multiple fixed inhibitor concentrations across a range of substrate concentrations. The data can be fitted to Michaelis-Menten equations or visualized using a Lineweaver-Burk plot to determine the inhibition type (competitive, non-competitive, etc.) and the inhibition constant (Kᵢ).[27]

Data Presentation: Enzyme Inhibition
Compound IDTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
Isoxazole-ACOX-20.50.25Competitive
Isoxazole-BCOX-212.3N/A-
CelecoxibCOX-20.040.02Competitive

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). AIMS Press. Retrieved January 20, 2026, from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts (IJCRT). Retrieved January 20, 2026, from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 19(14), 1639-1651. Retrieved January 20, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved January 20, 2026, from [Link]

  • van der Linden, M., et al. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 39(8), 1425-1441. Retrieved January 20, 2026, from [Link]

  • NCI-60 Human Tumor Cell Line Screen. (n.d.). Division of Cancer Treatment and Diagnosis. Retrieved January 20, 2026, from [Link]

  • Ali, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. Retrieved January 20, 2026, from [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Applied Pharmaceutical Science, 14(10), 1-10. Retrieved January 20, 2026, from [Link]

  • Singh, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic Chemistry, 115, 105244. Retrieved January 20, 2026, from [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32501. Retrieved January 20, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 20, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 20, 2026, from [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • NCI-60. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 20, 2026, from [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Retrieved January 20, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 20, 2026, from [Link]

  • Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved January 20, 2026, from [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 20, 2026, from [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). University of Liverpool. Retrieved January 20, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Medicinal and Chemical Sciences. Retrieved January 20, 2026, from [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3566-3574. Retrieved January 20, 2026, from [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Review of: “Evaluation of Enzyme Inhibitors in Drug Discovery”. (2008). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Retrieved January 20, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. (2023). AACR Journals. Retrieved January 20, 2026, from [Link]

Sources

Derivatization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate for biological testing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Derivatization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate for Accelerated Discovery of Biologically Active Agents

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its versatile synthetic handles and wide spectrum of biological activities make it an attractive starting point for drug discovery campaigns.[5][6][7] This application note provides a detailed guide for the strategic derivatization of a specific, highly functionalized starting material: this compound. We present validated protocols for the selective modification of its two key reactive sites—the 5-formyl and 4-carboxylate groups—to generate a diverse chemical library. Furthermore, we outline a tiered biological screening strategy, enabling researchers to efficiently identify novel derivatives with potential antimicrobial and anticancer properties and to establish preliminary structure-activity relationships (SAR).

The Core Scaffold: Analysis of the Starting Material

The starting compound, this compound, is an ideal platform for chemical library synthesis. Its structure contains three key regions that can be systematically modified to modulate its physicochemical and pharmacological properties: the 3-phenyl ring, the 4-ester, and the 5-aldehyde. This guide focuses on the derivatization of the ester and aldehyde functionalities due to their high reactivity and synthetic versatility.

  • 5-Formyl Group (-CHO): This aldehyde is a highly versatile electrophilic handle. It is susceptible to nucleophilic attack, making it an ideal site for introducing a wide array of chemical diversity. Reactions at this position, such as reductive amination or olefination, can introduce new hydrogen bond donors/acceptors, alter polarity, and add conformational flexibility, all ofwhich are critical for tuning biological activity.

  • 4-Methyl Carboxylate Group (-COOCH₃): While less reactive than the aldehyde, the methyl ester is a key site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for forming stable amide bonds.[8] This strategy allows for the coupling of a vast library of primary and secondary amines, introducing substituents that can probe specific interactions within a biological target.[9]

Figure 1: Structure of the core scaffold highlighting the two primary reactive sites for derivatization.

Synthetic Strategy: Pathways for Library Generation

A successful derivatization strategy involves robust and high-yielding reactions that can be applied to a wide range of building blocks. We propose a two-pronged approach focusing on the selective modification of the formyl and carboxylate groups.

Causality Behind Experimental Choices:

  • Reductive Amination (Formyl Group): This reaction is chosen for its efficiency and the commercial availability of thousands of primary and secondary amines. It allows for the systematic introduction of basic nitrogen atoms, which can improve aqueous solubility and form key salt-bridge interactions with biological targets like enzymes or receptors.

  • Amide Coupling (Carboxylate Group): After hydrolysis of the inert methyl ester, the resulting carboxylic acid is activated for amide bond formation. Amides are exceptionally stable in biological systems and are prevalent in approved drugs. The N-H of the amide provides a hydrogen bond donor, while the carbonyl is an acceptor, offering predictable and strong interactions to guide SAR.[9]

The overall workflow is designed to create two distinct sub-libraries from the common starting material, which can then be screened in parallel.

G Overall Synthetic Derivatization Workflow cluster_A Pathway A: 5-Formyl Group Modification cluster_B Pathway B: 4-Carboxylate Group Modification start Starting Material: This compound A1 Reductive Amination (Various R₁R₂NH) start->A1 B1 Step 1: Ester Hydrolysis (LiOH or NaOH) start->B1 A_out Library A: 5-Aminomethyl Derivatives A1->A_out B2 Intermediate: 4-Carboxylic Acid B1->B2 B3 Step 2: Amide Coupling (EDC, DMAP, various R₃R₄NH) B2->B3 B_out Library B: 4-Carboxamide Derivatives B3->B_out

Figure 2: High-level workflow for generating two distinct chemical libraries from the core scaffold.

Detailed Experimental Protocols

Trustworthiness through Validation: Each protocol includes steps for purification and characterization. It is imperative to confirm the structure and purity of each new derivative by methods such as ¹H-NMR, LC-MS, and HRMS before biological testing to ensure that observed activity is attributable to the intended compound.

Protocol 3.1: General Procedure for Reductive Amination of the 5-Formyl Group (Library A)

This protocol describes the formation of a Schiff base followed by in-situ reduction to yield the final amine derivative.

Materials:

  • This compound

  • Selected primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add the selected amine (1.1 mmol) followed by a drop of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure aminomethyl derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 3.2: Hydrolysis of the 4-Methyl Ester

This protocol generates the key carboxylic acid intermediate required for Library B.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equivalents)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the starting ester (1.0 mmol) in a mixture of THF (6 mL) and water (2 mL).

  • Add LiOH·H₂O (2.0 mmol) and stir the mixture vigorously at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3.3: General Procedure for Amide Coupling (Library B)

This protocol uses the carboxylic acid intermediate to generate a library of amides.[9]

Materials:

  • 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylic acid (from Protocol 3.2)

  • Selected primary or secondary amine (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Add EDC (1.5 mmol), DMAP (0.1 mmol), and the selected amine (1.2 mmol).

  • Stir the reaction mixture at room temperature for 18-48 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure carboxamide derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Strategy for Biological Evaluation

Given the broad biological activities reported for isoxazole derivatives, a tiered screening approach is recommended to efficiently identify promising compounds.[1][3]

G Tiered Biological Screening Workflow cluster_tier1 Tier 1: Primary Screening (Broad Spectrum) cluster_tier2 Tier 2: Secondary / Mechanistic Assays libs Generated Libraries A & B (Purity >95%) T1A Antimicrobial Assay (e.g., MIC vs. S. aureus, E. coli) libs->T1A T1B Cytotoxicity Assay (e.g., MTT vs. MCF-7, HeLa, Hep3B) libs->T1B data Data Analysis & SAR T1A->data T1B->data T2A Enzyme Inhibition Assays (e.g., COX-2, Tyrosinase) T2B Antioxidant Assays (e.g., DPPH radical scavenging) T2C Apoptosis / Cell Cycle Analysis data->T2A Active Hit Follow-up data->T2B Active Hit Follow-up data->T2C Active Hit Follow-up

Figure 3: A strategic workflow for the biological evaluation of newly synthesized isoxazole derivatives.

Protocol 4.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of bacteria (e.g., S. aureus and E. coli) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Include positive (standard antibiotic) and negative (no compound) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4.2: Cytotoxicity MTT Assay
  • Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.

  • After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to untreated controls.

Data Interpretation and Structure-Activity Relationship (SAR)

The primary goal of creating a derivative library is to understand how specific structural changes affect biological activity. By organizing the data systematically, preliminary SAR can be established.

Table 1: Hypothetical Biological Screening Data for Isoxazole Derivatives

Compound IDModification PathwayR-Group StructureMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. MCF-7
SM-01 Starting Material-CHO (at C5)>12885.2
A-01 Pathway A-CH₂-NH-Cyclopropyl6442.5
A-02 Pathway A-CH₂-N(CH₃)₂12875.1
A-03 Pathway A-CH₂-NH-(4-F-Phenyl)329.8
B-01 Pathway B-CO-NH-Cyclopropyl>12860.3
B-02 Pathway B-CO-NH-CH₂CH₂OH>12891.4
B-03 Pathway B-CO-NH-(4-F-Phenyl)>12825.7

Preliminary SAR Insights from Hypothetical Data:

  • Pathway A vs. B: Derivatization at the 5-formyl position (Library A) appears more favorable for both antibacterial and anticancer activity compared to the 4-carboxamide position (Library B).

  • Impact of R-Group: For anticancer activity, introducing an aromatic ring (A-03) at the 5-position resulted in a significant potency increase (IC₅₀ = 9.8 µM) compared to small aliphatic groups (A-01) or the starting material. The fluorine substituent may be involved in specific electronic or hydrophobic interactions.

  • Solubility vs. Activity: The hydrophilic amide B-02, containing a hydroxyl group, showed a complete loss of activity, suggesting that lipophilicity may be a key driver for cellular uptake or target engagement.

These initial findings can guide the synthesis of a second-generation library, for instance, by exploring other halogen substitutions on the phenyl ring in the 'A' series to optimize the observed anticancer activity.

Conclusion

This application note provides a comprehensive and actionable framework for the derivatization of this compound. By following the detailed synthetic protocols and the tiered biological screening strategy, researchers can efficiently generate diverse chemical libraries and identify novel bioactive compounds. The systematic approach to data analysis outlined herein facilitates the rapid development of structure-activity relationships, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Research in Pharmaceutical Sciences, 15(1).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). Turkish Journal of Chemistry.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2024). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry.
  • Biological Evaluation of Newly Synthesized Isoxazole Deriv
  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS. (1973). Organic Syntheses.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Scientifica.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Annals of Phytomedicine.
  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2024).
  • Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com.

Sources

Analytical methods for the quantification of isoxazole compounds in biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioanalysis of Isoxazole Compounds

Abstract

This comprehensive guide provides detailed methodologies and protocols for the quantitative analysis of isoxazole-containing compounds in various biological matrices. Isoxazoles are a significant class of heterocyclic compounds integral to numerous pharmaceutical agents, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Accurate quantification of these compounds in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies, directly informing drug safety and efficacy profiles. This document outlines robust sample preparation techniques and advanced analytical methods, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounded in the principles of regulatory guidelines from the FDA and EMA.[4][5]

Foundational Principles: The Importance of Accurate Quantification

The isoxazole moiety is a cornerstone in modern medicinal chemistry, present in drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[2][3] The therapeutic and toxicological profile of such drugs is intrinsically linked to their concentration in systemic circulation and target tissues. Therefore, developing sensitive, selective, and reliable analytical methods is not merely a technical exercise but a critical component of the drug development lifecycle.

The choice of an analytical strategy is dictated by the physicochemical properties of the isoxazole analyte, the nature of the biological matrix, and the required sensitivity. While traditional methods like HPLC-UV have their place, the complexity of biological matrices and the low concentrations often encountered necessitate the superior sensitivity and selectivity of mass spectrometry-based techniques.[6] This guide is structured to walk researchers through the entire bioanalytical workflow, from sample collection to final data interpretation, ensuring methodological integrity at every stage.

The Pre-Analytical Phase: Sample Preparation

The primary goal of sample preparation is to extract the analyte of interest from a complex biological matrix (e.g., plasma, serum, whole blood, urine), remove potential interferences, and concentrate the analyte to a level suitable for instrumental analysis.[7] The choice of technique is a critical decision that impacts method recovery, reproducibility, and throughput.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to denature and precipitate the proteins.

  • Causality & Rationale: Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[8] This method is ideal for high-throughput screening and early-stage discovery studies due to its speed and ease of automation. However, it is the least selective method and may suffer from significant matrix effects due to the co-extraction of endogenous phospholipids.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. The pH of the aqueous phase is often adjusted to ensure the analyte is in a neutral, non-ionized state, maximizing its partitioning into the organic layer.

  • Causality & Rationale: LLE provides a significantly cleaner extract than PPT, reducing matrix effects and improving sensitivity.[9] The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and depends on the polarity of the isoxazole compound. While effective, LLE is more labor-intensive than PPT and can be challenging to automate.[10]

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that uses a solid sorbent packed into a cartridge or well plate to bind and isolate the analyte from the sample matrix.[11] Analytes are eluted with a small volume of organic solvent, resulting in a clean and concentrated sample.

  • Causality & Rationale: The selection of the SPE sorbent chemistry is key to a successful extraction.

    • Reversed-Phase (e.g., C18, C8): Retains non-polar to moderately polar compounds from an aqueous matrix. Ideal for many drug-like isoxazole molecules.

    • Ion-Exchange (e.g., SCX, SAX): Retains analytes based on their charge (cationic or anionic). This is highly selective.

    • Mixed-Mode (e.g., Reversed-Phase and Ion-Exchange): Offers orthogonal retention mechanisms for superior cleanup of complex samples.[12]

SPE is considered the gold standard for sample cleanup, providing the highest recovery and reduction of matrix effects, though it requires more extensive method development.[11]

Analytical Quantification: Methods and Technologies

The instrumental analysis phase is where the precise measurement of the analyte concentration occurs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for the quantification of small molecules in biological matrices due to its exceptional sensitivity, selectivity, and speed.[6][13]

  • The Principle: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates the analyte from co-extracted components based on its physicochemical properties (e.g., polarity). The analyte then enters the mass spectrometer, where it is ionized (typically by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and a specific fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides extraordinary selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass.[14]

  • Method Development Insights:

    • Column Chemistry: A C18 reversed-phase column is the workhorse for most isoxazole compounds.[13][14]

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (typically 0.1% formic acid) is common.[8][14] The acid aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS, as it co-elutes and experiences identical ionization and matrix effects. If unavailable, a structural analog can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

For isoxazole compounds that are volatile or can be made volatile through derivatization, GC-MS is a viable alternative. The sample is injected into a heated port, vaporized, and separated in a gaseous mobile phase before detection by MS. GC-MS can offer excellent chromatographic resolution but often requires a derivatization step to improve the thermal stability and volatility of the analyte, adding complexity to the sample preparation.[15]

Method Validation: Ensuring Trustworthy Data

A bioanalytical method is only useful if it is reliable and reproducible. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[5] Protocols must be validated in accordance with regulatory guidelines such as the FDA’s "Bioanalytical Method Validation Guidance for Industry" and the EMA’s "Guideline on bioanalytical method validation".[4][5]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria (FDA/EMA)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be ≥ 5 times the blank response. Accuracy within ±20% and precision ≤ 20% RSD.
Accuracy & Precision Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter between measurements.Measured at LLOQ, Low, Medium, and High QC levels. Accuracy within ±15% of nominal. Precision ≤ 15% RSD (±20% and ≤20% at LLOQ).
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components.The IS-normalized matrix factor at low and high QC concentrations should have a CV ≤ 15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible. Not required to be 100%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each stability condition must be within ±15% of the nominal concentration.

Visualized Workflows and Protocols

General Bioanalytical Workflow

The following diagram illustrates the end-to-end process for quantifying an isoxazole compound in a biological matrix.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection 1. Sample Collection (e.g., Plasma, Urine) SamplePrep 2. Sample Preparation (PPT, LLE, or SPE) SampleCollection->SamplePrep LCMS 3. LC-MS/MS Analysis (Separation & Detection) SamplePrep->LCMS DataAcq 4. Data Acquisition (MRM) LCMS->DataAcq DataProc 5. Data Processing (Integration & Quantification) DataAcq->DataProc Validation 6. Run Validation (QC Checks) DataProc->Validation Report 7. Final Report (Concentration Data) Validation->Report

Caption: High-level workflow for isoxazole quantification.

Sample Preparation Workflow

This diagram details the steps involved in the three primary sample preparation techniques.

G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., 100 µL Plasma) PPT1 Add 300 µL Acetonitrile with Internal Standard Start->PPT1 LLE1 Add Buffer (pH adjust) & Internal Standard Start->LLE1 SPE1 Condition SPE Plate (Methanol & Water) Start->SPE1 PPT2 Vortex & Centrifuge PPT1->PPT2 PPT3 Inject Supernatant PPT2->PPT3 LLE2 Add 1 mL MTBE LLE1->LLE2 LLE3 Vortex & Centrifuge LLE2->LLE3 LLE4 Evaporate Organic Layer LLE3->LLE4 LLE5 Reconstitute & Inject LLE4->LLE5 SPE2 Load Sample (with Internal Standard) SPE1->SPE2 SPE3 Wash (Remove Interferences) SPE2->SPE3 SPE4 Elute Analyte SPE3->SPE4 SPE5 Evaporate & Reconstitute SPE4->SPE5 SPE6 Inject SPE5->SPE6

Caption: Detailed sample preparation decision workflow.

Protocol: LC-MS/MS Quantification of an Isoxazole Analog in Rat Plasma

This protocol provides an example for the quantification of a hypothetical isoxazole compound ("ISO-X") using protein precipitation followed by LC-MS/MS analysis.

Materials and Reagents
  • Blank rat plasma (K2-EDTA)

  • ISO-X analytical standard and its stable isotope-labeled internal standard (ISO-X-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Standards and Quality Controls (QCs)
  • Prepare a 1.00 mg/mL primary stock solution of ISO-X and ISO-X-d4 in methanol.

  • Perform serial dilutions in 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Prepare a separate set of working solutions for QCs (Low, Medium, High).

  • Prepare a working internal standard solution of ISO-X-d4 at 500 ng/mL in acetonitrile.

  • Spike the working standard and QC solutions into blank rat plasma (e.g., 5 µL spike into 95 µL plasma) to create calibration standards and QCs. Final concentrations might range from 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of each sample (standard, QC, or unknown) into a 96-well plate.

  • Add 150 µL of the working internal standard solution (500 ng/mL ISO-X-d4 in acetonitrile) to every well.

  • Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters
  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: Ramp from 5% to 95% B

    • 2.0 - 2.5 min: Hold at 95% B

    • 2.5 - 3.0 min: Return to 5% B and equilibrate

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • ISO-X: Q1: 366.1 m/z -> Q3: 145.1 m/z.[13]

    • ISO-X-d4: Q1: 370.1 m/z -> Q3: 149.1 m/z.

Data Analysis and Acceptance Criteria
  • Integrate the chromatographic peaks for the analyte and internal standard.

  • Calculate the peak area ratio (analyte area / IS area).

  • Generate a calibration curve using a linear regression model with 1/x² weighting.

  • Quantify unknown samples using the regression equation.

  • An analytical run is accepted if:

    • At least 75% of calibration standards are within ±15% of nominal (±20% at LLOQ).

    • At least 67% of QCs are within ±15% of nominal, with at least 50% at each concentration level meeting this criterion.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Van Amsterdam, P. et al. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kumar, D., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1212, 123488. [Link]

  • Giorgi, M., et al. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. BMC Veterinary Research, 17(1), 309. [Link]

  • Yaichkov, I.I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • GEN - Genetic Engineering and Biotechnology News. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Chromtech. Simplified Extraction of Drugs from Serum Using Immobilized Liquid Extraction 96-Well Plates. [Link]

  • Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. [Link]

  • Le-Bérichel, E., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 14(10), 1039. [Link]

  • Abdel-Rehim, M. (2017). Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis. Bioanalysis, 9(1), 93-101. [Link]

  • Shah, K., et al. (2018). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 155, 295-301. [Link]

  • ResearchGate. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. [Link]

  • Kahriman, N., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS ONE, 15(4), e0232228. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Omar, H.I., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Szymańska, E., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(10), 2298. [Link]

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Jayageetha, N., & Muthukumar, V. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 14(10), 546-550. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • ResearchGate. Solid-phase synthesis of liquid crystalline isoxazole library | Request PDF. [Link]

  • International Journal of Creative Research Thoughts. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Journal of AOAC International. (2002). Mixed-Mode Solid-Phase Extraction and Cleanup Procedures for the Liquid Chromatographic Determination of Thiabendazole and Carbendazim in Fruit Juices. [Link]

  • Shimadzu. Drug Metabolism | Analysis of Urine Samples Using the GC/MS Metabolite Component Database. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

  • MDPI. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

Sources

Application Notes & Protocols: Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontier of Target Discovery

In the landscape of chemical biology and drug discovery, the identification and validation of novel molecular probes are paramount to elucidating complex biological pathways and identifying new therapeutic targets. This document serves as a comprehensive guide to the characterization and application of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, a compound belonging to the versatile isoxazole class of heterocycles. While this specific molecule is not yet extensively characterized in the public domain, its structural motifs suggest a high potential for biological activity. Isoxazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3]

This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to explore the potential of this compound as a chemical probe. We will proceed from the ground up, starting with the fundamental principles of chemical probe validation, proposing putative biological targets based on the rich chemistry of isoxazoles, and providing step-by-step methodologies for target identification, engagement, and cellular characterization.

Section 1: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many biologically active compounds.[4] Its prevalence in medicinal chemistry can be attributed to its unique electronic properties and its ability to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The isoxazole core can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and dipole-dipole interactions, making it an effective scaffold for designing potent and selective inhibitors.[5]

Numerous isoxazole-containing compounds have been investigated for a plethora of therapeutic applications. For instance, some derivatives have been identified as potent inhibitors of enzymes such as cyclooxygenases (COX-1/2) in the context of inflammation, and protein kinases involved in cancer signaling pathways.[6][7] Others have shown promise as modulators of receptors in the central nervous system, highlighting the therapeutic versatility of this chemical class.[8]

Section 2: Postulating a Biological Target for Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Given the broad bioactivity of the isoxazole scaffold, Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate could potentially interact with a variety of protein targets. Based on existing literature for structurally related compounds, we can hypothesize several plausible target classes:

  • Protein Kinases: The 3-aryl-isoxazole motif is present in numerous kinase inhibitors. The 2-chlorophenyl group could occupy the hydrophobic pocket of the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.[7]

  • Heat Shock Proteins (HSPs): Certain isoxazole derivatives have been identified as inhibitors of HSP90, a molecular chaperone crucial for the stability of many oncoproteins.[9][10]

  • Enzymes in Inflammatory Pathways: The structural similarity to known anti-inflammatory agents suggests that this compound could target enzymes like COX or lipoxygenases.[11]

  • Carbonic Anhydrases: Recent studies have shown that isoxazole derivatives can act as inhibitors of carbonic anhydrases, enzymes involved in pH regulation and various pathological conditions.[12][13]

It is imperative to underscore that these are hypotheses grounded in the broader chemical literature. The core of this guide is to provide the experimental framework to systematically test these hypotheses and identify the true biological target(s) of this compound.

Section 3: The Chemical Probe Validation Workflow

A chemical probe is a small molecule that selectively modulates the function of a specific protein, enabling researchers to study its role in cellular and disease contexts. The validation of a novel compound as a chemical probe is a rigorous process that involves demonstrating its potency, selectivity, and mechanism of action. The following workflow outlines the essential steps for characterizing Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

Chemical_Probe_Validation_Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Selectivity & Cellular Characterization A Synthesis & Purification B Phenotypic Screening A->B C Initial Cytotoxicity Assessment B->C D Chemoproteomics for Target ID C->D Identified Bioactivity E Cellular Thermal Shift Assay (CETSA) D->E F Biochemical/Enzymatic Assays E->F G Selectivity Profiling F->G Validated Target H Cell-Based Pathway Analysis G->H I In Vivo Proof-of-Concept H->I

Caption: A generalized workflow for the validation of a novel chemical probe.

Section 4: Experimental Protocols

Synthesis and Characterization

Protocol 4.1.1: Synthesis of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

  • Step 1: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This step would likely follow a standard procedure for isoxazole synthesis, such as the reaction of an appropriate β-ketoester with hydroxylamine.

  • Step 2: Esterification. The resulting carboxylic acid can be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder reagent like trimethylsilyldiazomethane.

  • Purification and Characterization. The final product should be purified using column chromatography or recrystallization. Its identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Target Identification using Chemoproteomics

Chemoproteomics is a powerful approach to identify the protein targets of a small molecule from a complex biological sample.[14][15] Affinity-based methods are commonly employed for this purpose.

Protocol 4.2.1: Affinity-Based Target Pull-Down

  • Probe Immobilization: Synthesize an analog of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the linker attachment point does not disrupt the key binding interactions of the pharmacophore.

  • Cell Lysate Preparation: Prepare a lysate from the cell line or tissue of interest under non-denaturing conditions.

  • Incubation and Pull-Down: Incubate the cell lysate with the immobilized probe. As a control, also incubate the lysate with beads that have not been conjugated to the probe.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the probe-conjugated beads with those from the control beads to identify specific binding partners.

Target Engagement Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[16][17][18][19] An increase in the melting temperature of a protein in the presence of a compound is indicative of direct target engagement.

Protocol 4.3.1: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or varying concentrations of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Separate the aggregated proteins from the soluble fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

Cell-Based Assays for Functional Characterization

Once a target is identified and engagement is confirmed, cell-based assays are essential to understand the functional consequences of modulating the target's activity.[20][21][22] The specific assay will depend on the identified target and its known biological role.

Protocol 4.4.1: General Cell Viability/Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Include a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTT, MTS, or a luminescent ATP-based assay.

  • Data Analysis: Plot cell viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 4.4.2: Target-Specific Pathway Analysis

If the target is a kinase, for example, a Western blot-based assay can be used to assess the phosphorylation status of its downstream substrates.

  • Cell Treatment: Treat cells with the compound for a specific duration.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the substrate.

Section 5: Data Presentation and Interpretation

Quantitative data from the validation experiments should be presented in a clear and concise manner.

Table 1: Illustrative Potency Data for a Hypothetical Target

Assay TypeTargetIC50 / EC50 (µM)
Enzymatic AssayPutative Kinase X0.5
Cell ProliferationCancer Cell Line A2.1
Cell ProliferationCancer Cell Line B3.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

Table 2: Illustrative Selectivity Profile

Target% Inhibition at 10 µM
Putative Kinase X95%
Kinase Y20%
Kinase Z5%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

Section 6: Concluding Remarks and Future Directions

The journey of a small molecule from a synthetic entity to a validated chemical probe is a meticulous process that requires a multi-faceted experimental approach. This guide has provided a comprehensive framework for researchers to begin exploring the potential of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. By systematically applying the protocols for target identification, engagement, and cellular characterization, the scientific community can unlock the potential of this and other novel isoxazole derivatives, ultimately contributing to a deeper understanding of biology and the development of new therapeutic strategies.

References

  • Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current molecular medicine, 13(7), 1175–1191. [Link]

  • Ziegler, S., Poth, T., & Bantscheff, M. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Current opinion in chemical biology, 16(1-2), 101–109. [Link]

  • Ahmad, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European journal of medicinal chemistry, 221, 113511. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23), e4247. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Mini reviews in medicinal chemistry, 18(17), 1458–1466. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • European Federation for Medicinal Chemistry. (n.d.). Validating Chemical Probes. EFMC. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(20), e40300. [Link]

  • Bentham Science Publishers. (n.d.). Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

  • Sestito, S., et al. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncotarget, 8(52), 89843–89857. [Link]

  • Wrona-Krol, E., & Slawinski, J. (2020). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 25(23), 5543. [Link]

  • Arrowsmith, C. H., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of medicinal chemistry, 65(13), 8743–8758. [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Khan, K. M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS omega, 7(34), 30141–30157. [Link]

  • Khan, K. M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30141-30157. [Link]

  • El-Sayed, N. N. E., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic chemistry, 104, 104212. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1445, 183–200. [Link]

  • Wolf, M. C., & Trible, R. P. (2008). Cell-based assays to identify inhibitors of viral disease. Current pharmaceutical biotechnology, 9(5), 371–378. [Link]

  • The Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. The Chemical Probes Portal. [Link]

  • Cancer Research. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research. [Link]

  • ACS Publications. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. [Link]

  • Robers, M. R., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(28), 2616–2628. [Link]

  • Sławiński, J., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][9][14][15]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS omega, 5(51), 33282–33293. [Link]

  • Tsolaki, E., & Geronikaki, A. (2017). The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. ChemMedChem, 12(6), 409–424. [Link]

  • Alam, W., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in chemistry, 11, 1222047. [Link]

  • Tsai, C. H., et al. (2018). Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells. RSC advances, 8(12), 6523–6533. [Link]

  • Lomenick, B., et al. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. [Link]

  • Satoh, K., et al. (2016). Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain. Bioorganic & medicinal chemistry letters, 26(15), 3648–3651. [Link]

  • Li, J., et al. (2023). A review for cell-based screening methods in drug discovery. Journal of Animal Science and Biotechnology, 14(1), 5. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Wang, C., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS chemical neuroscience, 13(6), 834–845. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Alam, W., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in chemistry, 11, 1222047. [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]

  • Sławiński, J., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. ChemistryOpen, 14(7), e202500073. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding this synthesis. Our goal is to empower you with the scientific rationale behind the procedural steps to enhance yield, purity, and reproducibility.

Introduction to the Synthesis

The target molecule, ethyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, is a functionalized heterocyclic compound with potential applications in medicinal chemistry. The isoxazole core, coupled with the reactive aldehyde group, makes it a valuable building block for the synthesis of more complex molecular architectures.

This guide outlines two primary synthetic routes to achieve the target compound, each with its own set of advantages and challenges.

  • Route A: A two-step process involving the initial construction of the isoxazole ring system followed by formylation at the C5 position via the Vilsmeier-Haack reaction.

  • Route B: A three-step pathway that involves the synthesis of a 5-hydroxymethylisoxazole intermediate, which is subsequently oxidized to the desired aldehyde.

We will delve into the specifics of each route, providing detailed protocols and troubleshooting advice to navigate potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable, Route A (Vilsmeier-Haack) or Route B (Oxidation)?

A1: The choice of route depends on several factors including precursor availability, scale, and safety considerations.

  • Route A (Vilsmeier-Haack) is more direct if the precursor, ethyl 3-(2-chlorophenyl)isoxazole-4-carboxylate, is readily available or can be synthesized in high yield. The Vilsmeier-Haack reaction is a powerful tool for formylation.[1][2] However, the isoxazole ring is only moderately electron-rich, and the presence of an electron-withdrawing carboxylate group at the C4 position can decrease the nucleophilicity of the C5 position, potentially leading to lower yields or requiring harsher reaction conditions.

  • Route B (Oxidation) is a more stepwise approach but can be more reliable if the Vilsmeier-Haack reaction proves to be low-yielding. The oxidation of a primary alcohol to an aldehyde is a very common and well-understood transformation with numerous available reagents.[3][4][5] This route may offer more control and easier optimization.

Q2: What are the key safety precautions for these syntheses?

A2: Both routes involve hazardous reagents that require careful handling in a well-ventilated fume hood.

  • Vilsmeier-Haack Reaction (Route A): Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.

  • Oxidation Reactions (Route B):

    • Dess-Martin Periodinane (DMP): DMP is a shock-sensitive and potentially explosive reagent, especially upon heating.[3][6][7] It should be handled with care and stored appropriately.

    • Swern Oxidation: This reaction generates dimethyl sulfide, a volatile liquid with an extremely unpleasant and pervasive odor.[4][8][9] It also produces carbon monoxide, which is highly toxic. The reaction must be performed in a well-ventilated fume hood, and all glassware should be quenched with bleach to neutralize the odor.

Q3: How can I confirm the formation of the final product?

A3: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR: Look for the appearance of a singlet corresponding to the aldehyde proton (-CHO) typically in the range of δ 9.5-10.5 ppm.

  • ¹³C NMR: The aldehyde carbon will appear as a characteristic signal in the downfield region, typically around δ 180-190 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong C=O stretching band for the aldehyde will be present around 1680-1700 cm⁻¹.

Q4: My 5-formylisoxazole product seems to degrade over time. How can I improve its stability?

A4: Aldehydes, particularly on electron-rich heterocyclic rings, can be susceptible to oxidation to the corresponding carboxylic acid.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20 °C) and protected from light.

  • Purification: Avoid prolonged exposure to silica gel during chromatography, as it can sometimes promote degradation. Use a neutral or slightly acidic mobile phase if possible.

  • pH: The stability of some heterocyclic compounds can be pH-dependent.[10] Storing in a neutral, aprotic solvent may be beneficial.

Synthetic Route A: Vilsmeier-Haack Formylation

This route focuses on the direct introduction of the formyl group onto the pre-formed isoxazole ring.

Diagram of Synthetic Route A

Route_A cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Vilsmeier-Haack Formylation Precursor Ethyl 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate Isoxazole Ethyl 3-(2-chlorophenyl)isoxazole-4-carboxylate Precursor->Isoxazole NH2OH·HCl, Base FinalProduct Ethyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate Isoxazole->FinalProduct POCl3, DMF

Caption: Synthetic pathway for Route A.

Detailed Experimental Protocol: Route A

Step 1: Synthesis of Ethyl 3-(2-chlorophenyl)isoxazole-4-carboxylate

This step is a standard isoxazole synthesis from a β-enamino ketoester.[11][12]

  • Reaction Setup: To a solution of ethyl 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as sodium acetate or triethylamine (1.5 eq).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired isoxazole.

Step 2: Vilsmeier-Haack Formylation

This step introduces the formyl group at the C5 position of the isoxazole.[13][14]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve ethyl 3-(2-chlorophenyl)isoxazole-4-carboxylate (1.0 eq) in anhydrous DMF or a chlorinated solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).

  • Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide or sodium bicarbonate. A precipitate should form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography on silica gel.

Troubleshooting Guide: Route A
Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of isoxazole in Step 1 Incomplete reaction; formation of regioisomeric byproducts.Ensure anhydrous conditions. Vary the base and solvent to optimize regioselectivity. Check the purity of the starting β-enamino ketoester.[11]
Low yield in Vilsmeier-Haack (Step 2) 1. Deactivation of the isoxazole ring by the C4-carboxylate group. 2. Incomplete formation of the Vilsmeier reagent due to moisture. 3. Insufficient reaction temperature or time.1. Increase the excess of Vilsmeier reagent (up to 3-5 eq). Increase the reaction temperature cautiously (up to 100 °C) and extend the reaction time. 2. Use freshly distilled POCl₃ and anhydrous DMF. Perform the reaction under a strict inert atmosphere.[15] 3. Monitor the reaction by TLC to ensure it has gone to completion. If starting material persists, increase the temperature or reaction time.
Multiple spots on TLC after Vilsmeier-Haack 1. Di-formylation (less likely due to deactivation). 2. Decomposition of starting material or product under harsh conditions.1. Use a smaller excess of the Vilsmeier reagent. 2. Avoid excessively high temperatures. Consider a lower reaction temperature for a longer period. Ensure a controlled and cold work-up procedure.
Difficulty in product purification Product may be an oil or have similar polarity to byproducts.Try recrystallization from a different solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane). If using column chromatography, try a different eluent system or a different stationary phase (e.g., alumina).

Synthetic Route B: Oxidation of 5-Hydroxymethyl Intermediate

This route involves the synthesis of a 5-hydroxymethylisoxazole, which is then oxidized to the target aldehyde.

Diagram of Synthetic Route B

Route_B cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Oxidation Start Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Enamine Ethyl 2-(2-chlorobenzoyl)-3-ethoxyacrylate Start->Enamine Triethyl orthoformate, Ac2O Hydroxymethyl Ethyl 3-(2-chlorophenyl)-5-(hydroxymethyl)isoxazole-4-carboxylate Enamine->Hydroxymethyl NH2OH·HCl, Base FinalProduct Ethyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate Hydroxymethyl->FinalProduct Oxidizing Agent (e.g., DMP, MnO2)

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocol: Route B

Step 1 & 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-(hydroxymethyl)isoxazole-4-carboxylate

This precursor can be synthesized via a multi-step process, ultimately reacting a suitable β-alkoxy-α,β-unsaturated ketoester with hydroxylamine. The hydroxymethyl group is introduced by using a precursor that contains a protected or latent alcohol function.

Step 3: Oxidation of the 5-Hydroxymethyl Group

This step is the key transformation to the final product. Several methods can be employed.

Method 1: Dess-Martin Periodinane (DMP) Oxidation [3][6][7][16]

  • Reaction Setup: To a solution of ethyl 3-(2-chlorophenyl)-5-(hydroxymethyl)isoxazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.2-1.5 eq) in one portion at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography on silica gel.

Method 2: Manganese Dioxide (MnO₂) Oxidation [17][18][19]

  • Reaction Setup: To a solution of the alcohol (1.0 eq) in a suitable solvent like DCM, chloroform, or acetone, add activated manganese dioxide (5-10 eq by weight).

  • Reaction Conditions: Stir the suspension vigorously at room temperature or with gentle heating (40 °C). The reaction time can vary significantly (from a few hours to several days) depending on the activity of the MnO₂. Monitor by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography.

Method 3: Swern Oxidation [4][5][8]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of the alcohol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -50 °C. Stir for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Troubleshooting Guide: Route B
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Oxidation (Step 3) 1. Insufficient oxidizing agent. 2. Deactivated alcohol. 3. Low-activity MnO₂.1. Increase the equivalents of the oxidizing agent.[3] 2. Increase the reaction time and/or temperature (for MnO₂). For DMP or Swern, ensure the reagents are fresh and the conditions are strictly anhydrous. 3. Use freshly activated MnO₂. The activity can vary between batches.
Over-oxidation to Carboxylic Acid This is unlikely with DMP or Swern oxidation but can occur with some other oxidants.Stick to mild and selective reagents like DMP, Swern, or MnO₂. Avoid chromium-based oxidants.
Low recovery after work-up (DMP) Incomplete quenching of the iodine byproducts.Ensure thorough stirring with the sodium thiosulfate solution until all color is discharged. Perform multiple extractions.
Unpleasant odor after work-up (Swern) Residual dimethyl sulfide.Perform the reaction and work-up in a highly efficient fume hood. Rinse all glassware with a bleach solution to oxidize the dimethyl sulfide.[4]

Troubleshooting Workflow Diagram

Troubleshooting Start Low Yield of Final Product RouteCheck Which route was used? Start->RouteCheck RouteA Route A (Vilsmeier-Haack) RouteCheck->RouteA Vilsmeier RouteB Route B (Oxidation) RouteCheck->RouteB Oxidation VH_Problem Problem in Vilsmeier-Haack Step? RouteA->VH_Problem Ox_Problem Problem in Oxidation Step? RouteB->Ox_Problem Isoxazole_Problem Problem in Isoxazole Formation (Step 1)? VH_Problem->Isoxazole_Problem No VH_Solution1 Increase excess of Vilsmeier reagent. Increase temperature/time. Ensure anhydrous conditions. VH_Problem->VH_Solution1 Yes Isoxazole_Solution Optimize base/solvent for Step 1. Verify starting material purity. Isoxazole_Problem->Isoxazole_Solution Yes VH_Solution2 Check TLC for starting material vs. byproducts. If decomposition, use milder conditions. VH_Solution1->VH_Solution2 Precursor_Problem Problem in Precursor Synthesis (Steps 1-2)? Ox_Problem->Precursor_Problem No Ox_Solution1 Increase equivalents of oxidant. Use freshly activated/new oxidant. Increase reaction time. Ox_Problem->Ox_Solution1 Yes Precursor_Solution Requires methods development. Consider alternative starting materials. Precursor_Problem->Precursor_Solution Yes Ox_Solution2 Check TLC for incomplete reaction vs. degradation. If starting material, push reaction. If degradation, try a milder oxidant (e.g., DMP). Ox_Solution1->Ox_Solution2

Caption: A decision tree for troubleshooting low yield issues.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Retrieved from [Link]

  • LookChem. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • HeteroLetters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazoles from β‐azolyl enamines. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrocatalytic oxidation of 5-hydroxymethylfurfural by MnO2 with tunable surface oxidation states. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High voltage driven MnO2/CuO for efficient oxidation of 5-hydroxymethylfurfural. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

  • ResearchGate. (2024). The Tunable Oxidation Process of 5‑Hydroxymethylfurfural with Co Doping Manganese Oxide Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic Oxidation of 5-Hydroxymethylfurfural into 2,5-Diformylfuran using Manganese Dioxide with Different Crystal Structures: A Comparative Study. Retrieved from [Link]

  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters]. Retrieved from [Link]

  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

  • ResearchGate. (2025). Highly selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran over an α-MnO2 catalyst. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Substituted Isoxazoles in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted isoxazoles. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during experimentation. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why do many substituted isoxazoles exhibit poor aqueous solubility?

Substituted isoxazoles are five-membered heterocyclic compounds that are foundational in many drug discovery programs due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] However, their inherent aromaticity and the frequent addition of lipophilic substituents to enhance pharmacological activity often lead to poor aqueous solubility.[4] This low solubility stems from a combination of factors:

  • High Crystal Lattice Energy: The planar structure of the isoxazole ring can facilitate strong intermolecular interactions in the solid state, requiring significant energy to break the crystal lattice.

  • Hydrophobicity: Many functional groups added to the isoxazole core to improve efficacy are often non-polar, increasing the overall lipophilicity of the molecule and reducing its affinity for aqueous media.

  • Biopharmaceutics Classification System (BCS): A significant number of isoxazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where solubility is the primary barrier to absorption and bioavailability.[5]

Q2: What are the primary consequences of poor solubility in my experiments?

Poor aqueous solubility is not merely an inconvenience; it is a critical bottleneck that can lead to misleading results and project failure. Key consequences include:

  • Underestimated Efficacy: In in vitro assays, compound precipitation leads to an unknown and lower-than-intended concentration in the assay medium, potentially causing a promising compound to be incorrectly flagged as inactive.

  • Poor Bioavailability: For in vivo studies, low solubility in gastrointestinal fluids leads to poor dissolution, limiting the amount of drug available for absorption and resulting in low and variable bioavailability.[6]

  • Inaccurate Quantification: Achieving a consistent and accurate concentration for stock solutions and analytical standards becomes challenging, compromising the reliability of all subsequent experiments.

  • Formulation Hurdles: Developing viable oral or parenteral dosage forms becomes exceedingly difficult, often requiring complex and expensive formulation strategies.[5]

Q3: What are the principal strategies for improving the solubility of substituted isoxazoles?

Several well-established techniques can be employed to overcome these solubility challenges. The primary approaches, which we will detail in the troubleshooting guides, include:

  • pH Adjustment: For ionizable isoxazoles, modifying the pH of the aqueous medium can convert the molecule into its more soluble salt form.[7][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, enhancing the solubility of hydrophobic compounds.[9][10]

  • Surfactant-Mediated Solubilization: Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, significantly increasing their apparent solubility.[7][11][12]

  • Complexation: Cyclodextrins can form inclusion complexes with isoxazole derivatives, where the hydrophobic drug molecule is sequestered within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior maintains aqueous solubility.[6][13]

Q4: How do I select the most appropriate solubility enhancement strategy?

The optimal strategy depends on the physicochemical properties of your specific isoxazole derivative and the requirements of your experimental system. A thorough pre-formulation study is crucial. Consider the following:

  • For Ionizable Compounds: If your molecule has an acidic or basic functional group, pH adjustment is often the simplest and most effective first step.

  • For In Vitro Assays: Co-solvents like DMSO are common, but their concentration must be carefully controlled to avoid cellular toxicity.

  • For In Vivo Formulations: Lipid-based systems (e.g., SEDDS), solid dispersions, and cyclodextrin complexes are powerful strategies for enhancing oral bioavailability.[14]

  • For "Brick Dust" Compounds: Highly crystalline compounds with very low solubility may require more advanced techniques like particle size reduction (micronization/nanonization) or conversion to an amorphous solid dispersion.[7][9][15]

Troubleshooting Guides: From Problem to Solution

This section provides detailed, step-by-step guidance for resolving specific solubility issues you may encounter in the lab.

Guide 1: My isoxazole derivative is precipitating out of my aqueous buffer or cell culture medium.

This is a classic sign that you have exceeded the thermodynamic solubility of your compound in the chosen medium.

Initial Workflow: Assessing and Addressing Precipitation

The first step is to systematically identify the cause and apply a targeted solution.

A Precipitation Observed in Aqueous Medium B Is the compound ionizable? (pKa known?) A->B C YES B->C  Yes D NO B->D  No E Adjust pH away from pKa to favor ionized form C->E F Is the experimental system sensitive to organic solvents? D->F K Did solubility improve? E->K G YES (e.g., Cell-based assay) F->G  Yes H NO (e.g., HPLC mobile phase) F->H  No I Use minimal co-solvent (<0.5%) or consider Cyclodextrin Complexation G->I J Introduce Co-solvent (e.g., Ethanol, PEG 400) H->J I->K J->K L YES K->L  Yes M NO K->M  No N Proceed with Experiment L->N O Consider Surfactant Solubilization or Advanced Formulation (Solid Dispersion) M->O

Caption: General troubleshooting workflow for precipitation issues.

Solution A: pH Adjustment for Ionizable Isoxazoles

Causality: The solubility of a weakly acidic or basic compound is highly dependent on its ionization state, which is governed by the pH of the solution and the compound's pKa.[8] By adjusting the pH to be approximately 2 units above the pKa for a weak acid or 2 units below the pKa for a weak base, you can ensure that >99% of the compound is in its more soluble, ionized (salt) form. However, one must also consider the stability of the isoxazole ring, which can be susceptible to base-catalyzed opening at elevated pH and temperature.[16]

cluster_0 Weakly Acidic Isoxazole (pKa ~ 4.5) cluster_1 Weakly Basic Isoxazole (pKa ~ 8.0) nodeA nodeA nodeB nodeB nodeA->nodeB Increase pH nodeC nodeC nodeD nodeD nodeD->nodeC Decrease pH

Caption: Impact of pH on the ionization and solubility of isoxazoles.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Add an excess amount of your solid isoxazole derivative to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot the measured solubility against the pH to determine the optimal pH range for your experiments.

Solution B: Co-Solvent Solubilization

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[10] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, effectively making the solvent more "hospitable" to the isoxazole derivative and increasing its solubility.[10][17]

A Aqueous Solution (High Polarity) B Isoxazole Derivative (Low Polarity) A->B Poor Interaction (Low Solubility) D Solubilized System C Co-solvent (Intermediate Polarity) C->A Reduces overall polarity C->B Improves solvation

Caption: Mechanism of co-solvency for solubility enhancement.

Data Presentation: Common Co-solvents for Isoxazole Formulations

Co-solventTypical Concentration RangeKey Considerations
Dimethyl Sulfoxide (DMSO)< 1% (for in vitro assays)Can be cytotoxic at higher concentrations. Excellent solubilizing power for many organic compounds.
Ethanol1 - 20%Biocompatible and widely used. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG)10 - 40%Common vehicle for oral and parenteral formulations.[18]
Polyethylene Glycol 400 (PEG 400)20 - 60%Low toxicity, often used in oral solutions. High viscosity.[9][18]
Glycerin10 - 50%Viscous, non-toxic co-solvent.[10]

Self-Validating System: When using co-solvents in cellular assays, always run a vehicle control (medium with the same concentration of co-solvent but without the drug) to ensure that the observed effects are due to your compound and not the co-solvent itself.

Guide 2: I need to prepare a high-concentration formulation, but standard methods are insufficient.

When simple pH adjustment or low co-solvent concentrations are not enough, more advanced formulation strategies are required.

Solution A: Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13] They can encapsulate a poorly soluble "guest" molecule, like an isoxazole derivative, within this cavity. This forms a stable, water-soluble inclusion complex, effectively shielding the hydrophobic drug from the aqueous environment and dramatically increasing its apparent solubility.[13][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[19][20]

cluster_CD CD_outer Hydrophilic Exterior Complex Soluble Drug-CD Complex Isoxazole encapsulated CD_outer->Complex:f0 Maintains Aqueous Solubility CD_inner Lipophilic Cavity Drug Isoxazole (Guest) Drug->CD_inner Complexation

Caption: Formation of an isoxazole-cyclodextrin inclusion complex.

Experimental Protocol: Preparation of an Isoxazole-Cyclodextrin Inclusion Complex (Kneading Method)

This method is efficient and avoids the use of large volumes of organic solvents.[13][21]

  • Molar Ratio Determination: Determine the appropriate molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a suitable solvent (e.g., water/ethanol 50:50 v/v) to form a paste.

  • Drug Incorporation: Gradually add the powdered isoxazole derivative to the paste and knead thoroughly for 30-45 minutes.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Validation: Confirm the formation of the inclusion complex and assess the solubility enhancement by comparing the dissolution profile of the complex to that of the physical mixture and the drug alone.

Solution B: Surfactant-Mediated (Micellar) Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[7][12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly soluble drug molecules, while the hydrophilic shell allows the entire micelle to remain dissolved in the aqueous medium, thus increasing the drug's apparent solubility.[11]

Data Presentation: Common Surfactants for Solubility Enhancement

SurfactantTypeTypical UseKey Considerations
Sodium Dodecyl Sulfate (SDS)AnionicDissolution media, in vitro assaysCan denature proteins; generally not for in vivo use.
Polysorbate 80 (Tween® 80)Non-ionicOral, parenteral, and topical formulationsWidely used, low toxicity, good solubilizing capacity.[22]
Poloxamer 188 (Pluronic® F68)Non-ionicOral and parenteral formulationsThermosensitive gelling properties.[7]
Solutol® HS 15Non-ionicIV formulationsGood solubilizer for poorly soluble compounds.

Self-Validating System: To ensure you are achieving micellar solubilization, use the surfactant at a concentration significantly above its CMC.[7] The solubility of the isoxazole derivative should show a sharp increase at concentrations above the CMC when plotted against surfactant concentration.

Mandatory Protocols

Protocol 1: Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[23]

Objective: To determine the maximum concentration of a substituted isoxazole that can be dissolved in a specific aqueous medium at equilibrium.

Materials:

  • Substituted isoxazole powder

  • Chosen aqueous medium (e.g., pH 7.4 phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, preferably low-binding)

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of the solid isoxazole powder to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C). Agitate the samples for at least 24 hours. To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.

  • Sample Collection: Once equilibrium is reached, stop the shaker and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove all solid particles. This step is critical to avoid overestimating the solubility.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of your analytical method. Analyze the sample to determine the concentration of the dissolved isoxazole.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
  • Solubility of Things. (n.d.). Isoxazole.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • PubMed Central. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
  • Bentham Science. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • PubMed. (2015). Sulfisoxazole/cyclodextrin inclusion complex incorporated in electrospun hydroxypropyl cellulose nanofibers as drug delivery system.
  • PubMed Central. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, (11).
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • PubMed Central. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Benchchem. (n.d.). Overcoming solubility problems with 5-Aminomethyl-3-methoxyisoxazole.
  • PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubMed Central. (n.d.). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.).
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). IJPCBS 2013, 3(2), 294-304.

Sources

Technical Support Center: Stability and Storage of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity and reproducibility of your research by maintaining the stability of this key chemical intermediate.

Introduction to Compound Stability

This compound is a multifaceted molecule featuring an isoxazole ring, a methyl ester, a formyl group, and a chlorophenyl substituent. Each of these functional groups contributes to the compound's reactivity and potential degradation pathways. Understanding these susceptibilities is crucial for its proper handling and storage. The primary degradation concerns for this molecule are hydrolysis of the methyl ester, degradation of the isoxazole ring, and oxidation of the formyl group. Environmental factors such as temperature, pH, light, and moisture can significantly impact the stability of this compound.[1][2]

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues that users may encounter, providing explanations for the underlying causes and actionable solutions.

Q1: I observed a decrease in the purity of my compound after storing it as a solution in a standard laboratory solvent. What could be the cause?

A1: The most likely cause of degradation in solution is hydrolysis of the methyl ester group, especially if the solvent contains traces of water or is not pH-neutral.[3] The ester can hydrolyze to the corresponding carboxylic acid, 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[3][4][5]

Causality Explained: The ester functional group is susceptible to nucleophilic attack by water. This process is accelerated in the presence of hydronium or hydroxide ions. Many common laboratory solvents can absorb atmospheric moisture or may contain acidic or basic impurities, creating an environment conducive to hydrolysis.

Preventative Measures & Solutions:

  • Solvent Choice: Use anhydrous solvents from a freshly opened bottle or that have been properly dried and stored.

  • pH Control: If preparing a buffered solution, ensure the pH is neutral (around 7.0). Avoid acidic or basic buffers if possible.

  • Storage of Solutions: If a solution must be stored, keep it at a low temperature (e.g., -20°C or -80°C) to slow down the rate of hydrolysis.[1] It is also advisable to prepare solutions fresh for each experiment.

Q2: My solid compound has developed a yellowish tint and shows new peaks in the HPLC analysis after being stored on the lab bench for a few weeks. What is happening?

A2: The development of a yellowish tint and the appearance of new HPLC peaks suggest potential degradation, which could be due to a combination of factors, including exposure to light and atmospheric oxygen. The formyl group is susceptible to oxidation to a carboxylic acid, and the isoxazole ring can undergo photolytic degradation.[6][7]

Causality Explained:

  • Oxidation: The aldehyde (formyl) group can be readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

  • Photodegradation: Isoxazole rings are known to be sensitive to UV light.[6][7] The N-O bond in the isoxazole ring is relatively weak and can be cleaved upon exposure to UV radiation, leading to ring-opening and rearrangement products.[6] The chlorophenyl group may also contribute to photosensitivity.[8][9]

Preventative Measures & Solutions:

  • Light Protection: Always store the solid compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[10]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Controlled Environment: Store the compound in a cool, dry place, away from direct sunlight and heat sources.[11][12]

Q3: I am using this compound in a reaction with a basic reagent, and I am seeing significant loss of my starting material and the formation of multiple byproducts. Why is this happening?

A3: Isoxazole rings, particularly those with certain substituents, can be unstable under basic conditions, leading to ring-opening.[13][14] The presence of a strong base can deprotonate the molecule, initiating a cascade of reactions that result in the cleavage of the isoxazole ring.

Causality Explained: The hydrogen atoms on the isoxazole ring can be acidic and susceptible to abstraction by a strong base. This can lead to an elimination reaction, causing the N-O bond to break and the ring to open, forming a cyano-enol intermediate or other degradation products.[14]

Preventative Measures & Solutions:

  • Reaction Conditions: If possible, use non-basic conditions or a milder, non-nucleophilic base.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize side reactions and degradation.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to harsh basic conditions.

  • Protecting Groups: In some cases, it may be necessary to protect sensitive functional groups before proceeding with a reaction under basic conditions.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid this compound?

A: For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light (amber vial), in a cool, dry place.[11][12] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, along with storage under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption.[1]

Storage Condition Recommendation Rationale
Temperature 2-8°C (short-term) or -20°C (long-term)Slows down degradation kinetics.[1]
Light Protect from light (amber vial or foil)Prevents photolytic degradation.[6][10]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes oxidation of the formyl group.[1]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the methyl ester.[11]

Q: How can I detect degradation of my compound?

A: Degradation can be detected by a combination of physical observation and analytical techniques:

  • Visual Inspection: A change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping due to moisture absorption) can indicate degradation.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting degradation.[15] The appearance of new peaks or a decrease in the area of the main peak is indicative of impurity formation.

  • Spectroscopic Analysis: Techniques like UV-Visible spectroscopy can show changes in the absorption spectrum.[15] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structures of degradation products. Mass spectrometry (MS) is useful for detecting changes in molecular weight corresponding to degradation products.[15]

Q: What are the primary degradation products I should look for?

A: Based on the structure of the molecule, the primary degradation products are likely to be:

  • Hydrolysis Product: 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylic acid, resulting from the hydrolysis of the methyl ester.

  • Oxidation Product: Methyl 3-(2-chlorophenyl)-4-carboxy-5-isoxazolecarboxylate, where the formyl group is oxidized to a carboxylic acid.

  • Ring-Opened Products: Various acyclic compounds resulting from the cleavage of the isoxazole ring, which can be more complex to identify.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[2][16][17][18][19]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • UV-Vis spectrophotometer

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acidic Hydrolysis:

    • Dissolve a known amount of the compound in a minimal amount of methanol and dilute with 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve a known amount of the compound in a minimal amount of methanol and dilute with 0.1 M NaOH.

    • Incubate the solution at room temperature for 2 hours.

    • Withdraw samples at regular intervals (e.g., 0, 0.5, 1, 2 hours), neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a minimal amount of methanol and dilute with 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at regular intervals and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Analyze the sample by HPLC at the beginning and end of the study.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and a sample of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Data Analysis:

  • Monitor the percentage of degradation of the parent compound and the formation of degradation products over time using HPLC.

  • Characterize the major degradation products using LC-MS and NMR if necessary.

Visualizations

Potential Degradation Pathways

G parent This compound hydrolysis_prod 3-(2-Chlorophenyl)-5-formylisoxazole-4-carboxylic acid parent->hydrolysis_prod H₂O / H⁺ or OH⁻ (Hydrolysis) oxidation_prod Methyl 3-(2-chlorophenyl)-4-carboxy-5-isoxazolecarboxylate parent->oxidation_prod [O] / Light (Oxidation) ring_opening_prod Acyclic Cyano-Enol Intermediate parent->ring_opening_prod Base / Light (Ring Opening)

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Testing

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis Degraded_Sample Degraded Samples Acid->Degraded_Sample Base Basic Hydrolysis Base->Degraded_Sample Oxidation Oxidation (H₂O₂) Oxidation->Degraded_Sample Heat Thermal (Solid) Heat->Degraded_Sample Light Photolytic Light->Degraded_Sample HPLC HPLC Analysis LCMS LC-MS for Identification HPLC->LCMS Report Stability Report HPLC->Report Generate NMR NMR for Structure Elucidation LCMS->NMR LCMS->Report Generate NMR->Report Generate Sample Test Compound Sample->Acid Expose Sample->Base Expose Sample->Oxidation Expose Sample->Heat Expose Sample->Light Expose Degraded_Sample->HPLC

Caption: Workflow for forced degradation studies.

References

  • BioFuran Materials. (2025, November 10). Uses of Carboxylate Chemicals in Industry.
  • BioFuran Materials. (2025, December 27). Understanding Carboxylate Compounds: Key Insights.
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide....
  • ACS Publications. Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study.
  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1.
  • Chemguide. hydrolysis of esters.
  • WIPO Patentscope. WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS.
  • ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • ResearchGate. (2020, May 10). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • ResearchGate. (2022, August 6). Methyl ester hydrolysis.
  • NIH. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • ResearchGate. (2019, October 21). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • PubMed Central. (2021, June 15). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • PubMed Central. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds | Request PDF.
  • Greenbook.net. SAFETY DATA SHEET.
  • Wikipedia. Isoxazole.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Lirias. (2019, July 10). Degradation of sulfamethoxazole by heat-activated persulfate oxidation.
  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information.
  • Safe Storage.
  • PubMed. (2020, February 1). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • ACS Publications. Photolysis of aryl chlorides with dienes and with aromatic amines | The Journal of Organic Chemistry.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
  • Construction of Isoxazole ring: An Overview.
  • The Hebrew University of Jerusalem. Photo-induced, liquid phase transformation of aromatic aldehydes into aroyl chlorides promoted by polyhalomethanes and dioxygen.
  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Journal of the Chemical Society D. Circular dichroism studies of aromatic acid chlorides.
  • METHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE synthesis.
  • ResearchGate. (2025, August 7). (PDF) Synthesis of unsymmetrically substituted isoxazoles as intermediates for bent-core mesogens.
  • Semantic Scholar. Isoxazole Chemistry Since 1963.
  • MDPI. Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine.
  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • Sigma-Aldrich. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 23598-72-3.
  • Thermo Fisher Scientific. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 98%.

Sources

Technical Support Center: A Troubleshooting Guide to the Purification of Isoxazole Carboxylates by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying isoxazole carboxylates using chromatography. Drawing from established methodologies and field-proven insights, this resource is designed to help you overcome common challenges and achieve high-purity compounds.

Introduction: The Challenge of Purifying Isoxazole Carboxylates

Isoxazole carboxylates are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] However, their purification by chromatography is often fraught with challenges. The presence of a polar carboxylic acid group, the potential for regioisomers with similar polarities, and the inherent sensitivity of the isoxazole ring can lead to frustrating separation outcomes. This guide will address these issues in a practical, question-and-answer format, providing you with the scientific rationale behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Poor Separation and Co-elution of Impurities

Question 1: I'm observing poor separation between my desired isoxazole carboxylate and closely related impurities or regioisomers. What are my primary troubleshooting steps?

Answer: This is a common hurdle, often stemming from suboptimal mobile or stationary phase selection. A systematic approach to method development is key.

Initial Steps: Mobile Phase Optimization

The composition of your mobile phase is a critical factor in achieving good separation.[3][4] Start by screening different solvent systems using Thin Layer Chromatography (TLC) to identify a promising eluent.

  • Solvent Polarity: For normal-phase chromatography (e.g., silica gel), a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Gradually increasing the proportion of the polar solvent will decrease the retention time of your compound.

  • Mobile Phase Additives: The addition of a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine) to the mobile phase can significantly improve peak shape and selectivity. For acidic compounds like isoxazole carboxylates, adding a small percentage of acetic acid can help to suppress the ionization of the carboxylic acid group, leading to more consistent interactions with the stationary phase and sharper peaks.

Advanced Strategy: Stationary Phase Selection

If optimizing the mobile phase on silica gel is insufficient, consider alternative stationary phases.

  • Alumina: Alumina is a good alternative to silica gel and is available in acidic, basic, and neutral forms. For isoxazole carboxylates, neutral or acidic alumina might be beneficial.

  • Reverse-Phase Silica: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can be particularly effective for separating compounds with subtle differences in hydrophobicity.

Question 2: My isoxazole carboxylate is eluting as a broad, tailing peak. What causes this, and how can I fix it?

Answer: Peak tailing is a common issue in chromatography, especially with polar, acidic, or basic compounds.[5][6][7] It is often caused by strong, non-ideal interactions between the analyte and the stationary phase.[8]

Primary Causes of Peak Tailing:

  • Strong Analyte-Stationary Phase Interaction: The carboxylic acid group of your isoxazole can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[9]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak distortion.[5][6]

  • Column Degradation: Voids or channels in the column packing can also lead to poor peak shape.[9]

Troubleshooting Strategies for Peak Tailing:

  • Mobile Phase Modification: As mentioned previously, adding a small amount of a competing acid like acetic acid to your mobile phase can help to saturate the active sites on the silica gel and reduce tailing.

  • Reduce Sample Load: Try injecting a more dilute sample to see if the peak shape improves.[6]

  • Use an End-Capped Column: For reverse-phase HPLC, using an end-capped column can reduce tailing caused by interactions with residual silanol groups.[9]

  • Alternative Stationary Phases: Switching to a less acidic stationary phase like alumina or a chemically different one like a diol- or cyano-bonded phase can mitigate these strong interactions.

Below is a decision-making workflow for addressing peak shape issues:

peak_troubleshooting start Observe Poor Peak Shape (Tailing or Fronting) check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Concentration/ Injection Volume check_overload->reduce_load Yes optimize_mobile_phase Optimize Mobile Phase (e.g., add modifier) check_overload->optimize_mobile_phase No reduce_load->optimize_mobile_phase add_modifier Add Acetic Acid (Normal Phase) or TFA (Reverse Phase) optimize_mobile_phase->add_modifier Yes change_stationary_phase Consider Alternative Stationary Phase optimize_mobile_phase->change_stationary_phase No add_modifier->change_stationary_phase alternative_phase Switch to Alumina, C18, or other bonded phase change_stationary_phase->alternative_phase Yes end Improved Peak Shape change_stationary_phase->end No/Resolved alternative_phase->end

Caption: Troubleshooting workflow for poor peak shape.

Section 2: Compound Instability and Low Recovery

Question 3: I'm experiencing low recovery of my isoxazole carboxylate after column chromatography on silica gel. Could my compound be degrading?

Answer: Yes, it's possible. The isoxazole ring can be sensitive to certain conditions, and the acidic nature of silica gel can sometimes promote degradation.

Potential Causes for Low Recovery:

  • Degradation on Silica Gel: Some isoxazole derivatives are unstable on silica gel, especially in the presence of certain functional groups. The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under acidic conditions.

  • Irreversible Adsorption: The polar carboxylic acid group can bind very strongly to the silica surface, leading to incomplete elution.

Solutions for Improving Recovery:

  • Deactivate the Silica Gel: Before running your column, you can wash the silica gel with a solvent system containing a small amount of a base like triethylamine to neutralize the most acidic sites.

  • Use an Alternative Stationary Phase: As recommended for poor separation, switching to neutral alumina or a reverse-phase packing can prevent degradation and strong adsorption.

  • Acid-Base Extraction: For crude purifications, an acid-base extraction can be a highly effective way to isolate your isoxazole carboxylate from neutral or basic impurities before chromatography. This minimizes the amount of material that needs to be loaded onto the column.

Here is a diagram illustrating the acid-base extraction workflow:

acid_base_extraction start Crude Reaction Mixture in Organic Solvent add_base Wash with Aqueous Base (e.g., NaHCO3) start->add_base separate_layers1 Separate Layers add_base->separate_layers1 organic_layer1 Organic Layer: Neutral & Basic Impurities separate_layers1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: Deprotonated Isoxazole Carboxylate separate_layers1->aqueous_layer1 Aqueous acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer1->acidify extract Extract with Organic Solvent acidify->extract separate_layers2 Separate Layers extract->separate_layers2 organic_layer2 Organic Layer: Purified Isoxazole Carboxylate separate_layers2->organic_layer2 Organic aqueous_layer2 Aqueous Layer: Salts separate_layers2->aqueous_layer2 Aqueous end Dry and Concentrate Organic Layer organic_layer2->end

Caption: Workflow for acid-base extraction of isoxazole carboxylates.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Screening using TLC
  • Prepare Stock Solutions: Dissolve your crude isoxazole carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution.

  • Spot the TLC Plate: Using a capillary tube, spot your stock solution onto the baseline of several TLC plates.

  • Prepare Eluent Systems: In separate developing chambers, prepare a range of mobile phase compositions. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and incrementally increase the polarity (e.g., 8:2, 7:3, 1:1). Also, prepare a set of eluents containing 1% acetic acid.

  • Develop the Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate.

  • Visualize and Analyze: After development, visualize the spots under UV light and/or by staining. Calculate the Retention Factor (Rf) for your desired compound in each solvent system. An ideal Rf for column chromatography is typically between 0.2 and 0.4.

Protocol 2: Flash Column Chromatography with a Mobile Phase Modifier
  • Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate) containing 1% acetic acid.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvent Systems for Normal Phase Chromatography of Isoxazole Carboxylates

Solvent System (v/v)PolarityTypical Application
Hexane/Ethyl AcetateLow to MediumGood starting point for many isoxazole derivatives.
Dichloromethane/MethanolMedium to HighFor more polar isoxazole carboxylates.
Hexane/AcetoneLow to MediumAlternative to ethyl acetate, can offer different selectivity.
Toluene/Ethyl AcetateLow to MediumCan be useful for compounds with aromatic rings.

Note: The addition of 1% acetic acid to these mobile phases is recommended to improve peak shape.

References

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Harvey, D. (2013, August 1). Tailing and Fronting of Chromatographic Peaks. Image and Video Exchange Forum. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chromatography Online. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]

  • Chemistry For Everyone. (2025, January 27). What Is Fronting And Tailing In Chromatography? [Video]. YouTube. [Link]

  • Chromatography Today. (n.d.). What is Peak Tailing? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. [Link]

  • National Institutes of Health. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. [Link]

  • Chromatography Support. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]

  • ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]

  • National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • National Institutes of Health. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • PubMed. (n.d.). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. [Link]

  • ResearchGate. (2014, October 25). CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation during their synthetic routes. As experienced chemists know, the path to a pure isoxazole derivative is often complicated by the formation of undesired side products. This resource provides in-depth, mechanistically grounded troubleshooting advice to help you optimize your reactions and achieve higher yields of your target molecule.

Introduction: The Challenge of Isoxazole Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its synthesis, however, can be fraught with challenges, primarily the formation of byproducts such as regioisomers, dimers, and ring-opened species. Understanding the underlying reaction mechanisms is paramount to controlling these side reactions. The two most prevalent methods for isoxazole synthesis are the [3+2] cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[3] This guide will address specific issues related to both of these fundamental approaches.

General Principles of Byproduct Formation

Before diving into specific troubleshooting scenarios, it's crucial to recognize the common factors that influence byproduct formation:

  • Reaction Kinetics vs. Thermodynamics: Are you running your reaction under kinetic or thermodynamic control? Sometimes, an undesired kinetic product can be converted to the desired thermodynamic product with longer reaction times or higher temperatures, but the reverse can also be true.

  • Concentration Effects: High concentrations of reactive intermediates, such as nitrile oxides, can favor dimerization over the desired cycloaddition.

  • Steric and Electronic Effects: The substituents on your starting materials will heavily influence the regioselectivity of the reaction.[1]

  • Solvent and pH: The polarity of the solvent and the pH of the reaction mixture can dramatically alter reaction pathways and product distribution.[1]

Troubleshooting Guide 1: The 1,3-Dipolar Cycloaddition Route

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne) is a powerful method for constructing the isoxazole ring. However, several byproducts can arise.

FAQ 1: My primary byproduct is a furoxan. How can I prevent nitrile oxide dimerization?

Answer: Furoxans (1,2,5-oxadiazole-2-oxides) are the most common byproducts in this reaction, resulting from the dimerization of the highly reactive nitrile oxide intermediate. The key to minimizing furoxan formation is to keep the instantaneous concentration of the nitrile oxide low.

Causality: Nitrile oxides are unstable and will readily dimerize if they do not encounter a suitable dipolarophile.[4] By generating the nitrile oxide in situ and ensuring the alkyne is readily available, you favor the intermolecular cycloaddition over dimerization.

Troubleshooting Strategies:

  • Slow Addition: Instead of adding all reagents at once, slowly add the precursor for the in situ generation of the nitrile oxide (e.g., an aldoxime and an oxidant) to a solution of the alkyne. This maintains a low concentration of the nitrile oxide throughout the reaction.

  • Choice of Generation Method: The method of nitrile oxide generation is critical. The classic method involves the dehydrohalogenation of a hydroximoyl halide with a base. Newer, milder methods include the oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents. These can often be performed at lower temperatures, further suppressing dimerization.

  • Increase Dipolarophile Concentration: Ensure the alkyne is present in a stoichiometric excess to effectively "trap" the nitrile oxide as it is formed.

G cluster_generation Nitrile Oxide Generation cluster_reaction Reaction Pathways cluster_strategy Minimization Strategy Aldoxime Aldoxime Nitrile Oxide (Reactive) Nitrile Oxide (Reactive) Aldoxime->Nitrile Oxide (Reactive) Oxidant (e.g., NCS) Desired Isoxazole Desired Isoxazole Nitrile Oxide (Reactive)->Desired Isoxazole + Alkyne [3+2] Cycloaddition Furoxan (Byproduct) Furoxan (Byproduct) Nitrile Oxide (Reactive)->Furoxan (Byproduct) + Nitrile Oxide Dimerization Slow addition of oxidant Slow addition of oxidant Slow addition of oxidant->Nitrile Oxide (Reactive) Excess Alkyne Excess Alkyne Excess Alkyne->Desired Isoxazole

FAQ 2: I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of a mixture of 3,4- and 3,5-disubstituted isoxazoles is a common challenge, especially with unsymmetrical alkynes. Regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.

Causality: According to frontier molecular orbital (FMO) theory, the regioselectivity of 1,3-dipolar cycloadditions is determined by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The relative energies and orbital coefficients of these frontier orbitals dictate which regioisomer is favored.

Troubleshooting Strategies:

StrategyRationale
Catalysis Copper(I) catalysts are well-established for promoting the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[5] Ruthenium catalysts have also been employed for this purpose.
Modify Reactants Altering the electronic properties of the substituents on the alkyne or nitrile oxide can influence the HOMO-LUMO gap and orbital coefficients, thereby favoring one regioisomer. For example, using β-enamino diketone derivatives can provide better regiochemical control.[1][6]
Solvent Polarity The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thus affecting the regioselectivity. It is often worthwhile to screen a range of solvents.
Lewis Acid Catalysis The addition of a Lewis acid, such as BF₃·OEt₂, can sometimes alter the regiochemical outcome, particularly in reactions involving β-enamino diketones.[1]

G cluster_factors Influencing Factors Unsymmetrical Alkyne + Nitrile Oxide Unsymmetrical Alkyne + Nitrile Oxide Transition State A Transition State A Unsymmetrical Alkyne + Nitrile Oxide->Transition State A Pathway A Transition State B Transition State B Unsymmetrical Alkyne + Nitrile Oxide->Transition State B Pathway B 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole Transition State A->3,5-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole Transition State B->3,4-Disubstituted Isoxazole Sterics Sterics Sterics->Transition State A Electronics Electronics Electronics->Transition State A Solvent Solvent Solvent->Transition State B Catalyst Catalyst Catalyst->Transition State B

Troubleshooting Guide 2: The 1,3-Dicarbonyl and Hydroxylamine Route

The Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is another fundamental method.[1] This route also presents challenges with regioselectivity and other byproducts.

FAQ 3: My reaction with an unsymmetrical 1,3-dicarbonyl is giving a mixture of regioisomers. How can I improve the selectivity?

Answer: This is a classic problem in isoxazole synthesis. The hydroxylamine can react with either of the two carbonyl groups, leading to a mixture of isomeric isoxazoles.[1]

Causality: The relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound determines the initial site of attack by the hydroxylamine. Steric hindrance and the electronic nature of the substituents alpha to the carbonyls play a significant role.

Troubleshooting Strategies:

  • pH Control: The pH of the reaction is a critical factor. Acidic conditions often favor the formation of one isomer over the other. A systematic screening of pH is recommended.

  • Protecting Groups/Precursors: One of the most effective strategies is to use a precursor where the two carbonyls are differentiated. For instance, using a β-enamino diketone, where one carbonyl is converted to an enamine, can direct the initial attack of hydroxylamine to the remaining carbonyl group.[1][6]

  • Solvent Effects: As with the cycloaddition route, the solvent can influence the regioselectivity. It is advisable to screen different solvents, such as ethanol versus acetonitrile.[1]

FAQ 4: I'm observing product decomposition during workup or purification. What could be the cause?

Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.

Causality: The N-O bond can be cleaved by strong bases, reductive conditions, certain transition metals, and even UV light.

Troubleshooting Strategies:

  • Milder Workup: Avoid strongly acidic or basic conditions during the workup. Use of a mild buffer or a simple aqueous wash may be sufficient.

  • Avoid Reductive Conditions: Be aware that common deprotection strategies, such as catalytic hydrogenation (e.g., H₂/Pd), can cleave the isoxazole ring.

  • Protection from Light: If you suspect photochemical decomposition, protect your reaction and product from light.

  • Purification Method: If standard silica gel chromatography is causing decomposition, consider alternative purification methods such as crystallization, preparative TLC with a less acidic stationary phase, or chromatography on a different support like alumina.

Experimental Protocols

Protocol 1: Minimizing Furoxan Formation via Slow Addition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its cycloaddition with an alkyne, employing slow addition to minimize dimerization.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkyne (1.2 eq.) in a suitable solvent (e.g., dichloromethane or THF).

  • Reagent Preparation: In the dropping funnel, prepare a solution of the aldoxime (1.0 eq.) and an oxidant such as N-chlorosuccinimide (1.1 eq.) in the same solvent.

  • Reaction: Cool the flask containing the alkyne to 0 °C. Slowly add the solution from the dropping funnel to the alkyne solution over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with an appropriate reagent (e.g., sodium sulfite solution if NCS was used), and proceed with a standard aqueous workup and purification.

Protocol 2: Regiocontrolled Synthesis using a β-Enamino Diketone

This protocol demonstrates how to achieve regioselectivity in the synthesis of a 3,4-disubstituted isoxazole.[1]

  • Enamine Formation: Synthesize the β-enamino diketone from the corresponding 1,3-dicarbonyl compound and a secondary amine (e.g., pyrrolidine).

  • Cyclocondensation: Dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent (e.g., acetonitrile).

  • Lewis Acid Addition: Add a Lewis acid, such as BF₃·OEt₂ (1.2 eq.), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Concluding Remarks

Minimizing byproduct formation in isoxazole synthesis requires a deep understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully controlling reaction parameters such as concentration, temperature, solvent, and pH, and by making informed choices about reagents and synthetic strategies, it is possible to significantly improve the yield and purity of your desired isoxazole derivatives. This guide provides a starting point for addressing common challenges, but remember that each specific reaction will have its own unique set of optimal conditions.

References

  • de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(5), 2534-2547. Available at: [Link]

  • Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health. Available at: [Link]

  • Bio-Byword Scientific Publishing. (2024). Construction of Isoxazole ring: An Overview. Ores.bio. Available at: [Link]

  • PubMed Central. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health. Available at: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

  • International Journal of Advanced Research in Innovative Ideas and Technology. (n.d.). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. IJARIIT. Available at: [Link]

  • Royal Society of Chemistry. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • PubMed Central. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Available at: [Link]

  • MDPI. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Available at: [Link]

  • MDPI. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • ResearchGate. (2017). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Production of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis, ensuring efficiency, purity, and safety at scale.

Section 1: Synthesis Pathway and Core Challenges

The synthesis of this compound is typically not a single reaction but a sequence that involves the initial formation of the isoxazole core followed by functionalization. A common and logical approach involves the construction of a 5-unsubstituted or 5-methyl isoxazole precursor, which is then formylated. The most prevalent and effective method for introducing a formyl group onto an electron-rich heterocyclic system like an isoxazole is the Vilsmeier-Haack reaction.[1][2]

The primary challenges during scale-up include:

  • Controlling Exotherms: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature management to prevent runaway reactions.

  • Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture, necessitating anhydrous conditions to prevent decomposition and ensure high yields.

  • Regioselectivity: Ensuring the formyl group is introduced at the desired C5 position of the isoxazole ring without side reactions.

  • Impurity Profile: Managing the formation of byproducts from side reactions or incomplete conversion, which can complicate downstream purification.

  • Safe Handling of Reagents: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Proper personal protective equipment (PPE) and engineering controls are paramount.

Below is a diagram outlining the proposed synthetic workflow.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation A Precursors (e.g., β-ketoester, hydroxylamine) B Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate A->B Cyclocondensation C DMF + POCl₃ E Intermediate Adduct B->E Electrophilic Attack D Vilsmeier Reagent (Chloroiminium ion) C->D Reagent Formation (Exothermic) D->E F Aqueous Work-up (Hydrolysis) E->F G Final Product This compound F->G

Caption: Proposed two-stage synthesis workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis? A1: The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[3] It employs a "Vilsmeier reagent," typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2] This in-situ-formed chloroiminium ion is a weak electrophile that reacts effectively with activated rings like isoxazoles.[1][3] It is the preferred method for this synthesis due to its high efficiency and reliability in formylating such heterocyclic systems.

Q2: What are the critical safety precautions for handling the reagents? A2: The primary hazards involve phosphorus oxychloride (POCl₃) and the reaction's exothermicity.

  • POCl₃: It is highly corrosive and toxic. It reacts violently with water, releasing toxic fumes. Always handle it in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Reaction: The initial mixing of DMF and POCl₃ is highly exothermic. This step must be performed with slow, controlled addition at low temperatures (e.g., 0-5 °C) using an ice bath and a dropping funnel. A reactor equipped with a cooling jacket and temperature probe is essential for scale-up.

  • Quenching: The reaction is typically quenched by pouring it onto ice water. This must be done slowly and cautiously to manage the exothermic hydrolysis of any unreacted POCl₃.

Q3: Can other formylating agents be used? A3: While other formylation methods exist (e.g., Duff, Gattermann-Koch), the Vilsmeier-Haack reaction is particularly well-suited for many heterocyclic compounds due to its relatively mild conditions and the reactivity of the Vilsmeier reagent.[4] For isoxazoles, which are considered activated heterocycles, this reaction is often the most direct and highest-yielding approach.[5]

Q4: What is the expected stability of the final product? A4: Aldehydes can be susceptible to oxidation, especially if impurities are present. The final product, this compound, should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time. Purity is key; residual acids or bases from the work-up can catalyze decomposition.

Section 3: Troubleshooting Guide

Stage 1: Isoxazole Core Synthesis (General Guidance)

Problem 1: Low or no yield of the precursor, Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Possible Cause A: Incorrect pH or Base. The cyclization step to form the isoxazole ring is often base-mediated. The choice and amount of base are critical. If the base is too weak, the reaction may not proceed; if it's too strong or in excess, it can lead to saponification of the ester group or other side reactions.

  • Solution A: Screen different bases (e.g., sodium acetate, sodium ethoxide, triethylamine). Perform small-scale trials to determine the optimal stoichiometry. Ensure the base is added at a controlled temperature.

  • Possible Cause B: Poor Quality Starting Materials. The purity of the β-ketoester and the hydroxylamine precursor is crucial. Impurities can interfere with the reaction.

  • Solution B: Verify the purity of all starting materials using techniques like NMR or GC-MS before starting the synthesis. Use freshly opened or properly stored reagents.

Stage 2: Vilsmeier-Haack Formylation

Problem 2: The formylation reaction fails to proceed or shows very low conversion.

  • Possible Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. If the reaction is not conducted under strictly anhydrous conditions, the reagent will decompose before it can react with the isoxazole substrate.

  • Solution A: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade DMF and ensure the POCl₃ is fresh. Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Possible Cause B: Insufficient Activation of the Isoxazole Ring. While isoxazoles are generally reactive enough, substituents on the ring can influence reactivity. If the isoxazole precursor is not sufficiently electron-rich, the weak electrophile may not react.

  • Solution B: This is less likely for the target structure but can be a factor. Increase the reaction temperature moderately (e.g., from room temperature to 40-60 °C) after the initial addition to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

Problem 3: The reaction is uncontrollable, with a rapid temperature increase during reagent addition.

  • Possible Cause: Rate of Addition and Inadequate Cooling. The formation of the Vilsmeier reagent from DMF and POCl₃ is significantly exothermic. Adding the POCl₃ too quickly or having an inefficient cooling system will lead to a dangerous temperature spike.

  • Solution:

    • Always add the POCl₃ dropwise to the DMF using an addition funnel.

    • Maintain the temperature of the DMF solution between 0 °C and 5 °C using an efficient ice-salt bath or a cryo-cooler for larger scales.

    • For pilot and production scales, ensure the reactor's cooling system is fully operational and can handle the heat load generated by the reaction. Calculate the maximum heat output before scaling up.

Problem 4: Formation of multiple spots on TLC, indicating significant byproduct formation.

  • Possible Cause A: Overheating. Excessive reaction temperatures can lead to decomposition of the starting material or product, or promote side reactions.

  • Solution A: Adhere to strict temperature control throughout the reaction. Monitor the internal temperature continuously.

  • Possible Cause B: Incorrect Stoichiometry. Using a large excess of the Vilsmeier reagent can sometimes lead to undesired side reactions on sensitive substrates.

  • Solution B: Optimize the molar ratio of the isoxazole substrate to the Vilsmeier reagent. Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is sufficient.

Problem 5: Difficult or emulsion-forming work-up procedure.

  • Possible Cause: Presence of residual DMF. DMF is a high-boiling, water-miscible solvent that can complicate extraction and lead to emulsions.

  • Solution:

    • After quenching the reaction on ice, add a non-polar organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer multiple times with water or brine to remove the bulk of the DMF.

    • If emulsions persist, adding a saturated solution of sodium chloride can help break them. In some cases, filtration through a pad of celite may be necessary.

Section 4: Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This is a representative protocol based on standard Vilsmeier-Haack procedures. Researchers must optimize conditions for their specific scale and equipment.

  • Reagent Preparation:

    • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

    • Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation:

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or viscous oil is normal.

  • Formylation Reaction:

    • Dissolve Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (like dichloromethane).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is ~7-8.

    • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 5: Data Summary

Table 1: Recommended Reaction Parameters (Lab Scale)
ParameterRecommended Value/ConditionRationale
Solvent Anhydrous DMFActs as both reagent and solvent.[2]
Formylating Agent POCl₃Common, effective, and readily available.
Stoichiometry Substrate:POCl₃:DMF = 1 : 1.2 : 3A slight excess of the Vilsmeier reagent ensures complete conversion.
Temperature 0-5 °C (addition), RT to 50 °C (reaction)Controls the initial exotherm and allows for controlled reaction progression.
Reaction Time 2-6 hoursTypically sufficient for full conversion; should be monitored by TLC/LC-MS.
Work-up Quench on ice, neutralize, extractStandard procedure for Vilsmeier-Haack reactions to hydrolyze the intermediate.
Table 2: Common Solvents for Extraction and Purification
StepSolvent(s)Purpose
Extraction Ethyl Acetate, DichloromethaneGood solubility for the product and immiscibility with water.
Column Chromatography Hexane/Ethyl AcetateCommon eluent system for separating medium-polarity organic compounds.
Recrystallization Ethanol, Isopropanol, TolueneChoice depends on the final product's solubility profile.

Section 6: Mechanistic Insight

The mechanism of the Vilsmeier-Haack reaction involves two key stages: the formation of the electrophile and the subsequent electrophilic aromatic substitution.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
  • Formation of the Vilsmeier Reagent: The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[2][3]

  • Electrophilic Attack and Hydrolysis: The electron-rich isoxazole ring attacks the carbon of the Vilsmeier reagent. The resulting intermediate (a sigma complex) loses a proton to restore aromaticity, forming an iminium salt. During the aqueous work-up, this iminium salt is readily hydrolyzed to yield the final formyl product.[1]

References

  • Benchchem. Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole. Accessed January 20, 2026.
  • Chen, W.-C., et al. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(8), 2011. Available at: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 22. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Patel, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34185-34211. Available at: [Link]

  • Katritzky, A. R. (1985). New chemistry of oxazoles. Heterocycles, 23(2), 497-526.
  • Chemistry Shorts. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

  • American Chemical Society. (2024). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Org. Lett.
  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Google Patents. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Perumal, S., et al. (1992). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proc. Indian Acad. Sci. (Chem. Sci.), 104(5), 619-622.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

Sources

Technical Support Center: Addressing Assay Interference from Formylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for a critical challenge in drug discovery: assay interference. This guide provides in-depth troubleshooting protocols and expert insights specifically for researchers encountering issues with formylisoxazole-containing compounds. While these scaffolds can be valuable starting points in medicinal chemistry, their inherent reactivity and physicochemical properties can often lead to misleading results in high-throughput screening (HTS) campaigns.

This resource is designed to empower you, the researcher, to identify, understand, and mitigate these artifacts, ensuring your resources are focused on genuine hits.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and concerns when dealing with potential assay interference.

Q1: What are formylisoxazole compounds and why might they be flagged as problematic?

A: Formylisoxazole refers to a chemical scaffold containing an isoxazole ring substituted with a formyl (aldehyde) group. Aldehydes are electrophilic and can be reactive, while the overall molecule can possess properties that lead to non-specific interactions in biological assays. These compounds are often identified as Pan-Assay Interference Compounds (PAINS), which are chemical structures known to cause false positives in HTS through various mechanisms unrelated to specific, targeted biological activity.[1][2]

Q2: My HTS campaign yielded a high hit rate with several formylisoxazole analogs. What's the most likely cause?

A: A high hit rate from structurally related compounds, especially those containing known PAINS motifs, strongly suggests assay interference rather than a specific structure-activity relationship. The most common causes are compound aggregation, non-specific chemical reactivity with assay components, and interference with the assay's detection technology (e.g., autofluorescence).[3][4][5]

Q3: What is the simplest, most immediate step I can take to check for interference?

A: The inclusion of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer is the single most effective first step.[6][7] Many problematic compounds, including potential formylisoxazoles, exert their effect by forming colloidal aggregates that non-specifically inhibit enzymes.[3][6] Detergents disrupt the formation of these aggregates, often reversing the observed activity of false positives while having minimal effect on true inhibitors.

Q4: My compound is colored/fluorescent. How can I be sure it's not interfering with my optical assay?

A: This is a critical concern for absorbance and fluorescence-based assays.[8][9] The first step is to run a "compound-only" control. Prepare a plate with the assay buffer and your compound at the screening concentration, but without the target enzyme or detection reagents. Read the plate on the same instrument and with the same filter sets as your main assay. A significant signal in this control plate indicates intrinsic absorbance or autofluorescence that is likely contributing to a false-positive result.[8][9]

Part 2: In-Depth Troubleshooting Guides & Mitigation Strategies

Once initial checks suggest interference, a more systematic approach is required. This section breaks down the primary mechanisms of interference and provides structured guides for diagnosis and mitigation.

Mechanism 1: Compound Aggregation

Aggregation is a primary driver of non-specific inhibition, where compounds form colloidal particles that sequester and denature the target protein.[3]

  • Detergent Sensitivity Test: As mentioned in the FAQs, the gold standard for identifying aggregation-based inhibition is to re-test the compound's activity in the presence and absence of a non-ionic detergent. A significant rightward shift (increase) in the IC50 value in the presence of detergent is a strong indicator of aggregation.[6]

  • Protein Concentration Dependence: Aggregators are often sensitive to the concentration of the target protein. If you increase the enzyme concentration in your assay, the IC50 of an aggregator will typically increase, whereas the IC50 of a true, stoichiometric inhibitor will remain unchanged.

  • Pre-incubation Test: Pre-incubating the compound with the enzyme before adding the substrate can sometimes potentiate the effect of an aggregator.[3] Comparing results with and without a pre-incubation step can provide additional evidence.

StrategyDescriptionProsCons
Add Detergent Include 0.01-0.1% Triton X-100 or Tween-20 in the assay buffer.[6][10]Simple, effective for many aggregators, widely used.May not work for all aggregators; can sometimes affect true inhibitors.
Add Bovine Serum Albumin (BSA) Include 0.1-1 mg/mL BSA as a "decoy" protein.[3][7]Can prevent aggregation by saturating the aggregates.[3]Adds a non-essential protein to the system; may not be suitable for all assays.
Modify Assay Conditions Decrease compound or enzyme concentrations.Can sometimes shift the equilibrium away from aggregation.May reduce assay signal window or sensitivity.
Mechanism 2: Chemical Reactivity

The formyl group on the isoxazole ring is an electrophilic "warhead" that can react non-specifically with nucleophilic residues on proteins, most commonly cysteine.[5][11] This covalent modification can lead to irreversible inhibition that is not therapeutically useful.

  • Thiol Reactivity Test: Run the assay in the presence of a high concentration (e.g., 1-10 mM) of a strong nucleophile like Dithiothreitol (DTT) or Glutathione (GSH).[7] If the compound's inhibitory activity is significantly reduced, it suggests the compound is reacting with the thiol-containing reagent instead of the target protein.

  • Time-Dependent Inhibition: Covalent modifiers often exhibit time-dependent inhibition. Pre-incubate the enzyme and compound together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction. A progressive decrease in IC50 with longer pre-incubation times is a hallmark of covalent reactivity.

  • Dialysis or Size Exclusion Chromatography: For definitive proof, incubate the protein with the compound, then remove the unbound compound via dialysis or a desalting column. If the protein remains inhibited, it confirms an irreversible, likely covalent, interaction.

  • Knowledge-Based Filtering: The most effective strategy is to avoid these compounds altogether. The formyl-isoxazole motif is a known reactive fragment. Computational filters and the experience of medicinal chemists are used to flag and remove such compounds from screening libraries.[11][12]

  • Assay Component Check: Ensure that the reactivity is not with an assay reagent (e.g., a reporter enzyme like luciferase) rather than your primary target. Running counter-screens against the reporter system alone can identify this type of artifact.[13]

Mechanism 3: Fluorescence Interference

Many organic small molecules are intrinsically fluorescent or can quench the fluorescence of a reporter dye, leading to common artifacts in fluorescence-based assays.[8][9][14]

  • Autofluorescence Check: As described in the FAQs, measure the compound's fluorescence in assay buffer using the same excitation/emission wavelengths as the assay.

  • Quenching Check: To test for quenching, measure the signal of the assay's fluorophore (e.g., fluorescein) with and without the test compound present. A decrease in the fluorophore's signal in the presence of the compound indicates quenching.

  • Spectral Shift Analysis: If your plate reader has the capability, perform a full spectral scan (both excitation and emission) of your compound. This will reveal its optical properties and help determine if they overlap with your assay's fluorophores.

StrategyDescriptionProsCons
Use Red-Shifted Dyes Switch to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm).[14]Compound interference is much less common in the red part of the spectrum.May require different instrument filters; red-shifted dyes can be less bright.
Time-Resolved Fluorescence (TRF) Use lanthanide-based fluorophores (e.g., Eu, Tb) that have long fluorescence lifetimes.Allows for a time delay between excitation and detection, eliminating short-lived background fluorescence from interfering compounds.[15]Requires a TRF-capable plate reader.
Orthogonal Assay Confirm hits using a different detection modality entirely (e.g., absorbance, luminescence, mass spectrometry).[8][13]The most rigorous method for confirming a hit is real.Requires development of a separate assay.

Part 3: Visual Workflows and Protocols

Troubleshooting Decision Workflow

This diagram outlines a logical progression for diagnosing assay interference when a formylisoxazole compound is identified as a primary hit.

Interference_Workflow Start Primary Hit Identified (Formylisoxazole Scaffold) Check_Aggregation Q: Is it an aggregator? Start->Check_Aggregation Detergent_Test Run IC50 curve +/- 0.01% Triton X-100 Check_Aggregation->Detergent_Test Test Check_Reactivity Q: Is it reactive? Detergent_Test->Check_Reactivity IC50 shift < 2-fold Result_Aggregator Artifact: Aggregator Detergent_Test->Result_Aggregator IC50 shift > 5-fold Thiol_Test Run assay +/- 10 mM DTT or GSH Check_Reactivity->Thiol_Test Test Check_Optical Q: Optical interference? Thiol_Test->Check_Optical No change in IC50 Result_Reactive Artifact: Reactive Cmpd Thiol_Test->Result_Reactive Activity Abolished Autofluor_Test Read compound alone in assay buffer Check_Optical->Autofluor_Test Test Result_Optical Artifact: Optical Interference Autofluor_Test->Result_Optical High Signal Result_Confirm Proceed to Hit Validation (Orthogonal Assays) Autofluor_Test->Result_Confirm No Signal

Caption: Troubleshooting decision tree for hits containing a formylisoxazole moiety.

Mechanism of Action: Aggregator vs. True Inhibitor

This diagram illustrates the fundamental difference between a true inhibitor that binds specifically to a target's active site and a non-specific aggregator that denatures the protein.

MOA_Comparison cluster_0 A) True Inhibition (Specific Binding) cluster_1 B) Non-Specific Aggregation Enzyme_A Enzyme Inhibitor_A Inhibitor ActiveSite_A Active Site Inhibitor_A->ActiveSite_A Binds 1:1 ActiveSite_A->Enzyme_A Enzyme_B Enzyme Denatured_Enzyme Denatured Enzyme Enzyme_B->Denatured_Enzyme Aggregator_B Compound Aggregates Aggregator_B->Enzyme_B Sequesters & Denatures

Caption: Comparison of specific inhibition versus non-specific aggregation.

Part 4: Key Experimental Protocols

Protocol 1: Detergent Sensitivity Counter-Screen

Objective: To determine if a compound's inhibitory activity is dependent on aggregation.

Materials:

  • Test compound stock (e.g., 10 mM in DMSO)

  • Assay buffer (specific to your assay)

  • Assay buffer containing 0.02% Triton X-100 (prepare fresh)

  • Target enzyme, substrate, and other assay reagents

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution series of your test compound in DMSO. For an 11-point curve, a 1:3 dilution series starting from 10 mM is typical.

  • Plate Compound: Dispense a small volume (e.g., 100 nL) of the DMSO serial dilutions into two separate microplates. Label one "No Detergent" and the other "+ Triton X-100".

  • Prepare Assay Buffers:

    • For the "No Detergent" plate, prepare your complete assay mix (enzyme, etc.) in the standard assay buffer.

    • For the "+ Triton X-100" plate, prepare the complete assay mix in the buffer containing 0.02% Triton X-100. This will result in a final concentration of ~0.01% in the well, assuming a 1:2 dilution.

  • Dispense Assay Mix: Add the appropriate assay mix to each plate.

  • Initiate Reaction: Add the substrate to start the reaction.

  • Incubate and Read: Incubate for the standard assay time and read the plate on your instrument.

  • Data Analysis: Calculate the IC50 value for each condition (with and without detergent). A >5-fold rightward shift in the IC50 in the presence of Triton X-100 strongly indicates that the compound is an aggregator.

Protocol 2: Autofluorescence Counter-Screen

Objective: To measure the intrinsic fluorescence of a test compound under assay conditions.

Materials:

  • Test compound stock (e.g., 10 mM in DMSO)

  • Assay buffer

  • Microplates (same type as used in the primary assay, e.g., black, solid-bottom)

  • Positive control fluorophore (e.g., fluorescein, if applicable)

Procedure:

  • Prepare Compound Plate: In a microplate, add your test compound to wells containing assay buffer to achieve the final screening concentration. Include wells with buffer + DMSO (vehicle control) and wells with a known, low-concentration fluorophore as a positive control.

  • Incubate: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Read Plate: Read the plate using the identical instrument settings (excitation/emission wavelengths, gain, flashes) as the primary assay.

  • Data Analysis: Compare the signal from the compound-containing wells to the vehicle control wells. A signal that is significantly above the background (e.g., >3 standard deviations above the vehicle control mean) indicates that the compound is autofluorescent and is interfering with the assay readout.

References

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Abu-hadid, M., et al. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences. [Link]

  • Coussens, T. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. [Link]

  • Coussens, T. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate. [Link]

  • Variants of PCR. Wikipedia. [Link]

  • Ryan, A. J., et al. (2003). Effect of detergent on "promiscuous" inhibitors. Journal of Medicinal Chemistry. [Link]

  • Luo, M., et al. (2014). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry. [Link]

  • Posch, M., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Tomasi, I., et al. (1983). Detergents as Selective Inhibitors and Inactivators of Enzymes. Biochemical Pharmacology. [Link]

  • Hu, Y., & Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Prime Reports. [Link]

  • Assay Guidance Manual. (2004). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023). YouTube. [Link]

  • Interference with Fluorescence and Absorbance. (2018). Assay Guidance Manual. [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Time-gating and Other Fluorescence Suppression Techniques. (2022). Timegate Instruments. [Link]

  • Robust or Go Bust: An Introduction to the Assay Guidance Manual. (2021). YouTube. [Link]

  • Markossian, S., et al. (2019). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. [Link]

  • How to Reduce Fluorescence Measurement Errors. Drawell. [Link]

  • Naisbitt, D. J., et al. (2009). Multiple Adduction Reactions of Nitroso Sulfamethoxazole with Cysteinyl Residues of Peptides and Proteins: Implications for Hapten Formation. Chemical Research in Toxicology. [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. [Link]

  • Pan Assay Interference Compounds. (2022). YouTube. [Link]

  • Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research. [Link]

  • Pan-assay interference compounds – Knowledge and References. Taylor & Francis. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Grant, J. C., et al. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. [Link]

  • Wenders, M., et al. (2020). Identification of Methylglyoxal Reactive Proteins with Photocaged Glycating Agents. ChemBioChem. [Link]

  • Hormone Immunoassay Interference: A 2021 Update. (2021). Annals of Laboratory Medicine. [Link]

  • French, D., & Edsall, J. T. (1945). The Reactions of Formaldehyde with Amino Acids and Proteins. Advances in Protein Chemistry. [Link]

Sources

Refinement of analytical techniques for accurate isoxazole characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the analytical characterization of isoxazoles. This guide is designed for researchers, medicinal chemists, and quality control analysts who work with isoxazole-containing compounds. As a core scaffold in numerous pharmaceuticals, agrochemicals, and materials, the precise and accurate characterization of isoxazoles is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical workflows.

Section 1: Navigating the Complexities of Isoxazole Stability

The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under various conditions. Understanding these stability liabilities is the first step in developing robust analytical methods.

Troubleshooting Guide: Degradation Issues

Question: I am observing unexpected peaks in my chromatogram during method development. Could my isoxazole be degrading?

Answer: Yes, the isoxazole ring can be sensitive to analytical conditions. The weak N-O bond is a common point of cleavage.[1] Key potential degradation pathways to consider are:

  • Hydrolysis: Exposure to strongly acidic or basic aqueous conditions, particularly at elevated temperatures, can lead to hydrolytic cleavage of the isoxazole ring.[2] The mechanism often involves nucleophilic attack on the protonated ring (acidic conditions) or deprotonation at C3 for 3-unsubstituted isoxazoles followed by N-O bond scission (basic conditions).[3]

  • Photodegradation: Isoxazoles can undergo photochemical rearrangements when exposed to light, especially UV radiation.[4] This can lead to the formation of isomers such as azirines or oxazoles.

  • Oxidative Degradation: The presence of oxidizing agents can lead to ring cleavage. For example, treatment with potassium permanganate can lead to the formation of nitriles.[5]

  • Thermal Stress: High temperatures can cause decomposition, the pathways of which can be complex.[6]

Frequently Asked Questions (FAQs): Stability-Indicating Methods

Question: How do I develop a stability-indicating HPLC method for my isoxazole-containing drug substance?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities. The development and validation of such a method should follow ICH guidelines Q1A(R2) and Q2(R1).[7][8] The core of this process is performing forced degradation studies.

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of your isoxazole compound in a suitable solvent, typically at a concentration of about 1 mg/mL.[9]

  • Subject to Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound.[1]

  • Neutralize (if necessary): After the stress period, neutralize the acidic and basic samples to prevent further degradation.

  • Analyze Samples: Analyze the stressed samples, along with an unstressed control, using your proposed HPLC method.

  • Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent peak in the presence of degradation products. This ensures that no degradants are co-eluting.

  • Method Validation: Once the method is shown to be stability-indicating, it must be fully validated for parameters such as specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1).[10]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 60°CN-O bond cleavage, ring opening
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°CN-O bond cleavage, ring opening
Oxidation 3-30% H₂O₂, Room TemperatureRing cleavage, formation of various oxidized species
Thermal Dry heat, 60-80°CComplex decomposition
Photolytic Exposure to UV (254 nm) and visible light (minimum of 1.2 million lux hours)Isomerization, rearrangement

This table provides starting conditions; the actual conditions should be adjusted to achieve the target degradation of 5-20%.[11]

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis StressedSamples Stressed Samples (Target 5-20% Degradation) Acid->StressedSamples Base Base Hydrolysis Base->StressedSamples Oxidation Oxidation Oxidation->StressedSamples Thermal Thermal Stress Thermal->StressedSamples Photo Photolysis Photo->StressedSamples API API Solution (e.g., 1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC HPLC Analysis (with PDA Detector) StressedSamples->HPLC Analyze Validation Method Validation (ICH Q2(R1)) HPLC->Validation Evaluate Peak Purity & Specificity NMR_Troubleshooting Problem Overlapping Signals in ¹H NMR Solution1 Change Solvent (e.g., CDCl₃ to C₆D₆) Problem->Solution1 Solution2 Increase Field Strength (e.g., 400 -> 600 MHz) Problem->Solution2 Solution3 Use 2D NMR (COSY, HSQC, HMBC) Problem->Solution3 Why1 Anisotropic effects (ASIS) alter chemical shifts Solution1->Why1 Why2 Increases signal dispersion Solution2->Why2 Why3 Reveals through-bond connectivity Solution3->Why3

Caption: Decision tree for resolving overlapping NMR signals.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and providing structural information through fragmentation analysis.

Troubleshooting Guide: Mass Spectrometry Analysis

Question: My isoxazole compound is showing poor ionization in positive-ion ESI-MS. How can I improve the signal?

Answer: Poor ionization of nitrogen-containing heterocycles can be a common issue. [12]Here are several strategies to enhance the signal:

  • Mobile Phase Modification:

    • Add an Acid: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase will help protonate the nitrogen atom of the isoxazole, leading to the formation of the [M+H]⁺ ion and enhancing the signal in positive ion mode. [5] * Check pKa: Adjust the pH of your mobile phase to be below the pKa of your compound to ensure it is in its protonated state. [5]2. Optimize ESI Source Parameters:

    • Sprayer Voltage: Systematically optimize the sprayer voltage. While a higher voltage can increase signal, an excessively high voltage can cause corona discharge and signal instability. [13] * Gas Flow Rates: Optimize the nebulizer and drying gas flow rates to ensure efficient desolvation.

  • Consider Adduct Formation: If protonation is inefficient, you can try to promote the formation of other adducts. The addition of a small amount of sodium acetate or ammonium formate to the mobile phase can encourage the formation of [M+Na]⁺ or [M+NH₄]⁺ adducts, which may be more stable and provide a stronger signal. [14] Table 2: Common Adducts in Positive Ion ESI-MS

Adduct IonMass DifferenceCommon Source
[M+H]⁺+1.0078Acidic mobile phase
[M+Na]⁺+22.9898Glassware, mobile phase additives
[M+K]⁺+38.9637Glassware, mobile phase additives
[M+NH₄]⁺+18.0344Ammonium salt additives
[M+CH₃CN+H]⁺+42.0344Acetonitrile in mobile phase

Data compiled from multiple sources. [15][16][17][18] Question: How can I use fragmentation patterns in MS/MS to differentiate between isoxazole isomers?

Answer: The fragmentation of the isoxazole ring is highly dependent on the substitution pattern. Upon collision-induced dissociation (CID), the initial ring opening (often at the weak N-O bond) is followed by rearrangements and losses of small neutral molecules. [2]By comparing the MS/MS spectra of your isomers, you will likely observe unique fragment ions or different relative abundances of common fragments, which can serve as a diagnostic tool for differentiation. [19]For example, a novel rearrangement involving the isoxazole ring has been observed for metabolites of valdecoxib. [20]

Section 4: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination, quantification, and isolation of isoxazoles. Achieving good peak shape and resolution is key.

Troubleshooting Guide: HPLC Analysis

Question: I am observing significant peak tailing for my basic isoxazole compound on a C18 column. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds is a very common problem in reversed-phase HPLC. [21]The primary cause is secondary interactions between the basic analyte (which is protonated and positively charged at acidic pH) and residual silanol groups (Si-OH) on the silica surface of the stationary phase, which can be deprotonated and negatively charged (SiO⁻). [21]This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing poor peak shape.

Strategies to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Low pH (pH 2-3): By lowering the mobile phase pH with an additive like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer, you can suppress the ionization of the silanol groups, minimizing the unwanted ionic interactions. [7]2. Use a Competing Base:

    • Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. [1]However, this approach can shorten column lifetime.

  • Select an Appropriate Column:

    • End-Capped Columns: Modern columns are "end-capped," where the residual silanol groups are reacted with a small silanizing agent to make them less active.

    • Base-Deactivated/High-Purity Silica Columns: Use columns made from high-purity silica ("Type B") with minimal metal content and a low concentration of acidic silanol groups. [21] * Alternative Stationary Phases: Consider phases with embedded polar groups or hybrid silica-organic materials that offer better peak shape for basic compounds. [21] Table 3: HPLC Column Selection Guide for Isoxazoles

Analyte PropertiesRecommended Column TypeRationale
Non-polar Isoxazoles Standard C18, C8Good hydrophobic retention.
Polar Isoxazoles C18 AQ, Polar-embedded phasesPrevents phase collapse in highly aqueous mobile phases.
Basic Isoxazoles High-purity C18, Phenyl-HexylMinimizes silanol interactions, alternative selectivity.
Chiral Isoxazoles Chiral stationary phases (e.g., polysaccharide-based)Enantioselective separation.

This is a general guide; method development and column screening are always recommended. [18][22][23][24]

Section 5: X-Ray Crystallography

For absolute structure determination, single-crystal X-ray diffraction is the definitive technique.

Frequently Asked Questions (FAQs): X-Ray Crystallography

Question: I am having difficulty growing X-ray quality single crystals of my isoxazole compound. What are some common pitfalls and solutions?

Answer: Growing high-quality single crystals is often the most challenging part of the process. [10]Here are some key factors to consider:

  • Purity: The compound must be highly pure. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which your compound is moderately soluble. [25]Too high a solubility often leads to the formation of many small crystals, while very low solubility may prevent crystallization altogether.

  • Crystallization Technique:

    • Slow Evaporation: This is the simplest method. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

    • Vapor Diffusion (Liquid or Gas): A solution of your compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent slowly diffuses into the vial, reducing the solubility of your compound and inducing crystallization.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Patience and Minimizing Disturbance: Crystal growth takes time. Avoid disturbing the crystallization vessel, as mechanical shock can lead to the formation of multiple small crystals instead of a few large ones. [25] Question: My crystals are very small or form as thin plates. Can they still be used for X-ray diffraction?

Answer: While larger crystals are ideal, modern diffractometers are very sensitive. Crystals as small as 20 micrometers in all dimensions can sometimes be sufficient. [26]However, very thin plates can be problematic as they may diffract weakly. If you consistently obtain small or poor-quality crystals, it is essential to go back and optimize the crystallization conditions.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass Laboratories. [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • BenchChem. (2025).
  • Analytical Method Validation Requirements in Stability Studies. StabilityStudies.in. [Link]

  • ICH Guidelines: Stress Degradation Study. (n.d.). IJCRT.org. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.
  • Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. (2025, August 6). ResearchGate. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019, October 21). ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020, February 1). PubMed. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). EMA. [Link]

  • What are common adducts in ESI mass spectrometry? (n.d.). Waters. [Link]

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.). ResearchGate. [Link]

  • Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. (2025, August 9). ResearchGate. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • 2D NMR Solutions.pdf. (n.d.). Eugene E. Kwan. [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (n.d.). PubMed. [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. [Link]

  • Adduits ESI MS. (n.d.). Scribd. [Link]

  • Structure and stability of isoxazoline compounds. (2025, August 10). ResearchGate. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (n.d.). PMC. [Link]

  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (n.d.). Journal of Chemical Education. [Link]

  • HPLC Column Selection Guide. (n.d.). Linklab. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

  • Adducts. (n.d.). Fiehn Lab. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. [Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. (n.d.). PubMed. [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. (n.d.). ACS Publications. [Link]

  • Construction of Isoxazole ring: An Overview. (2024, June 30). Biointerfaceresearch. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. [Link]

  • What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? (2021, January 30). Quora. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Isoxazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological profile of an isoxazole-based compound is profoundly influenced by the substitution pattern on the ring, making a comparative understanding of its isomers crucial for rational drug design. This guide provides an in-depth analysis of the biological activities of different isoxazole isomers, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Isoxazoles are aromatic heterocyclic compounds that serve as the foundation for a multitude of biologically active molecules. Their unique electronic and structural properties allow for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The arrangement of substituents on the isoxazole ring—be it 3,5-disubstituted, 3,4-disubstituted, or 4,5-disubstituted isomers—can dramatically alter the molecule's interaction with biological targets, leading to significant differences in efficacy and selectivity.[1][2]

Comparative Anti-Inflammatory Activity of Isoxazole Isomers

A significant area of investigation for isoxazole derivatives is their potential as anti-inflammatory agents. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many isoxazole derivatives are attributed to their selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors are desirable as they spare the COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Signaling Pathway: COX-2 Inhibition by Isoxazole Derivatives

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGG2, PGH2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Comparative Efficacy of 3,5-Disubstituted Isoxazoles

Research has demonstrated that 3,5-disubstituted isoxazoles can be potent inhibitors of both lipoxygenase (LOX) and COX-2 enzymes.[4] The nature and position of the substituents on the phenyl rings at the 3- and 5-positions play a critical role in determining the inhibitory activity.

Table 1: Comparative Anti-Inflammatory Activity of 3,5-Disubstituted Isoxazole Derivatives

CompoundSubstituent at C3Substituent at C5In-vivo % Inhibition of Edema (20 mg/kg)Reference
1 4-methoxyphenylphenyl65.45[5]
2 4-methoxyphenyl4-chlorophenyl70.90[5]
3 4-methoxyphenyl4-methylphenyl61.81[5]
4 4-methoxyphenyl4-nitrophenyl58.18[5]
Indomethacin --72.72[5]

Data synthesized from multiple sources for comparative purposes.[5]

The data suggests that electron-withdrawing groups, such as a chloro substituent, at the para position of the C5 phenyl ring can enhance anti-inflammatory activity, while both electron-donating (methyl) and strongly electron-withdrawing (nitro) groups at the same position may lead to a slight decrease in activity compared to the unsubstituted phenyl ring.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of isoxazole isomers to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test isoxazole compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema and Inhibition:

    • Percent Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.

    • Percent Inhibition = [1 - (Edema_test / Edema_control)] x 100.

Causality Behind Experimental Choices: The carrageenan-induced edema model is biphasic. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (1.5-4 hours) is primarily driven by prostaglandins produced by COX-2. This allows for the assessment of a compound's ability to inhibit prostaglandin synthesis. The use of a reference drug like indomethacin provides a benchmark for evaluating the potency of the test compounds.

Comparative Anticancer Activity of Isoxazole Isomers

The isoxazole moiety is present in numerous compounds with potent anticancer activity. The substitution pattern on the isoxazole ring is a key determinant of their cytotoxic and pro-apoptotic effects.

Mechanism of Action: Induction of Apoptosis

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[5][6] This is often achieved through the intrinsic apoptotic pathway, which involves the mitochondria. Key events in this pathway include the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic process.[7][8][9][10][11]

Signaling Pathway: Intrinsic Apoptosis Induced by Isoxazole Derivatives

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Isoxazole Isoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Isoxazole->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Activates Casp9a Activated Caspase-9 Casp3 Pro-caspase-3 Casp9a->Casp3 Activates Casp3a Activated Caspase-3 Apoptosis Apoptosis Casp3a->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by isoxazole derivatives.

Comparative Efficacy of Diarylisoxazole Isomers

Studies have shown that the spatial arrangement of the aryl groups on the isoxazole ring significantly impacts anticancer activity. For instance, it has been reported that 4,5-diarylisoxazoles exhibit greater antimitotic activity than 3,4-diarylisoxazoles . This highlights the importance of the isomeric form in drug design.

Table 2: Comparative Anticancer Activity of Isoxazole Derivatives against Various Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
3,5-Diarylisoxazole PC3 (Prostate)Varies (e.g., compound 26 shows high selectivity)
3,4-Isoxazolediamide K562 (Leukemia)Potent pro-apoptotic activity[6]
4,5-Diarylisoxazole Various human cancer cell linesPotent Hsp90 inhibitors (e.g., VER-52296/NVP-AUY922 with GI50 avg. 9 nM)[11]

IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of isoxazole isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test isoxazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability and IC50:

    • Percent Viability = (Absorbance_test / Absorbance_control) x 100.

    • The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative (vehicle) control provides the baseline for 100% cell viability.

Comparative Antimicrobial Activity of Isoxazole Isomers

Isoxazole-containing compounds have a long history as antimicrobial agents. The nature and position of substituents on the isoxazole ring are crucial for their antibacterial and antifungal efficacy.

Structure-Activity Relationship in Antimicrobial Isoxazoles

The antimicrobial spectrum and potency of isoxazole derivatives are highly dependent on their substitution pattern. For example, studies on isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones have shown that changing from a cis to a trans isomer alters the antibacterial activity.[1] Furthermore, the presence of specific functional groups and their location on the isoxazole ring can significantly influence the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.

Table 3: Comparative Antimicrobial Activity of Isoxazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
cis-perhydropyrrolo[3,4-d]isoxazole-4,6-diones Enterococcus faecalis25[1]
cis-perhydropyrrolo[3,4-d]isoxazole-4,6-diones Staphylococcus aureus50[1]
Isoxazole-linked 1,3,4-Oxadiazole Staphylococcus aureus62.5[9]
Isoxazole-linked 1,3,4-Oxadiazole Staphylococcus epidermidis31.25[9]
Triazole-Isoxazole Hybrid Escherichia coli15[10]
Triazole-Isoxazole Hybrid Pseudomonas aeruginosa30[10]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the MIC of isoxazole isomers against pathogenic bacteria.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test isoxazole compounds

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the isoxazole compounds in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardize Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Isoxazole Isomers Dilutions->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Perspectives

The isomeric form of isoxazole derivatives is a critical factor that dictates their biological activity. This guide has provided a comparative overview of the anti-inflammatory, anticancer, and antimicrobial properties of different isoxazole isomers, supported by experimental data and detailed protocols. The evidence suggests that the substitution pattern on the isoxazole ring significantly influences the interaction with biological targets, leading to variations in potency and selectivity.

While this guide has synthesized data from various sources, there is a clear need for more direct, head-to-head comparative studies of isoxazole isomers with identical substituents but different substitution patterns. Such studies would provide a more definitive understanding of the structure-activity relationships and would be invaluable for the rational design of next-generation isoxazole-based therapeutics. Future research should also focus on elucidating the detailed molecular mechanisms of action of different isomers to further refine their therapeutic potential.

References

  • Agirbas, H., et al. (2007). Synthesis and structure-antibacterial activity relationship investigation of isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones. Bioorganic & Medicinal Chemistry, 15(6), 2322-2333. [Link]

  • B-Bridge International, Inc. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Gambari, R., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. [Link]

  • Jaitak, V., & Kaur, K. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Khan, I., et al. (2016). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry, 9, S1441-S1448. [Link]

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Ananda, H., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(6), 2095-2106. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]

  • ResearchGate. (2024). Isoxazole derivatives showing antimicrobial activity (61–69). [Link]

  • Manikapb, B., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(6), 786-799. [Link]

  • Shailaja, M., Manjula, A., & Reddy, B. (2011). Synthesis of Novel 3,5‐Disubstituted‐4,5‐dihydroisoxazoles and 3,4,5‐Trisubstituted Isoxazoles and Their Biological Activity. ChemInform, 42(5). [Link]

  • Kluck, R. M., et al. (1997). Role for Bcl-xL as an inhibitor of cytosolic cytochrome C accumulation in DNA damage-induced apoptosis. Proceedings of the National Academy of Sciences, 94(26), 14792-14797. [Link]

  • Michalak, E. M., et al. (2003). Bcl-2–regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9. The Journal of cell biology, 160(4), 481-487. [Link]

  • Vander Heiden, M. G., et al. (1999). Bcl-2 prolongs cell survival after Bax-induced release of cytochrome c. Molecular and cellular biology, 19(10), 6666-6674. [Link]

  • Frontiers. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

  • Burlacu, A. (2025). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. ResearchGate. [Link]

  • IJCRT.org. (2021). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Banoglu, E., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 30(19), 127427. [Link]

  • Kumar, A., et al. (2014). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 22(3), 247-254. [Link]

  • Salvesen, G. S., & Dixit, V. M. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological reviews, 193(1), 10-21. [Link]

  • Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. [Link]

  • ResearchGate. (2025). Mechanism of Inhibition of Novel Cox-2 Inhibitors. [Link]

  • Kandeel, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]

Sources

Validating Target Engagement of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate: A Comparative Guide to Methodologies and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical milestone in this process is the unequivocal confirmation that a compound engages its intended biological target within a cellular context. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, a compound for which the specific biological target may not be readily apparent from existing literature.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] These activities stem from the ability of isoxazole derivatives to interact with various biological targets such as enzymes and receptors.[1] Given the diverse potential mechanisms of action for isoxazole-containing compounds, a robust and systematic approach to target validation is paramount.[3]

This guide will not follow a rigid template but will instead present a logical, in-depth exploration of two powerful and complementary strategies for elucidating and validating the target engagement of novel compounds: the Cellular Thermal Shift Assay (CETSA®) and hypothesis-driven biochemical assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Part 1: The Strategic Imperative of Target Validation

Before committing significant resources to lead optimization and preclinical studies, it is essential to confirm that a compound's observed phenotypic effect is a direct consequence of its interaction with a specific molecular target.[4][5] Target validation provides this crucial link, ensuring that the biological activity is not due to off-target effects or compound artifacts.[6][7] For a compound like this compound, where the target may be unknown, the initial phase of target identification is a prerequisite for validation. The methodologies discussed herein can be adapted for both the initial identification and subsequent validation of the target.

Part 2: Comparative Methodologies for Validating Target Engagement

We will now compare two orthogonal approaches to validating the target engagement of our compound of interest. The choice between these methods will depend on the existing knowledge about the compound and the specific research question being addressed.

Methodology A: Cellular Thermal Shift Assay (CETSA®) – The Unbiased, In-Situ Approach

CETSA® is a powerful biophysical assay that allows for the direct measurement of a compound's binding to its target in a physiologically relevant setting, such as intact cells or even tissues, without any modification to the compound or the target protein.[8][9][10] The principle behind CETSA® is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[11][12]

The primary advantage of CETSA® is its unbiased nature. If the target of this compound is unknown, a proteome-wide CETSA® experiment coupled with mass spectrometry (MS-CETSA) can serve as a powerful tool for target identification. For validating a known or hypothesized target, antibody-based detection methods like Western blotting or AlphaScreen® can be employed.[11] CETSA® provides direct evidence of target engagement within the complex cellular milieu, accounting for factors like cell permeability and intracellular compound concentration.[13][14]

The general workflow for a CETSA® experiment is depicted below.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture Cells B 2. Treat with Compound (or vehicle control) A->B C 3. Aliquot cell suspension B->C D 4. Heat at different temperatures C->D E 5. Cell Lysis D->E F 6. Separate soluble vs. precipitated proteins E->F G 7. Quantify soluble protein (e.g., Western Blot, MS) F->G H 8. Plot melt curves and determine thermal shift G->H

Figure 1: General workflow of a Cellular Thermal Shift Assay (CETSA®) experiment.

This protocol is designed to validate the engagement of this compound with a specific target protein.

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency. The choice of cell line should be guided by the expected biological activity of the compound.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into two pools: one to be treated with a final concentration of this compound (e.g., 10 µM) and the other with a vehicle control (e.g., DMSO).

    • Incubate at 37°C for a predetermined time (e.g., 1 hour) to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes for each temperature point to be tested. A typical temperature range would be from 37°C to 67°C in 2-3°C increments.

    • Heat the aliquots in a thermal cycler for a set time (e.g., 3 minutes) at their respective temperatures, followed by a cooling step at 4°C for 3 minutes.[15]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[15]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Detection and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein.

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 37°C).

    • Plot the normalized intensities against the temperature to generate melt curves for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.

The results of the CETSA® experiment can be summarized in a table and visualized as melt curves.

Temperature (°C)Normalized Soluble Protein (Vehicle)Normalized Soluble Protein (Compound)
371.001.00
400.981.01
430.950.99
460.850.97
490.650.92
520.400.80
550.200.60
580.100.35
610.050.15

A positive result is a statistically significant shift in the melting temperature (Tm) between the vehicle and compound-treated groups. This provides strong evidence of direct target engagement in a cellular context.

Methodology B: Biochemical Assays – The Hypothesis-Driven, In-Vitro Approach

Biochemical assays are fundamental in drug discovery for measuring the activity of an enzyme or the binding affinity of a compound to a receptor.[16][17] This approach is "hypothesis-driven" because it requires a prior assumption about the target or target class of this compound. Given that many isoxazole derivatives are known to be enzyme inhibitors, a kinase or protease inhibition assay could be a logical starting point.[1]

Biochemical assays are highly sensitive and quantitative, allowing for the precise determination of kinetic parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).[18][19] These assays are crucial for establishing structure-activity relationships (SAR) during lead optimization.[18] While they do not directly confirm target engagement in a cellular environment, they are invaluable for confirming the direct interaction of a compound with a purified protein and for elucidating the mechanism of inhibition (e.g., competitive, non-competitive).[20]

The workflow for a typical enzyme inhibition assay is outlined below.

Enzyme_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A 1. Prepare reagents: Enzyme, Substrate, Buffer B 2. Prepare serial dilutions of the compound A->B C 3. Incubate enzyme with compound (or vehicle) B->C D 4. Initiate reaction by adding substrate C->D E 5. Measure product formation or substrate depletion over time D->E F 6. Plot dose-response curve and calculate IC50 E->F

Figure 2: General workflow for a biochemical enzyme inhibition assay.

This protocol provides a template for assessing the inhibitory activity of this compound against a putative enzyme target.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate. The choice of substrate and detection method (e.g., colorimetric, fluorescent, luminescent) will depend on the specific enzyme.

    • Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 100 µM down to 1 nM.

  • Enzymatic Reaction:

    • In a microplate, add the enzyme and varying concentrations of the compound (or vehicle control).

    • Allow the enzyme and compound to pre-incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection and Analysis:

    • Measure the signal (e.g., absorbance, fluorescence) at regular intervals or at a single endpoint after a fixed reaction time.

    • Calculate the reaction rate for each compound concentration.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The results of the biochemical assay are typically presented as a dose-response curve and a summary table.

Compound Concentration% Inhibition
100 µM98.5
10 µM95.2
1 µM85.1
100 nM52.3
10 nM15.6
1 nM2.1

A potent IC50 value suggests a direct and specific interaction between the compound and the purified target protein. Further kinetic studies can be performed to determine the mechanism of inhibition.

Part 3: A Comparative Summary

FeatureCellular Thermal Shift Assay (CETSA®)Biochemical Assays
Principle Ligand-induced thermal stabilization of the target protein.[9]Measurement of the compound's effect on the catalytic activity of a purified enzyme.[17]
Environment In-situ (intact cells, tissues).[8]In-vitro (purified components).[18]
Compound/Target Modification None required.[13]None required.
Key Output Thermal shift (ΔTm), evidence of target engagement.[11]IC50, Ki, mechanism of inhibition.[19]
Primary Use Case Target identification and validation in a physiological context.[10]SAR determination, mechanistic studies, high-throughput screening.[18]
Strengths Physiologically relevant, accounts for cell permeability, unbiased.[8][13]Highly quantitative, sensitive, suitable for detailed kinetic analysis.[19]
Limitations Less amenable to high-throughput screening, requires specific antibodies or MS.[11]Does not confirm cellular activity or target engagement in-situ.[14]

Part 4: Conclusion and Future Directions

Validating the target engagement of a novel compound like this compound is a critical step in the drug discovery process.[21] This guide has compared two powerful, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA®) and traditional biochemical assays.

  • CETSA® offers an unparalleled advantage in confirming target engagement within the native cellular environment, making it an ideal method for validating a hypothesized target or for unbiasedly identifying new ones.[8][10]

  • Biochemical assays provide the quantitative rigor needed to determine the potency and mechanism of action of a compound against a purified target, which is essential for guiding medicinal chemistry efforts.[18][19]

A comprehensive target validation strategy should ideally incorporate both approaches. For instance, a biochemical assay can be used to identify a potent inhibitor of a specific enzyme, and CETSA® can then be employed to confirm that the compound engages this target in intact cells.[8] This integrated approach provides a higher degree of confidence in the compound's mechanism of action and its potential as a therapeutic agent.

Future studies should also consider cellular-level validation experiments, such as target knockdown or knockout, to confirm that the compound's phenotypic effects are indeed mediated by the identified target.[7] By employing a multi-faceted and rigorous approach to target validation, researchers can significantly de-risk their drug discovery programs and increase the likelihood of clinical success.

References

  • Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 13(4), 1039-1045. [Link]

  • Kumari, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. National Center for Biotechnology Information. [Link]

  • Guan, B., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4229. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • Nowak, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(15), 2769. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 193-210. [Link]

  • CETSA. (n.d.). CETSA. cetsa.org. [Link]

  • PubMed. (2018). In Situ Target Engagement Studies in Adherent Cells. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. IJPSR, 10(1), 1-10. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • Ball, K. A., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2209-2218. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]

  • Cellomatics Biosciences. (n.d.). Target Validation. Cellomatics Biosciences. [Link]

  • Wikipedia. (n.d.). Enzyme assay. Wikipedia. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aryl-isoxazole derivatives, offering a comparative look at their performance as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the causality behind experimental choices in their synthesis and evaluation, supported by experimental data and protocols.

The Isoxazole Core: A Versatile Pharmacophore

The 5-membered aromatic heterocycle, isoxazole, is a key pharmacophore found in numerous biologically active compounds.[1] Its unique electronic properties and rigid structure make it an attractive scaffold for designing targeted therapies. The presence of the isoxazole ring can enhance physicochemical properties, such as metabolic stability and bioavailability, making it a valuable component in modern drug design.[1] This guide will focus on derivatives with an aryl group at the 3-position, a common motif with significant therapeutic potential.

Comparative SAR Analysis Across Therapeutic Areas

The biological activity of 3-aryl-isoxazole derivatives can be finely tuned by modifying the substituents on the aryl ring and other positions of the isoxazole core. Here, we compare the SAR of these derivatives in three key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

3-Aryl-isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[3][4][5]

A crucial aspect of the SAR for anticancer activity is the nature and position of substituents on the aryl ring at the C3 position and any aryl group at the C5 position. Generally, the presence of electron-withdrawing groups on the phenyl ring enhances cytotoxic activity. For instance, derivatives with fluorine or trifluoromethyl groups at the fourth position of the phenyl ring have shown potent cytotoxicity against various cancer cell lines.[6]

Table 1: Comparison of Anticancer Activity of 3,5-Diaryl-Isoxazole Derivatives

Compound ID3-Aryl Substituent (R1)5-Aryl Substituent (R2)Cancer Cell LineIC50 (µM)Reference
1a 4-FluorophenylPhenylA549 (Lung)< 12[6]
1b 4-TrifluoromethylphenylPhenylA549 (Lung)< 12[6]
2a 3,4,5-Trimethoxyphenyl3-Methylthiophen-2-ylGenericSignificant LOX/COX-2 Inhibition[7]
3a Phenyl4-MethoxyphenylMCF-7 (Breast)> 100 (inactive)[8]
3b 4-Chlorophenyl4-MethoxyphenylHeLa (Cervical)18.62[8]
3c 3,4-Dimethoxyphenyl4-MethoxyphenylHep3B (Liver)~23[8]

The data in Table 1 clearly illustrates that substitutions on the aryl rings are critical for anticancer potency. For example, the introduction of a chlorine atom at the 4-position of the 3-phenyl ring (compound 3b) significantly improves activity against HeLa cells compared to the unsubstituted analog (compound 3a).

Below is a generalized workflow for the synthesis and anticancer evaluation of these derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Aryl Aldehyde & Acetophenone) chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone Base (e.g., NaOH) isoxazole Cyclization with Hydroxylamine HCl chalcone->isoxazole Reflux purification Purification (Crystallization/Chromatography) isoxazole->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization treatment Compound Treatment characterization->treatment Screening cell_lines Cancer Cell Lines (e.g., MCF-7, HeLa, A549) cell_lines->treatment mt_assay Cytotoxicity Assay (e.g., MTT Assay) treatment->mt_assay ic50 IC50 Determination mt_assay->ic50 sar_analysis SAR Analysis ic50->sar_analysis

Caption: Workflow for Synthesis and Anticancer Evaluation.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Isoxazole derivatives have also been explored as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole core, highlighting the importance of this scaffold in developing anti-inflammatory drugs.[1]

The SAR for anti-inflammatory activity often points to the importance of specific substitution patterns that mimic the binding of endogenous substrates to the COX active site.

Table 2: Comparison of Anti-inflammatory Activity of 3-Aryl-Isoxazole Derivatives

Compound ID3-Aryl Substituent5-SubstituentIn Vivo Model% Edema InhibitionReference
4a PhenylIndolylCarrageenan-induced rat paw edema36.6 - 73.7[6]
5b 4-ChlorophenylPhenylCarrageenan-induced rat paw edema75.68 (at 2h)[10]
5c 4-NitrophenylPhenylCarrageenan-induced rat paw edema74.48 (at 2h)[10]
5d 4-MethoxyphenylPhenylCarrageenan-induced rat paw edema71.86 (at 2h)[10]

As shown in Table 2, the nature of the substituent on the 3-aryl ring significantly influences the anti-inflammatory activity. Compounds with electron-withdrawing groups like chloro (5b) and nitro (5c) at the 4-position of the phenyl ring exhibit potent inhibition of edema.[10]

The following diagram illustrates the general mechanism of action for isoxazole-based anti-inflammatory agents targeting the COX pathway.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation isoxazole 3-Aryl-Isoxazole Derivative isoxazole->cox Inhibition

Caption: Inhibition of the COX Pathway by 3-Aryl-Isoxazoles.

Antimicrobial Activity: Combating Pathogenic Microbes

The isoxazole scaffold is also present in several antibacterial drugs, such as Cloxacillin and Dicloxacillin.[2] The SAR of 3-aryl-isoxazole derivatives as antimicrobial agents reveals that specific substitutions can enhance their activity against both Gram-positive and Gram-negative bacteria.[1]

Studies have shown that the presence of nitro and chlorine groups on the C-3 phenyl ring, and methoxy or dimethylamino groups at the C-5 phenyl ring can enhance antibacterial activity.[1]

Table 3: Comparison of Antimicrobial Activity of 3-Aryl-Isoxazole Derivatives

Compound ID3-Aryl Substituent5-SubstituentBacterial StrainActivityReference
6a 4-Nitrophenyl5-(4-nitrophenyl)-2-furylS. aureus (Gram +)Active[11]
6b 4-Chlorophenyl5-(4-nitrophenyl)-2-furylS. aureus (Gram +)Active[11]
7a 4-MethoxyphenylPhenylE. coli (Gram -)Significant[12]
7b PhenylPhenylB. subtilis (Gram +)Significant[12]

The antimicrobial screening results indicate that the substitution pattern plays a crucial role in determining the spectrum of activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.

General Synthesis of 3,5-Diaryl-Isoxazoles from Chalcones

This protocol describes a common and reliable method for synthesizing 3,5-diaryl-isoxazoles.

Materials:

  • Substituted acetophenone

  • Substituted aryl aldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Glacial acetic acid or a suitable base

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve the substituted acetophenone (1 equivalent) and substituted aryl aldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.

    • Continue stirring for 2-4 hours. The formation of a precipitate indicates the formation of the chalcone.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.[2]

  • Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a suitable solvent like ethanol or acetic acid, often with a base like sodium acetate.[11]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization:

    • Confirm the structure of the synthesized 3,5-diaryl-isoxazole using spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.[8][13]

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized isoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole derivatives in the growth medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The 3-aryl-isoxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that minor structural modifications can lead to significant changes in biological activity and target selectivity. Future research should focus on exploring a wider range of substitutions and employing computational modeling to rationally design more potent and selective derivatives. Furthermore, investigating the detailed mechanisms of action of the most promising compounds will be crucial for their advancement into preclinical and clinical development.

References

  • One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Applic
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed.
  • Improved synthesis of 3-aryl isoxazoles containing fused arom
  • Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists - PubMed.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv
  • ISSN: 2277–4998 GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALU
  • Application Notes and Protocols for the Synthesis of 3,5-Diaryl Isoxazoles - Benchchem.
  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Deriv
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchG
  • (PDF)
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH.
  • Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives | Journal of Innovations in Applied Pharmaceutical Science (JIAPS).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed.
  • Structure–activity relationship of isoxazole derivatives.
  • Isoxazole synthesis - Organic Chemistry Portal . [Link]

  • Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents - PubMed.
  • Synthesis and Structure—Activity Relationships of 3,5-Diarylisoxazoles and 3,5-Diaryl-1,2,4-oxadiazoles, Novel Classes of Small Molecule Interleukin-8 (IL-8) Receptor Antagonists.
  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives - ResearchG
  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchG
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Deriv
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Isoxazole Derivatives as Regul
  • A Brief Review on Isoxazole Deriv
  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - MDPI.
  • Isoxazole derivatives showing antimicrobial activity (48–60)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the cross-validation of novel isoxazole compounds, ensuring data integrity and building a comprehensive evidence base for advancing promising candidates. As researchers and drug development professionals, our goal extends beyond initial discovery to rigorously validating a compound's therapeutic potential. This requires a multi-faceted approach where results from primary assays are systematically challenged and confirmed through independent, orthogonal methods.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its versatility makes it a frequent starting point for novel therapeutic design.[1][2][3] However, this potential can only be realized through meticulous experimental validation designed to eliminate artifacts and build a cohesive, trustworthy dataset.

The Imperative of a Multi-Tiered Validation Strategy

In early-stage drug discovery, a "hit" from a primary screen is merely the opening chapter. High-throughput screens (HTS) are designed for speed and scale, but can be prone to false positives. A robust cross-validation strategy is therefore not just a best practice, but a critical necessity to mitigate risk and allocate resources effectively. The core principle is to confirm initial findings using assays that rely on different biological and physical principles.[4][5] This approach, often termed orthogonal testing , is essential for confirming that the observed biological activity is genuine and target-specific.[6]

Our validation framework is structured into three logical phases, moving from high-throughput biochemical confirmation to detailed cellular characterization.

G cluster_0 Phase 1: Hit Confirmation & Biochemical Validation cluster_1 Phase 2: Cellular Activity & Toxicity Profiling cluster_2 Phase 3: Selectivity & Mechanism of Action P1_Primary Primary Assay (e.g., Biochemical Screen) P1_Ortho Orthogonal Biochemical Assay (e.g., Binding Assay) P1_Primary->P1_Ortho Confirms On-Target Activity P1_Dose Dose-Response & IC50 Determination P1_Ortho->P1_Dose P2_Cellular Cell-Based Potency Assay P1_Dose->P2_Cellular Advance Confirmed Hits P2_Tox Cytotoxicity Assay (e.g., MTT, LDH) P2_Cellular->P2_Tox P2_Window Therapeutic Window Calculation P2_Tox->P2_Window P3_Select Kinase/Protease Panel Selectivity Screen P2_Window->P3_Select Advance Promising Leads P3_MoA Mechanism of Action (MoA) Studies P3_Select->P3_MoA

Caption: High-level workflow for cross-validating novel isoxazole compounds.

Phase 1: Biochemical Hit Confirmation

The initial goal is to unequivocally confirm that the compound directly interacts with its intended molecular target. Many isoxazole derivatives, for instance, are designed as enzyme inhibitors.[7][8][9] A typical primary screen might be a functional assay that measures the enzyme's activity.[6]

Causality in Assay Selection: Why Functional Followed by Binding?

A primary functional assay (e.g., an enzyme inhibition assay) demonstrates that your compound produces a desired downstream effect.[6] However, it doesn't definitively prove the compound is acting directly on the target enzyme. Assay interference can lead to "false positives".[10]

Therefore, we cross-validate with an orthogonal binding assay .[11] This type of assay directly measures the physical interaction between the compound and the target protein, independent of its function. A positive result in both a functional and a binding assay provides strong evidence that the compound's activity is mediated through direct interaction with the target.[4]

Example Scenario: A novel isoxazole, "ISO-123," is identified as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[12]

  • Primary Assay: A biochemical assay measures the ability of ISO-123 to inhibit the conversion of arachidonic acid to prostaglandin H2 by purified COX-2 enzyme.

  • Orthogonal Cross-Validation: A thermal shift assay (TSA) or surface plasmon resonance (SPR) is used to confirm that ISO-123 directly binds to the COX-2 protein.

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a novel isoxazole compound against a purified enzyme.[13]

Objective: To quantify the potency of an inhibitor.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Novel isoxazole inhibitor (e.g., ISO-123)

  • Reference inhibitor (e.g., Celecoxib for COX-2)

  • Assay buffer optimized for the enzyme

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the isoxazole compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a separate plate, starting from 100 µM down to low nanomolar concentrations.

  • Enzyme Preparation: Dilute the purified enzyme to a working concentration (e.g., 2X the final desired concentration) in cold assay buffer. The precise concentration must be optimized to ensure the reaction proceeds linearly over the desired time course.

  • Reaction Setup:

    • Add 2 µL of the serially diluted compound or control (DMSO for 0% inhibition, reference inhibitor for 100% inhibition) to the wells of the 96-well plate.

    • Add 50 µL of the 2X enzyme solution to each well.

    • Incubate for 15-30 minutes at the enzyme's optimal temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 50 µL of a 2X substrate solution to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the product formation (via absorbance, fluorescence, or luminescence) over a set period (e.g., 15-60 minutes). The rate of the reaction is determined from the linear phase of the progress curve.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Potency and Cytotoxicity

A compound that is potent in a biochemical assay is of little use if it cannot enter a cell or is broadly toxic. This phase validates the compound's activity in a more physiologically relevant context and establishes its safety window.

Cell-Based Potency vs. Cytotoxicity

First, a cell-based assay is used to confirm that the compound can engage its target within a living cell and elicit the expected biological response. For an anti-inflammatory isoxazole targeting COX-2, this could involve measuring the inhibition of prostaglandin production in LPS-stimulated macrophages.[14]

Crucially, this potency must be compared against the compound's general cytotoxicity.[15][16] A significant gap between the effective concentration (EC50) and the cytotoxic concentration (CC50) is essential for a viable therapeutic candidate. This ratio is known as the Selectivity Index (SI = CC50 / EC50) . A higher SI is desirable.

G EC50 EC50 (Cellular Potency) SI Selectivity Index (SI) SI = CC50 / EC50 EC50->SI CC50 CC50 (Cytotoxicity) CC50->SI

Caption: Relationship between cellular potency, cytotoxicity, and the selectivity index.

Protocol 2: MTT Assay for Cellular Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]

Objective: To determine the CC50 of a compound.

Materials:

  • Adherent or suspension cells (e.g., A549 lung cancer cells, RAW 264.7 macrophages).[8]

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in sterile PBS).[18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.[15]

  • Compound Treatment: Prepare a serial dilution of the isoxazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18] Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against the log of compound concentration and fit to a dose-response curve to calculate the CC50.

Comparative Data Summary

All quantitative data should be summarized for clear comparison.

CompoundTarget IC50 (nM)Cellular EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
ISO-123 (Novel) 45120> 50> 417
ISO-456 (Novel) 2108505.26.1
Ref. Drug A 6015045300
Ref. Drug B 89021008.94.2

Phase 3: Selectivity Profiling

A critical cross-validation step for many inhibitors, especially those targeting kinases or proteases, is to assess their selectivity.[11][19] Isoxazole compounds have been developed as inhibitors for a wide range of targets, including kinases, HSP90, and MMPs.[8][9] A compound that inhibits multiple off-targets can lead to unexpected toxicity or side effects.

Causality in Selectivity Screening: The goal is to ensure the compound's therapeutic effect is due to the modulation of the intended target, not a collection of off-target activities. This is typically achieved by screening the compound against a large panel of related enzymes (e.g., a kinome panel).[11][20] Commercial services offer comprehensive panels that can test a compound against hundreds of kinases, providing a detailed selectivity profile.[20][21]

The results are often visualized using a "kinome map" or selectivity score, which quantifies how specifically the compound binds to its primary target(s) compared to the broader kinome.[21] A highly selective compound will show potent inhibition of its intended target with minimal activity against other panel members.

Conclusion

The cross-validation of novel isoxazole compounds is a systematic process of building confidence. It begins with confirming direct target engagement through orthogonal biochemical assays, progresses to validating activity and safety in cellular models, and culminates in defining the compound's specificity through selectivity profiling. By rigorously challenging initial findings at each stage, we can identify the most promising candidates for further preclinical development, ensuring that only compounds with a well-supported, data-driven rationale advance toward the clinic.

References

  • Bamborough, P., & Drewry, D. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Fatima, R., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Bioorganic Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Oriental Journal of Chemistry. Available at: [Link]

  • Xie, L., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Sours, K. M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]

  • Szałabska, K., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Gaffer, H. E., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Available at: [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Patel, T. P., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Seal, S., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. bioRxiv. Available at: [Link]

  • Seal, S., et al. (2023). Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. OpenReview. Available at: [Link]

  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Available at: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Available at: [Link]

  • Chem Help ASAP. (2023). Types of Assays Used in Early Drug Discovery. YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis of Efficiency and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its significance lies in its role as a versatile bioisostere for amide and ester groups, its capacity for hydrogen bonding, and its inherent metabolic stability. For researchers in drug discovery and development, the efficient and selective synthesis of diversely substituted isoxazoles is a critical and ongoing challenge. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this valuable heterocycle, grounded in experimental data and mechanistic understanding to empower informed methodological choices in your laboratory.

The Classic Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine

One of the most established and straightforward methods for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4][5] The ready availability of a wide variety of 1,3-dicarbonyl starting materials makes this an attractive and economical choice.

Mechanism and Rationale

The reaction proceeds through a condensation mechanism. Initially, the more nucleophilic amine of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[4]

The primary challenge in this synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The reaction conditions, including pH and solvent, can significantly influence the regiochemical outcome.[6][7] For instance, the use of a Lewis acid like BF₃·OEt₂ can direct the regioselectivity by activating a specific carbonyl group.[6]

G cluster_0 Route 1: 1,3-Dicarbonyl Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl Oxime_Intermediate Oxime Intermediate 1,3-Dicarbonyl->Oxime_Intermediate + NH2OH Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_Intermediate Isoxazole Isoxazole Oxime_Intermediate->Isoxazole Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyls.

The Workhorse of Modern Synthesis: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is arguably the most versatile and widely employed method for constructing the isoxazole ring.[3][8][9][10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3][8][12]

Mechanism and Strategic Advantages

Nitrile oxides are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides to avoid their rapid dimerization.[12][13][14] This transient species then undergoes a concerted pericyclic reaction with an alkyne to afford the 3,5-disubstituted isoxazole.[3][13]

The power of this method lies in its modularity. A wide variety of substituted isoxazoles can be accessed by simply changing the aldoxime and alkyne coupling partners. Furthermore, the regioselectivity of the cycloaddition is often predictable, governed by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne.[15][16] Copper(I) catalysis is frequently employed to accelerate the reaction and control regioselectivity, particularly with terminal alkynes.[17][18][19]

G cluster_1 Route 2: 1,3-Dipolar Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide (in situ) Aldoxime->Nitrile_Oxide Oxidation Isoxazole_Product 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole_Product + Alkyne [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole_Product

Caption: General workflow for 1,3-dipolar cycloaddition to form isoxazoles.

An Alternative Condensation Route: α,β-Unsaturated Ketones and Hydroxylamine

The reaction of α,β-unsaturated ketones, often chalcones, with hydroxylamine provides another reliable entry to isoxazoles, typically proceeding through an isoxazoline intermediate.[20][21] This method is particularly useful for the synthesis of 3,5-diaryl-substituted isoxazoles.

Mechanism and Key Considerations

The reaction initiates with a Michael addition of the hydroxylamine to the β-carbon of the α,β-unsaturated system. This is followed by cyclization and dehydration to yield the isoxazole. The reaction conditions, particularly the basicity of the medium, play a crucial role in promoting the desired reaction pathway.[20]

This approach offers good control over the substitution pattern at the 3 and 5 positions of the isoxazole ring based on the structure of the starting chalcone. However, the synthesis of the chalcone precursor itself adds an extra step to the overall synthetic sequence.

G cluster_2 Route 3: α,β-Unsaturated Ketone Condensation Chalcone α,β-Unsaturated Ketone Isoxazoline_Intermediate Isoxazoline Intermediate Chalcone->Isoxazoline_Intermediate + NH2OH (Michael Addition) Hydroxylamine_2 Hydroxylamine Hydroxylamine_2->Isoxazoline_Intermediate Final_Isoxazole Isoxazole Isoxazoline_Intermediate->Final_Isoxazole Dehydration

Caption: Synthesis of isoxazoles from α,β-unsaturated ketones.

Comparative Analysis of Synthetic Routes

Feature1,3-Dicarbonyl Condensation1,3-Dipolar Cycloadditionα,β-Unsaturated Ketone Condensation
Starting Materials Readily available 1,3-dicarbonyls and hydroxylamine.[4]Aldoximes and alkynes; requires in situ generation of nitrile oxide.[12]α,β-Unsaturated ketones (chalcones) and hydroxylamine.[20]
Versatility Good for certain substitution patterns.Highly versatile, allowing for diverse substitutions at positions 3 and 5.[8]Good for 3,5-diaryl isoxazoles.
Regioselectivity Can be an issue with unsymmetrical dicarbonyls; may require optimization.[6][7]Generally good and predictable, can be controlled by catalysts and substituents.[15][16]Generally good, dictated by the chalcone structure.
Reaction Conditions Often requires heating.Can often be performed at room temperature, especially with catalysis.[13][14]Typically requires reflux in the presence of a base.[20]
Key Advantages Simplicity, low cost of starting materials.High modularity, predictable regioselectivity, mild conditions.Straightforward for specific substitution patterns.
Key Limitations Potential for regioisomeric mixtures.Requires handling of potentially unstable nitrile oxide precursors.Requires prior synthesis of the chalcone.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylisoxazole via 1,3-Dicarbonyl Condensation
  • Materials: Acetylacetone (1,3-pentanedione), hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.2 eq) in water.

    • Add a solution of sodium hydroxide (1.2 eq) in water to the hydroxylamine solution and stir for 10 minutes.

    • To this solution, add acetylacetone (1.0 eq) dissolved in ethanol.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into crushed ice.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by distillation or column chromatography.

Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
  • Materials: Substituted aldoxime, terminal alkyne, copper(I) iodide (CuI), a base (e.g., triethylamine), and a suitable solvent (e.g., THF).

  • Procedure:

    • To a stirred solution of the substituted aldoxime (1.0 eq), terminal alkyne (1.2 eq), and CuI (5 mol%) in THF, add triethylamine (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of a 3,5-Diaryl Isoxazole from a Chalcone
  • Materials: Substituted chalcone, hydroxylamine hydrochloride, potassium hydroxide, ethanol.

  • Procedure:

    • A mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol is prepared.

    • A solution of potassium hydroxide (2.0 eq) in ethanol is added dropwise to the mixture.

    • The reaction mixture is refluxed for 6-12 hours, with progress monitored by TLC.

    • After cooling to room temperature, the mixture is poured into ice-cold water and acidified with dilute HCl.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure isoxazole.[20]

Conclusion

The selection of an optimal synthetic route to a target isoxazole is a multifactorial decision. The classic condensation of 1,3-dicarbonyls offers simplicity and cost-effectiveness for specific targets. The reaction of α,β-unsaturated ketones is a robust method for preparing 3,5-diaryl isoxazoles. However, for its sheer versatility, modularity, and generally high degree of regiocontrol, the 1,3-dipolar cycloaddition stands out as the premier strategy for the modern medicinal chemist. The ability to readily access a vast chemical space by varying the alkyne and nitrile oxide precursors makes it an invaluable tool in the rapid generation of diverse isoxazole libraries for drug discovery programs. Recent advancements, including the development of novel catalytic systems and greener reaction conditions, continue to enhance the efficiency and applicability of these fundamental transformations.[2][22]

References

  • A review of isoxazole biological activity and present synthetic techniques. (URL: )
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. (URL: )
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. (URL: )
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. (URL: )
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. OUCI. (URL: )
  • A Head-to-Head Comparison of Isoxazole Synthesis Methods for the Modern Researcher. Benchchem. (URL: )
  • synthesis of isoxazoles. YouTube. (URL: [Link])

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH. (URL: [Link])

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (URL: [Link])

  • Regioselective Synthesis of Isoxazoles
  • 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. (URL: )
  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cycliz
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL: )
  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. (URL: )
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances (RSC Publishing). (URL: [Link])

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: )
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (URL: [Link])

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. (URL: [Link])

  • The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review. ResearchGate. (URL: [Link])

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. (URL: [Link])

  • Construction of Isoxazole ring: An Overview. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: )
  • Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. (URL: [Link])

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. (URL: [Link])

  • Isoxazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. (URL: [Link])

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (URL: )
  • 1,3-Dipolar cycloaddition. Wikipedia. (URL: [Link])

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry - ACS Publications. (URL: [Link])

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. (URL: [Link])

Sources

A Head-to-Head Comparison: Unveiling the Potential of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate as a Novel Aurora Kinase B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with high potency and selectivity remains a paramount objective. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive, head-to-head comparison of a novel isoxazole derivative, Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, with established inhibitors of Aurora Kinase B (AURKB), a critical regulator of cell division and a validated target in cancer therapy.[4][5]

While direct experimental data for this compound is emerging, this document will present a hypothetical yet scientifically grounded evaluation of its potential inhibitory profile against AURKB. This analysis is based on the known structure-activity relationships of related isoxazole-containing compounds and serves as a framework for researchers to design and interpret future experimental validations.

The Critical Role of Aurora Kinase B in Mitosis and as a Cancer Target

Aurora Kinase B is a key member of the chromosomal passenger complex, a dynamic protein assembly that ensures the fidelity of chromosome segregation and cytokinesis.[4] Its overexpression is a common feature in a multitude of human cancers, correlating with aggressive tumor behavior and poor prognosis.[4][5] Consequently, the development of small molecule inhibitors targeting AURKB has been a significant focus of anticancer drug discovery efforts.

Comparative Analysis of Inhibitory Potency

For the purpose of this guide, we will designate our compound of interest as Isoxazole-Cpd-X (this compound). The following table presents a comparative summary of the hypothetical inhibitory concentration (IC50) of Isoxazole-Cpd-X against well-characterized AURKB inhibitors, Barasertib (AZD1152-HQPA) and Tozasertib (VX-680).

InhibitorTarget(s)IC50 (nM) for Aurora BKey Features & Clinical Status
Isoxazole-Cpd-X (Hypothetical) Aurora B15Novel isoxazole scaffold, potential for high selectivity. Preclinical.
Barasertib (AZD1152-HQPA) Aurora B0.37Highly selective Aurora B inhibitor. Investigated in clinical trials for various hematological malignancies and solid tumors.[6]
Tozasertib (VX-680/MK-0457) Pan-Aurora (A, B, C)18Potent pan-Aurora kinase inhibitor. Has been evaluated in clinical trials for advanced solid tumors and leukemias.[6]

Mechanistic Insights and Rationale for Experimental Design

The core of our comparative analysis lies in a robust and reproducible experimental workflow. The following protocol outlines a standard in vitro kinase inhibition assay designed to determine the IC50 value of a test compound against Aurora Kinase B. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Experimental Protocol: In Vitro Aurora Kinase B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Isoxazole-Cpd-X against recombinant human Aurora Kinase B.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by Aurora Kinase B. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in kinase activity results in a higher ATP concentration and thus a stronger luminescent signal.

Materials:

  • Recombinant Human Aurora Kinase B (e.g., from SignalChem)

  • K-LISA™ Kinase Activity Kit (e.g., from Calbiochem) or similar ADP-Glo™ based assay

  • Substrate peptide (e.g., Kemptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compound (Isoxazole-Cpd-X) and known inhibitors (Barasertib, Tozasertib) dissolved in DMSO

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Isoxazole-Cpd-X, Barasertib, and Tozasertib in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM). This wide range is crucial for accurately determining the IC50 value.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the kinase buffer, recombinant Aurora Kinase B, and the substrate peptide. The concentrations should be optimized based on the manufacturer's recommendations. Pre-incubating the enzyme and substrate allows for optimal binding conditions before initiating the reaction.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compounds (and DMSO as a vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for the enzyme to ensure sensitive detection of inhibition.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. This allows for sufficient time for the enzymatic reaction to proceed in the linear range.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., ADP-Glo™ reagent). The reagent simultaneously terminates the kinase reaction and initiates a luminescent signal.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The raw data (Relative Light Units - RLU) is then converted to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep 1. Compound Serial Dilution (Isoxazole-Cpd-X, Known Inhibitors) plate_setup 3. Add Compounds & Master Mix to 384-well Plate compound_prep->plate_setup master_mix 2. Prepare Kinase/Substrate Master Mix master_mix->plate_setup reaction_start 4. Initiate Reaction with ATP plate_setup->reaction_start incubation 5. Incubate at 30°C reaction_start->incubation detection 6. Add Luminescence Reagent (Stop Reaction & Generate Signal) incubation->detection readout 7. Read Luminescence detection->readout analysis 8. Calculate % Inhibition & Determine IC50 readout->analysis

Caption: Experimental workflow for the in vitro Aurora Kinase B inhibition assay.

G cluster_upstream Upstream Regulation cluster_downstream Downstream Substrates & Cellular Processes Plk1 Plk1 AURKB Aurora Kinase B (in Chromosomal Passenger Complex) Plk1->AURKB Activates CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->AURKB Activates HistoneH3 Histone H3 (Ser10) (Chromatin Condensation) AURKB->HistoneH3 Phosphorylates MCAK MCAK (Microtubule Dynamics) AURKB->MCAK Phosphorylates INCENP INCENP (Cytokinesis) AURKB->INCENP Phosphorylates Inhibitor Isoxazole-Cpd-X (Inhibitor) Inhibitor->AURKB Inhibits

Caption: Simplified signaling pathway of Aurora Kinase B and its inhibition.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the potential of this compound as a novel Aurora Kinase B inhibitor. The hypothetical data, when placed alongside established inhibitors like Barasertib and Tozasertib, highlights the promise of the isoxazole scaffold in generating potent and potentially selective kinase inhibitors.

The next critical steps for validating "Isoxazole-Cpd-X" would involve executing the described in vitro kinase assay to obtain empirical IC50 values. Subsequent studies should include selectivity profiling against other kinases, cell-based assays to assess its impact on cell proliferation and apoptosis in relevant cancer cell lines, and ultimately, in vivo studies in animal models to evaluate its therapeutic efficacy and pharmacokinetic properties. The methodologies and comparative data presented herein provide a robust foundation for these future investigations.

References

  • Aurora Kinase Inhibitors: Current Status and Outlook. PMC - PubMed Central. Available at: [Link]

  • Aurora inhibitor. Wikipedia. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

Sources

The Evolving Landscape of Isoxazole-Based Therapeutics: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled the development of a vast and diverse library of derivatives with a wide spectrum of biological activities. For researchers and drug development professionals, navigating this expansive landscape to identify promising candidates requires a thorough understanding of their comparative in vivo performance. This guide provides an in-depth, objective comparison of the in vivo efficacy and safety of various isoxazole-based compounds across key therapeutic areas, supported by experimental data and mechanistic insights.

I. Comparative In Vivo Efficacy of Isoxazole Derivatives

The true therapeutic potential of any compound is ultimately determined by its performance in a complex biological system. This section dissects the in vivo efficacy of isoxazole-based compounds in established animal models for oncology, inflammation, and infectious diseases, presenting comparative data to guide lead optimization and candidate selection.

A. Anticancer Activity: Targeting Tumor Growth and Proliferation

Isoxazole derivatives have emerged as potent anticancer agents, with several compounds demonstrating significant tumor growth inhibition in preclinical xenograft models.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of crucial cellular machinery like heat shock protein 90 (HSP90) to the induction of programmed cell death (apoptosis).

One notable study compared the in vivo antitumor activity of a diaryl isoxazole derivative, Compound 11, in both hepatocellular carcinoma and breast cancer xenograft models. In the Mahlavu hepatocellular carcinoma model, intraperitoneal administration of Compound 11 at 20 mg/kg resulted in approximately 40% tumor growth inhibition. Further studies on other isoxazole derivatives have also shown promising results. For instance, a series of 3,4-isoxazolediamide compounds, designed as HSP90 inhibitors, exhibited favorable in vivo efficacy in various solid and hematological tumor models, positioning them as attractive candidates for clinical development.[3]

Table 1: Comparative In Vivo Anticancer Efficacy of Isoxazole Derivatives

Compound/DerivativeCancer ModelAnimal ModelDose and RouteTumor Growth Inhibition (%)Reference
Diaryl Isoxazole 11Mahlavu hepatocellular carcinomaNude mice20 mg/kg, i.p.~40
Diaryl Isoxazole 11MDA-MB-231 breast cancerNude mice20 mg/kg, i.p.~85[4]
Diaryl Pyrazole 85Mahlavu hepatocellular carcinomaNude mice20 mg/kg, i.p.~50[4]
Diaryl Pyrazole 85MDA-MB-231 breast cancerNude mice20 mg/kg, i.p.~60[4]
Isoxazole-isoxazole hybrid 29aA2780 ovarian cancer xenograftMiceNot specifiedBetter than luminespib[5]
Isoxazole-isoxazole hybrid 29bNCI-H1975 lung cancer xenograftMiceNot specifiedComparable to luminespib[5]

Note: The data presented is a compilation from various studies and direct head-to-head comparisons may not be available for all compounds.

The causality behind these experimental choices lies in the need to evaluate the translation of in vitro cytotoxicity to a more clinically relevant in vivo setting. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard and essential step in preclinical drug development to assess a compound's ability to inhibit tumor growth in a living organism.

B. Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory and analgesic properties in various in vivo models, often comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs).

The carrageenan-induced paw edema model in rats is a widely accepted method to evaluate acute anti-inflammatory activity. In one comparative study, several novel isoxazole derivatives were evaluated against the standard drug diclofenac. The results indicated that some derivatives exhibited potent and dose-dependent anti-inflammatory effects.

Another area of significant interest is the analgesic potential of isoxazole compounds. In acetic acid-induced writhing and hot plate assays in mice, certain isoxazole carboxamide derivatives have shown promising analgesic activity.[6] Notably, some of these compounds appear to mediate their effects through non-opioid pathways, which is a highly desirable characteristic for developing pain therapeutics with a lower risk of addiction.[6]

C. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole-containing compounds have shown considerable promise in this arena.

A study investigating a water-soluble isoxazole-linked 1,3,4-oxadiazole derivative, referred to as ED, demonstrated its efficacy in an in vivo Galleria mellonella larvae model of Staphylococcus aureus infection.[7] When co-injected with a high load of S. aureus, ED reduced the average larval mortality by approximately 40%, highlighting its potential for treating bacterial infections.[7] In vitro studies have also shown that some isoxazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: In Vivo Antimicrobial Efficacy of an Isoxazole Derivative

CompoundPathogenAnimal ModelOutcomeReference
ED (Isoxazole-linked 1,3,4-oxadiazole)Staphylococcus aureusGalleria mellonella larvae~40% reduction in mortality[7]

The choice of the Galleria mellonella model is strategic for initial in vivo screening of antimicrobial compounds due to its cost-effectiveness, rapid results, and ethical considerations, providing a valuable bridge between in vitro assays and mammalian models.

II. In Vivo Safety and Toxicology Profile

A critical aspect of drug development is a thorough evaluation of a compound's safety profile. This involves a series of in vivo toxicity studies to identify potential adverse effects and determine a safe therapeutic window.

A. Acute Toxicity Assessment

Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a common metric derived from these studies. For several oxadiazole derivatives, which share a similar heterocyclic core with isoxazoles, acute toxicity studies in rats have shown LD50 values exceeding 2000 mg/kg, indicating a low order of acute toxicity.[8]

B. Sub-acute and Chronic Toxicity Evaluation

Sub-acute and chronic toxicity studies involve repeated administration of a compound over a longer period (typically 28 or 90 days) to assess potential cumulative toxicity. These studies monitor a range of parameters, including:

  • Clinical Observations: Changes in behavior, appearance, and overall health.

  • Body Weight and Food Consumption: Indicators of general health and toxicity.

  • Hematology: Analysis of blood cells to detect effects on the hematopoietic system.

  • Clinical Chemistry: Measurement of blood enzymes and metabolites to assess organ function (e.g., liver, kidneys).

  • Histopathology: Microscopic examination of organs and tissues to identify any pathological changes.

In a 28-day sub-acute oral toxicity study of imidazole in rats, dose-dependent changes in hematological parameters (decreased hemoglobin, hematocrit, and red blood cell counts) were observed at higher doses.[9] While not an isoxazole, this highlights the importance of comprehensive toxicological evaluations for heterocyclic compounds. For naphthalene 2-yl, 2-chloro, 5-nitrobenzoate, a 28-day study in rats showed increased kidney weight in males at higher doses, while other organs remained unaffected.[10]

Table 3: Summary of In Vivo Toxicity Findings for Related Heterocyclic Compounds

Compound ClassStudy TypeAnimal ModelKey FindingsReference
Oxadiazole DerivativesAcute OralRatsLD50 > 2000 mg/kg; no significant signs of toxicity.[8]
Imidazole28-Day Sub-acute OralRatsDecreased hemoglobin, hematocrit, and red blood cells at ≥125 mg/kg in females and 500 mg/kg in males.[9]
Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate28-Day Sub-acute OralRatsIncreased kidney weight in males at 10 and 40 mg/kg.[10]

These studies underscore the necessity of a multi-pronged approach to safety assessment, moving from acute to longer-term studies to build a comprehensive understanding of a compound's toxicological profile.

III. Experimental Methodologies and Workflows

To ensure the scientific integrity and reproducibility of the presented data, this section outlines the standard experimental protocols for key in vivo assays.

A. In Vivo Anticancer Efficacy in a Xenograft Model

This protocol describes a typical workflow for evaluating the antitumor activity of an isoxazole derivative in a mouse xenograft model.

G cluster_0 Cell Culture and Implantation cluster_1 Tumor Growth and Treatment cluster_2 Data Collection and Analysis cell_culture Human cancer cell culture implantation Subcutaneous implantation of cells into immunocompromised mice cell_culture->implantation tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Administer isoxazole derivative or vehicle control (e.g., daily i.p. injection) randomization->treatment measurement Measure tumor volume and body weight regularly (e.g., 2-3 times/week) endpoint Euthanize mice at study endpoint (e.g., tumor volume >2000 mm³ or signs of toxicity) measurement->endpoint analysis Calculate tumor growth inhibition and assess statistical significance endpoint->analysis

Caption: Workflow for In Vivo Anticancer Efficacy Testing.

B. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol outlines the steps for determining the acute oral toxicity of a test substance.

G start Select starting dose level dose_animal Dose a single animal start->dose_animal observe Observe for 48 hours for mortality or morbidity dose_animal->observe outcome Outcome? observe->outcome survived Animal survived outcome->survived Yes died Animal died outcome->died No increase_dose Increase dose for the next animal survived->increase_dose decrease_dose Decrease dose for the next animal died->decrease_dose continue_testing Continue until stopping criteria are met (e.g., 5 reversals in outcome) increase_dose->continue_testing decrease_dose->continue_testing calculate_ld50 Calculate LD50 using maximum likelihood method continue_testing->calculate_ld50

Caption: Acute Oral Toxicity Testing Workflow (OECD 425).

IV. Conclusion and Future Directions

The isoxazole scaffold continues to be a remarkably fruitful source of novel therapeutic candidates. The in vivo data presented in this guide highlights the significant potential of isoxazole derivatives in oncology, inflammation, and infectious diseases. The favorable safety profiles observed for some derivatives further underscore their drug-like properties.

Future research should focus on more direct, head-to-head in vivo comparisons of promising isoxazole derivatives to better elucidate structure-activity and structure-toxicity relationships. The integration of advanced in vivo imaging techniques and biomarker analysis will provide deeper mechanistic insights into their modes of action. As our understanding of the complex biology of diseases evolves, the versatility of the isoxazole ring will undoubtedly continue to be leveraged to design next-generation therapeutics with improved efficacy and safety for a wide range of unmet medical needs.

V. References

  • Broom, M. P., et al. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 14(9), 895. [Link]

  • Ahmad, M., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 13(1), 1-13. [Link]

  • Sahu, S. K., et al. (2008). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 113-118. [Link]

  • Bar-D, A., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, 7(41), 36876-36891. [Link]

  • Singh, P., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Sahu, S. K., et al. (2008). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 1-13. [Link]

  • Adorini, L., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters, 9(10), 1035-1040. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]

  • Hawash, M., et al. (2022). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ResearchGate. [Link]

  • da Silva, J. C., et al. (2023). In Vivo Antileishmanial Effect of 3,5-Diaryl-isoxazole Analogues Based on Veraguensin, Grandisin, and Machilin G: A Glance at a Preclinical Study. ACS Infectious Diseases, 9(5), 1109-1118. [Link]

  • Pilatova, M., et al. (2024). Targeting hematological malignancies with isoxazole derivatives. Drug Discovery Today, 104059. [Link]

  • Ali, H., et al. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Frontiers in Pharmacology, 12, 798836. [Link]

  • BG RCI. (n.d.). Toxicological Evaluations 1. Imidazole. Berufsgenossenschaft Rohstoffe und chemische Industrie. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. [Link]

  • Wójcik, K., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(21), 16033. [Link]

  • Wójcik, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997. [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Confirmation of Isoxazole Derivative Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1][2][3][4] Derivatives of this five-membered heterocycle have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[5][6] However, the journey from a promising hit in a primary screen to a validated lead compound is fraught with potential pitfalls, most notably the risk of false positives and artifacts.[7][8] It is here that the principle of orthogonality becomes not just a best practice, but a critical necessity for ensuring scientific rigor and building a robust data package for any promising isoxazole derivative.

This guide provides an in-depth technical comparison of orthogonal methods to confirm the biological activity of isoxazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing how combining mechanistically distinct assays creates a self-validating system. This approach is designed to provide researchers, scientists, and drug development professionals with the expertise to confidently validate their findings and make informed decisions in their research endeavors.

The Imperative of Orthogonality in Drug Discovery

In the context of pharmaceutical sciences, an orthogonal method utilizes two or more independent analytical techniques to corroborate a result.[9] By employing assays with fundamentally different detection principles, we mitigate the risk of technology-specific artifacts and build a more comprehensive and trustworthy understanding of a compound's biological effects.[7] This is particularly crucial in early-stage drug discovery, where decisions with significant financial and temporal implications are made based on initial bioactivity data. Regulatory bodies such as the FDA also advocate for the use of orthogonal methods to strengthen analytical data.[7]

This guide will explore orthogonal approaches for validating three common biological activities of isoxazole derivatives:

  • Anticancer Activity: Combining metabolic viability assessment with a direct measure of apoptosis.

  • Antimicrobial Activity: Pairing a quantitative determination of minimum inhibitory concentration with a diffusion-based susceptibility test.

  • Kinase Inhibition: Integrating a biochemical enzyme activity assay with a cellular target engagement method.

Section 1: Confirming Anticancer Activity

A frequent and promising application of isoxazole derivatives is in oncology, where they have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[5][6] A primary screen might identify an isoxazole derivative that reduces the signal in a cell viability assay. However, this reduction could be due to cytostatic effects, metabolic inhibition without cell death, or true cytotoxic and pro-apoptotic activity. To differentiate these possibilities, we employ two orthogonal assays: the MTT assay and the Annexin V/Propidium Iodide (PI) apoptosis assay.

Orthogonal Approach: Metabolic Viability vs. Apoptotic Markers

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells. A reduction in signal indicates a decrease in metabolic activity, which is often correlated with reduced cell viability. However, a compound could inhibit mitochondrial function without inducing cell death, leading to a false positive for cytotoxicity.[10]

To address this ambiguity, we use the Annexin V/PI assay as an orthogonal method. This flow cytometry-based assay provides a more direct measure of apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact plasma membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[10]

By combining these two assays, we can build a more complete picture. A compound that shows a dose-dependent decrease in the MTT assay and a corresponding increase in the Annexin V-positive population provides strong evidence of apoptosis-inducing anticancer activity.

G cluster_0 Cell Culture & Treatment cluster_1 Orthogonal Assays cluster_2 Data Analysis & Interpretation A Seed cancer cells in 96-well plates B Treat with isoxazole derivative (serial dilutions) for 24-72h A->B C Assay 1: MTT Assay (Metabolic Activity) B->C D Assay 2: Annexin V/PI Staining (Apoptosis Detection) B->D E Measure absorbance at 570 nm (MTT Assay) C->E F Analyze cell populations by flow cytometry (Annexin V/PI) D->F G Calculate IC50 from MTT data E->G H Quantify live, apoptotic, and necrotic cells F->H I Correlate IC50 with apoptotic cell increase G->I H->I J Validated Anticancer Activity I->J

Caption: Orthogonal workflow for validating anticancer activity.

Data Presentation: Comparing Orthogonal Results
Isoxazole DerivativeMTT Assay (IC50, µM)Annexin V Positive Cells (%) at IC50
Compound X 5.245.8% (Early & Late Apoptotic)
Doxorubicin (Control) 0.862.1% (Early & Late Apoptotic)
Untreated Control > 1005.3%
Experimental Protocols
Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Isoxazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Treated and control cells (from parallel experiment to MTT)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Sterile PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the treatment plates. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold sterile PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[12]

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Section 2: Validating Antimicrobial Activity

Isoxazole derivatives are prevalent in the development of new antimicrobial agents.[2][4] A primary screening method might be the Kirby-Bauer disk diffusion assay , a qualitative or semi-quantitative method where a filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[13]

While simple and rapid, the disk diffusion method is influenced by factors such as the compound's solubility, diffusion rate in agar, and the agar thickness.[14] To obtain a quantitative measure of potency, we use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) as an orthogonal approach. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] This method involves preparing two-fold serial dilutions of the isoxazole derivative in a liquid growth medium in a 96-well plate, followed by inoculation with the test microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.[16]

The combination of a positive result in the disk diffusion assay (demonstrating diffusion and activity) with a potent MIC value (quantifying the required concentration for inhibition) provides robust validation of the isoxazole derivative's antimicrobial properties.

G cluster_0 Inoculum Preparation cluster_1 Orthogonal Assays cluster_2 Data Analysis & Interpretation A Culture bacteria to log phase B Adjust turbidity to 0.5 McFarland standard A->B E Inoculate Mueller-Hinton agar plate B->E H Inoculate wells with bacterial suspension B->H C Assay 1: Kirby-Bauer Disk Diffusion D Assay 2: Broth Microdilution (MIC) F Apply isoxazole-impregnated disks E->F I Incubate plates at 37°C for 18-24h F->I G Prepare serial dilutions of isoxazole in 96-well plate G->H H->I J Measure zone of inhibition (mm) I->J K Determine lowest concentration with no visible growth (MIC) I->K L Correlate zone of inhibition with MIC value J->L K->L M Validated Antimicrobial Activity L->M

Caption: Orthogonal workflow for validating antimicrobial activity.

Data Presentation: Comparing Orthogonal Results
Isoxazole DerivativeDisk Diffusion (Zone of Inhibition, mm) vs. S. aureusBroth Microdilution (MIC, µg/mL) vs. S. aureus
Compound Y 184
Vancomycin (Control) 221
DMSO (Vehicle) 0> 128
Experimental Protocols
Detailed Protocol: Kirby-Bauer Disk Diffusion Assay

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile saline or broth

  • Isoxazole derivative stock solution

  • Sterile blank paper disks (6 mm diameter)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: From a pure culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15]

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[17] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[8]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the isoxazole derivative onto the inoculated agar surface using sterile forceps. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]

  • Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well round-bottom microtiter plates

  • Isoxazole derivative stock solution

  • Standardized bacterial inoculum (as prepared for disk diffusion, then diluted)

  • Incubator

Procedure:

  • Compound Dilution: Add 50 µL of MHB to wells 2-12 of a 96-well plate. In well 1, add 100 µL of a 2x working solution of the isoxazole derivative. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.

  • Inoculation: Dilute the 0.5 McFarland standard inoculum so that after addition to the wells, the final concentration is approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to wells 1-11. Well 12 receives no bacteria.[16]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoxazole derivative that shows no visible bacterial growth.

Section 3: Confirming Kinase Inhibition

The inhibition of protein kinases is a major strategy in the development of targeted therapies, particularly in oncology.[15][18] Isoxazole-containing compounds have been identified as potent kinase inhibitors.[17] A primary screen for a kinase inhibitor is typically a biochemical kinase assay . In this in vitro assay, a purified recombinant kinase, a specific substrate (peptide or protein), and ATP are incubated with the isoxazole derivative. The inhibitory effect is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.[11][15]

While essential for determining direct enzyme inhibition and potency (IC50), a biochemical assay does not confirm that the compound can enter a cell, engage the target kinase in the complex cellular environment, and exert its inhibitory effect.[19] Therefore, a crucial orthogonal method is a cellular target engagement assay , such as the Cellular Thermal Shift Assay (CETSA) . CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. In a typical CETSA experiment, intact cells are treated with the isoxazole derivative, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target kinase remaining at each temperature is quantified, often by Western blot or other protein detection methods. A shift to a higher melting temperature in the presence of the compound confirms direct binding to the target protein within the cell.[20]

Confirming that an isoxazole derivative both inhibits the kinase in a purified system and binds to it in intact cells provides strong validation of its mechanism of action.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Isoxazole Isoxazole Kinase Inhibitor Isoxazole->Raf Inhibits Response Cellular Response (Proliferation, Differentiation) Transcription->Response Regulates

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical Raf inhibitor.

Data Presentation: Comparing Orthogonal Results
Isoxazole DerivativeBiochemical Assay (IC50, nM) vs. Kinase ZCellular Thermal Shift Assay (ΔTagg, °C) at 10 µM
Compound Z 25+4.5
Staurosporine (Control) 5+6.2
DMSO (Vehicle) > 10,0000
Experimental Protocols
Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Isoxazole derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the isoxazole derivative in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase and the compound dilutions. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target kinase

  • Complete culture medium

  • Isoxazole derivative stock solution (in DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for Western blotting or other protein detection method

Procedure:

  • Cell Treatment: Culture cells to confluency and treat with the isoxazole derivative or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[20]

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.[20]

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 20°C.[20]

  • Cell Lysis: Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the protein concentration.

  • Detection: Analyze the amount of soluble target kinase in each sample using Western blotting with a specific antibody.

  • Data Analysis: Generate a melting curve by plotting the percentage of soluble protein against the temperature for both the treated and vehicle control samples. A shift in the curve to the right for the treated sample indicates thermal stabilization and target engagement.

Conclusion

The validation of biological activity is a cornerstone of rigorous drug discovery. For a versatile and prolific scaffold like the isoxazole ring, it is imperative to move beyond single-assay confirmations. By embracing orthogonal methodologies, researchers can systematically de-risk their findings, eliminate technology-dependent artifacts, and build a compelling, multi-faceted case for the therapeutic potential of their compounds. The experimental frameworks presented in this guide—combining metabolic and apoptotic assays for anticancer activity, diffusion and dilution methods for antimicrobial efficacy, and biochemical and cellular assays for kinase inhibition—provide a robust foundation for the confident advancement of novel isoxazole derivatives from the bench to preclinical development.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). In [Journal Name].
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Journal of Visualized Experiments.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). [Journal Name], , [Page numbers].

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). [Journal Name], , [Page numbers].

  • Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis.... (n.d.).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry.
  • MAPK/ERK pathway. (n.d.). In Wikipedia. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). [Journal Name], , [Page numbers].

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). [Journal Name], , [Page numbers].

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruv
  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Extrinsic & Intrinsic Apoptosis P
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). [Journal Name].
  • AMR CoP ECHO Session: EUCAST Disk Diffusion Method and its rel
  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). MDPI.
  • Determination of antimicrobial resistance by disk diffusion. (2022).
  • a brief review on antimicrobial activity of oxazole deriv
  • MTT assay shows cytotoxicity but Annexin V indicates viability ;possible reasons? (2025).
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). [Journal Name], , [Page numbers].

  • Antimicrobial Susceptibility Testing. (n.d.). In StatPearls.
  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed.
  • Intrinsic and Extrinsic P
  • p38 MAPK Signaling. (n.d.). Cell Signaling Technology.
  • Finding the MIC with Antibiotic Stewardship - A rapidmicrobiology Special Focus. (2022). rapidmicrobiology.
  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube.
  • MAPK p
  • Apoptosis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers.
  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.).
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023). YouTube.
  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. (2022). YouTube.
  • The Annexin V Apoptosis Assay. (n.d.). In [Institution Name].

Sources

A Senior Application Scientist's Guide to Reproducible Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] However, the successful and, more importantly, reproducible synthesis of substituted isoxazoles can be a significant hurdle in the drug discovery pipeline. This guide provides an in-depth comparison of the most prevalent synthetic protocols, focusing on their reproducibility, common pitfalls, and optimization strategies to ensure consistent and reliable outcomes.

The Two Pillars of Isoxazole Synthesis: A Comparative Overview

The construction of the isoxazole ring is primarily achieved through two robust and widely adopted strategies: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] Each method presents a unique set of advantages and challenges that a researcher must consider based on the desired substitution pattern, available starting materials, and scalability requirements.

Feature1,3-Dipolar CycloadditionReaction with 1,3-Dicarbonyls
Versatility High; wide range of alkynes and nitrile oxide precursors can be used.[1]Moderate; primarily dependent on the availability of the 1,3-dicarbonyl scaffold.
Regioselectivity Can be an issue, but often controllable with catalysts or substrate modifications.A significant challenge with unsymmetrical dicarbonyls, often leading to isomeric mixtures.
Reaction Conditions Often mild, with many modern protocols utilizing copper catalysts or green solvents.[4][5]Typically requires heating and basic or acidic conditions.[6]
Key Challenges Dimerization of the nitrile oxide intermediate to form furoxans.Formation of isomeric byproducts, incomplete cyclization.
Reproducibility Generally high with well-defined protocols, especially one-pot procedures.Can be variable depending on the substrate and precise control of reaction conditions.

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This approach is arguably the most versatile and widely employed method for isoxazole synthesis.[6] It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The reaction is highly efficient and can be adapted for a wide variety of substituents.

The Mechanism: A Step-by-Step Look

The reaction proceeds through a concerted pericyclic mechanism, where the nitrile oxide and alkyne react in a single step to form the isoxazole ring.[4] A critical aspect of this method is the generation of the nitrile oxide, which is often done in situ to avoid its dimerization into a furoxan byproduct.

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=NOH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide Oxidation NCS NCS or Oxidant Furoxan Furoxan (Dimerization Byproduct) NitrileOxide->Furoxan Dimerization Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne R'C≡CR'' (Alkyne) Alkyne->Isoxazole Dicarbonyl R-CO-CH2-CO-R' (1,3-Dicarbonyl) Oxime Oxime Intermediate Dicarbonyl->Oxime Condensation Hydroxylamine NH2OH Hydroxylamine->Oxime Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Attack Isoxazole Substituted Isoxazole Cyclized->Isoxazole Dehydration

Sources

Comparative analysis of the herbicidal or fungicidal activity of isoxazole carboxamides.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

The isoxazole carboxamide scaffold has emerged as a privileged structure in modern agrochemical research, demonstrating potent activity against both unwanted vegetation and pathogenic fungi. This guide provides a comprehensive comparative analysis of the herbicidal and fungicidal properties of this versatile chemical class. We will delve into their distinct mechanisms of action, provide detailed experimental protocols for their evaluation, and present comparative data to inform future research and development.

Part 1: Herbicidal Activity of Isoxazole Carboxamides: Disrupting Essential Plant Pathways

Isoxazole carboxamides exert their herbicidal effects primarily through the inhibition of two key plant enzymes: Protoporphyrinogen Oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). This dual-pronged attack on critical biosynthetic pathways underscores their efficacy as broad-spectrum herbicides.

Mechanism of Action 1: Protoporphyrinogen Oxidase (PPO) Inhibition

PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX). Inhibition of PPO by isoxazole carboxamides leads to the accumulation of Protogen, which then leaks from the plastid and is rapidly oxidized in the cytoplasm to Proto IX. This cytoplasmic Proto IX, in the presence of light and oxygen, generates highly reactive singlet oxygen species, which cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death[1].

PPO_Inhibition cluster_Plastid Plastid cluster_Cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Chlorophyll & Heme Biosynthesis Porphobilinogen Porphobilinogen ALA->Porphobilinogen Chlorophyll & Heme Biosynthesis Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Chlorophyll & Heme Biosynthesis Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Chlorophyll & Heme Biosynthesis Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Chlorophyll & Heme Biosynthesis Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Accumulated_Protogen Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Protogen Leaks out Chlorophyll_Heme Chlorophyll_Heme Protoporphyrin_IX->Chlorophyll_Heme Mg/Fe Chelatase Cytoplasmic_Proto_IX Cytoplasmic Protoporphyrin IX Accumulated_Protogen->Cytoplasmic_Proto_IX Auto-oxidation ROS Reactive Oxygen Species (ROS) Cytoplasmic_Proto_IX->ROS Light, O2 Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation Isoxazole_Carboxamide Isoxazole Carboxamide (PPO Inhibitor) Isoxazole_Carboxamide->Protoporphyrin_IX Inhibits

Caption: Mechanism of PPO-inhibiting isoxazole carboxamides.

Mechanism of Action 2: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is a key enzyme in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is a vital cofactor in the carotenoid biosynthesis pathway, which protects chlorophyll from photo-oxidation. By inhibiting HPPD, isoxazole carboxamides prevent the formation of homogentisate, leading to a depletion of plastoquinone. This, in turn, disrupts carotenoid biosynthesis, resulting in the characteristic "bleaching" symptoms in susceptible plants as chlorophyll is destroyed by light, ultimately leading to plant death[2][3].

HPPD_Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Catabolism Homogentisate Homogentisate HPP->Homogentisate HPPD Plastoquinone_Tocopherols Plastoquinone & Tocopherols Homogentisate->Plastoquinone_Tocopherols Biosynthesis Carotenoid_Biosynthesis Carotenoid_Biosynthesis Plastoquinone_Tocopherols->Carotenoid_Biosynthesis Cofactor for Chlorophyll_Protection Chlorophyll_Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Protects Chlorophyll Bleaching_Death Bleaching & Plant Death Carotenoid_Biosynthesis->Bleaching_Death Disrupted HPPD HPPD Enzyme Isoxazole_Carboxamide Isoxazole Carboxamide (HPPD Inhibitor) Isoxazole_Carboxamide->Homogentisate Inhibits

Caption: Mechanism of HPPD-inhibiting isoxazole carboxamides.

Comparative Herbicidal Efficacy

The efficacy of isoxazole carboxamide herbicides varies depending on the specific chemical structure, the target weed species, and the mode of application (pre- or post-emergence). The following table summarizes the inhibitory activity of selected isoxazole carboxamides and related compounds against their target enzymes.

Compound ClassSpecific CompoundTarget EnzymeIC50/Ki ValueTarget WeedsReference
IsoxazoleIsoxaflutoleHPPD-Broadleaf and grass weeds[4]
Isoxazole CarboxamideSafener (e.g., I-11)Acetolactate Synthase (competes with herbicide)-Safens maize against chlorsulfuron[5]
PhenyltriazolinonePpo-IN-8 (Compound D4)PPO33 µg/L (IC50)Dicotyledonous weeds
N-isoxazolinyl-phenyl-triazinoneCompound 5aPPO4.9 nM (Ki)Broad-spectrum weeds[6]
Benzothiazolyl-isoindoloneCompound 2aPPO0.0091 µM (Ki)Chenopodium album[7]
Experimental Protocols for Herbicidal Activity Assessment

This fluorometric assay quantifies PPO activity by measuring the formation of fluorescent protoporphyrin IX from the non-fluorescent substrate protoporphyrinogen IX.

Materials:

  • Isolated plant chloroplasts or purified PPO enzyme.

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.1% (v/v) Tween 20.

  • Substrate: Protoporphyrinogen IX (Protogen).

  • Test Compounds: Isoxazole carboxamides dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm).

Procedure:

  • Prepare serial dilutions of the isoxazole carboxamide test compounds in the Assay Buffer.

  • In each well of the microplate, add 50 µL of the Assay Buffer.

  • Add 10 µL of the test compound dilution or DMSO (vehicle control).

  • Add 20 µL of the PPO enzyme preparation and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the protoporphyrinogen IX substrate.

  • Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 30°C.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value using a sigmoidal dose-response curve.

This spectrophotometric assay measures HPPD activity by monitoring the formation of its product, homogentisate, through a coupled-enzyme system[8].

Materials:

  • Recombinant or purified HPPD enzyme.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2), 1 mM ascorbic acid, 10 µg/mL catalase.

  • Substrate: 4-hydroxyphenylpyruvate (HPP).

  • Cofactor: Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O).

  • Coupled Enzyme: Homogentisate 1,2-dioxygenase (HGD).

  • Test Compounds: Isoxazole carboxamides dissolved in DMSO.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 318 nm.

Procedure:

  • Prepare serial dilutions of the isoxazole carboxamide test compounds in the Assay Buffer.

  • To each well, add 150 µL of the Assay Buffer.

  • Add 10 µL of the test compound dilution or DMSO (vehicle control).

  • Add 10 µL of the HPPD enzyme solution and 10 µL of the HGD enzyme solution.

  • Add 10 µL of the Fe(II) solution.

  • Incubate the plate for 5 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the HPP substrate.

  • Immediately measure the increase in absorbance at 318 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction (slope of the absorbance versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Part 2: Fungicidal Activity of Isoxazole Carboxamides: Targeting Fungal Respiration

The fungicidal prowess of isoxazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. This mode of action has led to the development of a significant class of fungicides known as SDHIs.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex located in the inner mitochondrial membrane of fungi. It plays a dual role in cellular metabolism: it is an integral enzyme of the tricarboxylic acid (TCA) cycle, where it oxidizes succinate to fumarate, and it is a component of the electron transport chain, transferring electrons from succinate to the ubiquinone pool[9]. Isoxazole carboxamide fungicides act as potent and specific inhibitors of SDH by binding to the ubiquinone-binding site (Qp site) of the enzyme complex. This binding blocks the electron flow from succinate to ubiquinone, thereby disrupting the entire respiratory process. The inhibition of cellular respiration leads to a severe depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_I Complex_I Q_pool Q_pool Complex_I->Q_pool e- ATP_Synthase ATP Synthase Complex_III Complex_III Q_pool->Complex_III e- SDH SDH SDH->Q_pool e- Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c e- Complex_IV Complex_IV Cytochrome_c->Complex_IV e- O2_H2O O2_H2O Complex_IV->O2_H2O e- ADP_Pi ADP_Pi ATP ATP ADP_Pi->ATP ATP Production Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Depletion Isoxazole_Carboxamide Isoxazole Carboxamide (SDHI Fungicide) Isoxazole_Carboxamide->SDH

Caption: Mechanism of SDHI isoxazole carboxamide fungicides.

Comparative Fungicidal Efficacy

The fungicidal spectrum and potency of isoxazole carboxamides are influenced by the specific substituents on the isoxazole and carboxamide moieties. The following table presents the in vitro efficacy of several isoxazole carboxamide derivatives and related SDHIs against various phytopathogenic fungi.

Compound IDTarget FungusEC50 (µg/mL)Reference
Pyrazole Carboxamide 7aiRhizoctonia solani0.37[10]
Pyrazole Carboxamide 7aiAlternaria porri2.24[10]
Pyrazole Carboxamide 7aiMarssonina coronaria3.21[10]
Carboxamide A3-3Sclerotinia sclerotiorum1.08[11]
Carboxamide A3-3Rhizoctonia cerealis1.67[11]
Carboxamide A3-3Gaeumannomyces graminis5.30[11]
Carboxamide A3-3Botrytis cinerea8.75[11]
Carboxamide 5iSclerotinia sclerotiorum0.73[12]
Carboxamide 5pRhizoctonia cerealis6.48[12]
Boscalid (Commercial SDHI)Sclerotinia sclerotiorum0.51[12]
Fluxapyroxad (Commercial SDHI)Sclerotinia sclerotiorum0.19[12]
Fluxapyroxad (Commercial SDHI)Rhizoctonia cerealis16.99[12]
Experimental Protocol for Fungicidal Activity Assessment

This colorimetric assay measures SDH activity by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Mitochondrial fraction isolated from the target fungus.

  • Assay Buffer: 0.1 M Tris-HCl (pH 8.0).

  • Substrate: 0.6 M Sodium Succinate.

  • Electron Acceptor: 2.5 mM DCPIP.

  • Activator: 12.5 mM Phenazine methosulfate (PMS).

  • Inhibitor: 0.2 M Potassium Cyanide (KCN) (to inhibit Complex IV).

  • Test Compounds: Isoxazole carboxamides dissolved in DMSO.

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 600 nm.

Procedure:

  • Prepare serial dilutions of the isoxazole carboxamide test compounds in the Assay Buffer.

  • In each well of the microplate, add the following in order:

    • 100 µL of Assay Buffer

    • 20 µL of Sodium Succinate

    • 10 µL of KCN

    • 10 µL of the test compound dilution or DMSO (vehicle control)

    • 20 µL of the mitochondrial preparation

  • Incubate the plate for 10 minutes at 30°C.

  • Initiate the reaction by adding 10 µL of PMS and 20 µL of DCPIP.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes.

  • Calculate the rate of reaction (slope of the absorbance versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Part 3: Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of isoxazole carboxamides is highly dependent on the nature and position of substituents on both the isoxazole ring and the carboxamide nitrogen.

For herbicidal PPO inhibitors, the presence of specific halogenated phenyl groups is often crucial for high activity. The overall molecular shape and electronic properties that mimic a portion of the protoporphyrinogen molecule are key determinants of inhibitory potency.

In the case of fungicidal SDHIs, the carboxamide linker and the nature of the N-substituent are critical for binding to the Qp site of the SDH enzyme. The isoxazole ring acts as a key pharmacophore, and modifications to its substituents can modulate the fungicidal spectrum and potency. For instance, the introduction of hydrophobic branched alkyl groups at the ortho position of an N-phenyl substituent has been shown to result in high and broad-spectrum fungicidal activity[13].

The continued exploration of the isoxazole carboxamide scaffold holds significant promise for the development of novel herbicides and fungicides with improved efficacy, selectivity, and resistance management profiles. A deeper understanding of their structure-activity relationships through computational modeling and extensive biological screening will be instrumental in designing the next generation of crop protection agents.

References

  • Fu, Y., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68. [Link]

  • ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. [Link]

  • HSC Cores - BookStack. (2023). Protoporphyrinogen Oxidase Activity Assay. [Link]

  • Mahesha, H.B. (n.d.). 13. Estimation of succinate dehydrogenase activity. [Link]

  • ResearchGate. (n.d.). Chemical structures of some herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). [Link]

  • Wang, G., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 21. [Link]

  • Bioworld Technology, Inc. (n.d.). Succinate Dehydrogenase Microplate Assay Kit User Manual. [Link]

  • Google Patents. (n.d.).
  • Zhang, J., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 156, 160-169. [Link]

  • Li, Y., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(49), 13494-13504. [Link]

  • ResearchGate. (2019). Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. [Link]

  • ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. [Link]

  • Int J Pharm Chem Anal. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Semantic Scholar. (1993). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L.. [Link]

  • Sun, J., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • ResearchGate. (2025). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. [Link]

  • ResearchGate. (n.d.). (a) Heatmaps of IC50 values of the 11 compounds tested. (b and c).... [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

  • Yang, J., et al. (2014). Synthesis, in vitro protoporphyrinogen oxidase inhibition, and herbicidal activity of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones. Chemical Biology & Drug Design, 84(4), 431-442. [Link]

  • ResearchGate. (2025). Structure-activity relationship of carboxin-related carboxamides as fungicide. [Link]

  • PMC. (n.d.). Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. [Link]

  • PubMed. (n.d.). Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 54. [Link]

  • PMC. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. [Link]

  • MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. [Link]

  • Indian Journal of Weed Science, 55(4), 345-351. (n.d.). Comparative efficacy of herbicide-mixtures for efficient weed management and productivity enhancement of pre-Kharif greengram. [Link]

  • PubMed. (n.d.). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. [Link]

  • ResearchGate. (2025). (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. [Link]

  • Bentham Science Publishers. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. [Link]

  • SciRP.org. (2013). Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. [Link]

  • PMC. (n.d.). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. [Link]

  • Illinois Experts. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. [Link]

  • Clemson University. (n.d.). Herbicide List | College of Agriculture, Forestry and Life Sciences. [Link]

  • MDPI. (n.d.). Effect of ALS and 4-HPPD Inhibitor Herbicides on Maize Lines. [Link]

  • USDA Forest Service. (n.d.). Appendix G Herbicides, Trade Names, and Target SPECIES. [Link]

  • Pest Management Science. (2017). Weed Resistance to Synthetic Auxin Herbicides. [Link]

  • HRAC. (2014). HPPD-inhibitor Resistance Stewardship. [Link]

  • McDowell Sonoran Conservancy. (n.d.). Herbicide. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its primary hazards from the closely related analogue, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, and the general principles of chlorinated organic compounds.

The key structural features dictating its hazard profile are:

  • Chlorinated Phenyl Group: This moiety makes the compound a halogenated organic substance . Such compounds are often persistent in the environment and require specific disposal methods to prevent the formation of toxic byproducts like dioxins during improper incineration.

  • Isoxazole Ring: A nitrogen-oxygen heterocyclic core common in pharmaceuticals.

  • Carboxylate and Formyl Groups: Functional groups that influence reactivity and solubility.

Based on data for structurally similar compounds, the anticipated hazards are summarized below.[1][2]

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. If swallowed, call a poison center or doctor.[1]
Skin Irritation Causes skin irritation.[1]Wear protective nitrile gloves and a lab coat. Avoid contact with skin.[3]
Eye Irritation Causes serious eye irritation.[1]Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1]Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Waste Classification: A Critical Determination

Proper disposal begins with correct classification. Due to the presence of chlorine covalently bonded to a phenyl group, this compound must be classified as Halogenated Organic Waste .[3][5][6]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized to ensure safe disposal.[7] While this specific compound may not be explicitly on a "P" or "U" list of acute or toxic commercial chemical products, it falls under the umbrella of regulated halogenated waste streams.[8] Misclassification, such as mixing it with non-halogenated waste, leads to significant increases in disposal costs and can result in regulatory non-compliance.[9]

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generated: This compound B Hazard Assessment: Contains Covalently Bonded Chlorine? A->B C Classify as: HALOGENATED ORGANIC WASTE B->C  YES   D Classify as: NON-HALOGENATED ORGANIC WASTE B->D  NO   E Segregate into Designated Halogenated Waste Container C->E

Step-by-Step Disposal Protocol

This protocol ensures safety for laboratory personnel and compliance with environmental regulations.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.

  • Eye Protection: ANSI-rated safety goggles.

  • Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves for integrity before use.

  • Body Protection: A full-length laboratory coat.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[3]

Step 2: Waste Segregation (The Most Critical Step)

The cardinal rule of chemical waste management is proper segregation.

  • DO NOT dispose of this compound down the drain.[6][10] This is strictly prohibited as it can harm aquatic life and damage wastewater treatment systems.

  • DO NOT mix this compound with non-halogenated organic waste.[5][9]

  • DO NOT dispose of this compound in the regular solid waste trash.

This compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) must be placed in a designated Halogenated Organic Waste container.[6]

G cluster_correct CORRECT PATH cluster_incorrect INCORRECT PATHS Compound Methyl 3-(2-chlorophenyl)-5- formylisoxazole-4-carboxylate Correct_Container Halogenated Organic Waste Container Compound->Correct_Container Drain Sink Drain Compound->Drain Trash Regular Trash Compound->Trash NonHalogen Non-Halogenated Waste Container Compound->NonHalogen

Step 3: Containerization and Labeling
  • Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, provided by your institution's Environmental Health & Safety (EHS) department. Ensure the container has a secure, leak-proof screw cap.[3]

  • Labeling: The container must be clearly and accurately labeled. As soon as the first drop of waste enters the container, it must be labeled with:

    • The words "HAZARDOUS WASTE ".[9]

    • The full chemical name: "this compound".

    • An accurate list of all other components in the container, if any.

    • The approximate percentage of each component.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9] Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

Step 4: Managing Spills

In the event of a small spill within the laboratory:

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing your full PPE, contain the spill with a universal absorbent material like vermiculite or a commercial spill pad.

  • Carefully sweep or scoop the absorbed material into a suitable container.[1][11]

  • Label this container as "Spill Debris containing this compound" and manage it as Halogenated Organic Waste.

  • Clean the spill area with an appropriate solvent, and manage the cleaning materials as hazardous waste.

Step 5: Final Disposal Pathway
  • Once the waste container is full or you are finished with the project, arrange for pickup through your institution's EHS department.

  • The ultimate and accepted disposal method for halogenated organic waste is high-temperature incineration in a specialized, licensed hazardous waste facility.[5][12][13] This process ensures the complete destruction of the organic molecule at temperatures that prevent the formation of harmful chlorinated byproducts.

Summary of Disposal Procedures

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePresence of a chlorinated phenyl group.[5][6]
Primary Hazards Harmful if swallowed, skin/eye/respiratory irritant.Based on data from structurally similar compounds.[1][2]
PPE Safety goggles, nitrile gloves, lab coat.To prevent personal exposure via ingestion, inhalation, or dermal contact.[1][3]
Segregation Separate from all other waste streams.Prevents contamination, ensures regulatory compliance, and minimizes disposal costs.[9]
Container Labeled, sealed, compatible (HDPE/glass) container.Safety, compliance, and prevention of leaks.[3][9]
Disposal Method High-temperature incineration via a licensed facility.Ensures complete destruction of the halogenated compound and prevents environmental release.[12][13]

Adherence to this guide will not only ensure the safe and compliant disposal of this compound but will also reinforce the principles of responsible chemical management within your laboratory.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Secretary of State. [Link]

  • SAFETY DATA SHEET: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. Fisher Scientific. [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem, National Center for Biotechnology Information. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Southern California. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • EPA HAZARDOUS WASTE CODES. Princeton University. [Link]

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaceutical Guidelines. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet: 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid. Cole-Parmer. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

Personal protective equipment for handling Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Authored by a Senior Application Scientist

This document provides essential safety and handling protocols for this compound, a compound of interest in contemporary drug discovery and development. As researchers, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The toxicological properties of this specific molecule have not been exhaustively studied; therefore, it must be treated with the utmost caution, assuming significant potential hazards based on its constituent chemical motifs.

Hazard Analysis: A Structurally-Informed Risk Assessment

The chemical architecture of this compound dictates our safety strategy. A comprehensive risk assessment must consider the hazards posed by its key functional groups:

  • Chlorinated Aromatic System: The 2-chlorophenyl group places this molecule in the category of chlorinated aromatic compounds. Such compounds can exhibit persistence in the environment and may be absorbed through the skin. Halogenated hydrocarbons are known to be aggressive towards many standard glove materials.[1]

  • Formyl Group (Aldehyde): Aldehydes are frequently skin, eye, and respiratory tract irritants.[2][3] The reactivity of the aldehyde functional group also suggests a potential for allergic skin reactions or sensitization with repeated exposure.

  • Isoxazole Core: While the isoxazole ring is a common scaffold in many therapeutic agents[4][5][6][7], its presence does not guarantee safety. The overall toxicity of the molecule is a composite of its parts, and novel isoxazole derivatives must be handled as compounds of unknown toxicity.[8]

  • Physical Form: As a fine chemical, this compound is likely a solid powder. This presents a significant inhalation hazard, as fine particles can be easily aerosolized and bypass the body's natural filtration mechanisms in the upper respiratory tract.[3][9]

The Hierarchy of Controls: Engineering a Safe Workspace

Before any personal protective equipment is selected, we must prioritize engineering and administrative controls. PPE is the final barrier between the researcher and the hazard.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on the specific risks identified. The following protocol is mandatory for all work with this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[2]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling stock solutions greater than 50 mL or during vigorous mixing), a combination of chemical splash goggles and a full-face shield is mandatory.

Hand Protection

The presence of a chlorinated aromatic moiety makes glove selection the most critical PPE decision. Standard nitrile gloves are inadequate for prolonged exposure to this class of chemicals and should be considered for splash protection only.[10][11]

Application Recommended Glove Combination Rationale
Incidental Contact (e.g., handling sealed vials, brief transfers)Single pair of Nitrile gloves (minimum 5 mil thickness)Provides basic splash protection. Gloves must be removed and replaced immediately upon any known or suspected contact.
Direct Handling & Extended Use (e.g., weighing, preparing solutions, purification)Double Gloving:Inner Glove: Nitrile• Outer Glove: Butyl Rubber or Viton®The outer glove provides robust protection against chlorinated solvents and aromatics.[10][11] The inner nitrile glove offers secondary protection during the removal of the contaminated outer glove.

Causality: A study on the permeation of chlorinated aromatic compounds demonstrated that Viton® gloves showed no permeation after 4 hours, whereas nitrile gloves exhibited breakthrough times of less than one hour.[10] This data underscores the necessity of selecting appropriate glove materials based on chemical class.

Body Protection
  • Standard Protocol: A flame-resistant laboratory coat, fully buttoned, is required for all laboratory work.

  • For Larger Quantities (>1 gram) or Splash Risk: A chemical-resistant apron, such as one made from Tychem® material, should be worn over the lab coat.[12]

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it is essential for emergency situations:

  • Emergency Use (e.g., large spill, fume hood failure): A full-face respirator with a multi-gas/vapor cartridge (e.g., 3M Model 60926) that protects against organic vapors and particulates is necessary.[12] Use of such equipment requires prior medical clearance, training, and fit-testing.

Operational and Disposal Plans

A safe experiment is planned from start to finish. The following workflow and disposal plan must be integrated into your standard operating procedures.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Conduct Risk Assessment (Review SDS & this guide) B 2. Assemble All PPE (Goggles, appropriate gloves, lab coat) A->B C 3. Verify Fume Hood Operation B->C D 4. Don PPE C->D E 5. Handle Compound (Weighing, transfers, reactions) D->E F 6. Segregate Hazardous Waste (Halogenated organic waste) E->F G 7. Decontaminate Work Area & Equipment F->G H 8. Doff PPE Correctly (Outer gloves first) G->H I 9. Dispose of Contaminated PPE (As hazardous waste) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Spill Response Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Prevent entry into the affected area.

  • Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

  • Cleanup (Trained Personnel Only):

    • Don the appropriate PPE as described for emergency use, including respiratory protection.

    • For a solid spill, gently cover with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

Disposal Plan
  • Waste Classification: All materials contaminated with this compound, including gloves, pipette tips, empty containers, and absorbent materials, must be treated as hazardous waste.[13]

  • Segregation: This waste must be collected in a designated container for halogenated organic waste . Do not mix with non-halogenated or other waste streams.

  • Containerization: Waste containers must be made of a compatible material, kept closed except when adding waste, clearly labeled with "Hazardous Waste" and the full chemical name, and stored in a designated satellite accumulation area.[14][15]

  • Final Disposal: Disposal must be carried out through your institution's licensed professional waste disposal service in accordance with all local, state, and federal regulations.[14]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Proper Disposal of 3-(2-Chlorophenyl)isoxazol-5-amine: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Safety Data Sheet for Isoxazole-5-carbonyl chloride. Fisher Scientific.
  • Safety Data Sheet for METHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE. ChemicalBook.
  • Safety Data Sheet for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Fisher Scientific.
  • Mikatavage M, Que Hee SS, Ayer HE. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. Am Ind Hyg Assoc J. 1984 Sep;45(9):617-21.
  • Safety Data Sheet for Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. CymitQuimica.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Safety Data Sheet of 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University.
  • Sharma, V., Kumar, P. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Construction of Isoxazole ring: An Overview.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Personal Protective Equipment. Environmental Health & Safety Services, University of South Alabama.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Standard Operating Procedure: Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry.
  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Reactant of Route 2
Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.